N-(4-Methylumbelliferyl)-maleinimid
Description
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Properties
IUPAC Name |
1-(4-methyl-2-oxochromen-7-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-8-6-14(18)19-11-7-9(2-3-10(8)11)15-12(16)4-5-13(15)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWQLGLJKVPHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572106 | |
| Record name | 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211565-47-8 | |
| Record name | 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the N-(4-Methylumbelliferyl)-maleimide Reaction with Thiols
For Researchers, Scientists, and Drug Development Professionals
N-(4-Methylumbelliferyl)-maleimide is a valuable reagent in biochemical and pharmaceutical research, primarily utilized for the fluorescent labeling and quantification of sulfhydryl (thiol) groups in proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the core reaction mechanism, quantitative data, experimental protocols, and relevant applications.
Core Reaction Mechanism: Michael Addition
The fundamental reaction between N-(4-Methylumbelliferyl)-maleimide and a thiol-containing compound (such as cysteine) is a Michael addition . This reaction is a cornerstone of bioconjugation due to its high specificity and efficiency under physiological conditions.[1]
The process involves the nucleophilic attack of the thiolate anion (S⁻) on one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This forms a stable, covalent thioether bond.[1][2][3] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines.[2]
Caption: The Michael addition reaction of a thiol with N-(4-Methylumbelliferyl)-maleimide.
Factors Influencing the Reaction
Several factors can influence the rate and specificity of the thiol-maleimide reaction:
-
pH: The reaction rate is significantly dependent on the pH of the medium. The active nucleophile is the thiolate anion (S⁻). Therefore, the reaction rate increases with pH as more of the thiol (R-SH) is converted to the thiolate. However, at pH values above 7.5, the maleimide group can also react with primary amines (e.g., lysine residues), reducing the chemoselectivity for thiols.[2] Furthermore, hydrolysis of the maleimide ring itself increases at higher pH, which renders it unreactive towards thiols.[2] The optimal pH range for a specific and efficient reaction is generally considered to be between 6.5 and 7.5.[1][2]
-
Solvent: Polar solvents such as water, DMSO, and DMF can facilitate the reaction by promoting the formation of the thiolate ion.[2]
-
Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, for biological samples, the reaction is typically carried out at room temperature or 4°C to maintain the integrity of the biomolecules.
Quantitative Data
The reaction of N-(4-Methylumbelliferyl)-maleimide with thiols results in a significant change in fluorescence, which forms the basis for its use in quantitative assays. While the maleimide itself is essentially non-fluorescent, the resulting thioether adduct is highly fluorescent.[4]
| Property | N-(4-Methylumbelliferyl)-maleimide | Thiol Adduct |
| Fluorescence | Non-fluorescent | Highly fluorescent |
| Excitation Max (nm) | ~325-330 | ~325-330 |
| Emission Max (nm) | N/A | ~390-400 |
| Optimal pH Range | 6.5 - 7.5 | 6.5 - 7.5 |
Note: The exact excitation and emission maxima may vary slightly depending on the solvent and the specific thiol-containing molecule.
Potential Side Reactions and Stability of the Adduct
While the thiol-maleimide reaction is robust, there are potential side reactions and considerations regarding the stability of the resulting thiosuccinimide product.
-
Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at higher pH, rendering it inactive.[2] It is therefore recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[2]
-
Retro-Michael Reaction: The thioether bond formed can be slowly reversible under certain conditions, which can lead to payload migration in bioconjugates.[2][5]
-
Thiazine Rearrangement: When the maleimide reacts with a peptide or protein containing an N-terminal cysteine, a rearrangement can occur, forming a six-membered thiazine structure.[6][7] This side reaction is influenced by the pH and the amino acid sequence adjacent to the N-terminal cysteine.[6]
Caption: Potential side reactions of the thiol-maleimide adduct.
Experimental Protocols
Below is a general protocol for labeling proteins with N-(4-Methylumbelliferyl)-maleimide. It is crucial to optimize the conditions for each specific application.
Materials:
-
Protein sample containing free thiol groups.
-
N-(4-Methylumbelliferyl)-maleimide.
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2).
-
Quenching reagent (e.g., L-cysteine or dithiothreitol (DTT)).
-
Size-exclusion chromatography column for purification.
Protocol:
-
Protein Preparation: If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reagent like DTT or TCEP. The reducing agent must then be removed, for example, by dialysis or a desalting column, prior to labeling.
-
Reagent Preparation: Prepare a stock solution of N-(4-Methylumbelliferyl)-maleimide in a suitable organic solvent like DMSO or DMF immediately before use.
-
Labeling Reaction:
-
Dissolve the protein in the reaction buffer to a known concentration.
-
Add the N-(4-Methylumbelliferyl)-maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching: Add an excess of a low-molecular-weight thiol (e.g., L-cysteine or DTT) to quench any unreacted maleimide.
-
Purification: Remove the unreacted reagent and quenching agent by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the incorporated fluorophore. The fluorescence of the labeled protein can be measured using a fluorometer.
Caption: General experimental workflow for protein labeling with N-(4-Methylumbelliferyl)-maleimide.
Applications in Research and Drug Development
The specific and efficient nature of the thiol-maleimide reaction makes N-(4-Methylumbelliferyl)-maleimide a versatile tool in various research areas:
-
Protein Labeling and Detection: Its fluorescent properties allow for the sensitive detection and quantification of proteins in complex mixtures.
-
Conformational Change Studies: Changes in the local environment of the attached fluorophore can lead to changes in its fluorescence properties, providing insights into protein conformational changes.
-
Drug Delivery Systems: Maleimide chemistry is widely used to conjugate drugs to antibodies or other targeting molecules to create antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][8]
-
Biosensor Development: The fluorescence turn-on mechanism upon reaction with thiols can be exploited in the design of biosensors for thiol-containing analytes.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties of N-(4-Methylumbelliferyl)-maleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Methylumbelliferyl)-maleimide is a thiol-reactive fluorescent probe that combines the well-characterized fluorophore, 4-methylumbelliferone (4-MU), with a maleimide functional group. This conjugation renders the molecule highly selective for sulfhydryl groups, which are predominantly found in cysteine residues of proteins. The reaction between the maleimide and a thiol group results in the formation of a stable thioether bond, a process often accompanied by a significant change in the fluorophore's spectral properties. This "turn-on" fluorescence makes N-(4-Methylumbelliferyl)-maleimide a valuable tool for labeling and detecting proteins and other thiol-containing biomolecules. This guide provides a comprehensive overview of its spectral characteristics, detailed experimental protocols for its use, and graphical representations of the underlying chemical and experimental workflows.
Core Spectral Properties
The spectral properties of N-(4-Methylumbelliferyl)-maleimide are dictated by the 4-methylumbelliferone moiety and are significantly influenced by the state of the maleimide group (unconjugated vs. conjugated) and environmental factors such as pH.
Unconjugated N-(4-Methylumbelliferyl)-maleimide
Prior to reaction with a thiol, the fluorescence of the 4-methylumbelliferone core is substantially quenched by the maleimide group. This quenching is a common phenomenon in maleimide-fluorophore conjugates.
Thiol-Conjugated N-(4-Methylumbelliferyl)-maleimide
Upon reaction with a thiol-containing molecule, the quenching effect of the maleimide is alleviated, leading to a significant increase in fluorescence intensity. The spectral properties of the resulting conjugate are similar to those of the parent fluorophore, 4-methylumbelliferone. The fluorescence of 4-methylumbelliferone and its derivatives is known to be pH-dependent.[1][2]
Quantitative Spectral Data
The following table summarizes the key spectral properties of N-(4-Methylumbelliferyl)-maleimide before and after conjugation with a thiol. The data for the conjugated form are based on the known properties of 4-methylumbelliferone.
| Property | Unconjugated | Thiol-Conjugated (pH > 7.5) | Thiol-Conjugated (pH < 7.0) |
| Excitation Maximum (λex) | ~315-330 nm | ~360-365 nm[1] | ~320 nm[2] |
| Emission Maximum (λem) | ~375 nm | ~445-455 nm[2] | ~445 nm[3] |
| Extinction Coefficient (ε) | Not well-documented | ~12,300 M⁻¹cm⁻¹ (at 316 nm)[4] | Not well-documented |
| Quantum Yield (ΦF) | Low (quenched) | ~0.63 (in 0.1 M phosphate buffer, pH 10)[5][6] | Lower than at high pH |
| Fluorescence Lifetime (τ) | Not well-documented | ~3.76 ns (in PVA film)[7] | Not well-documented |
Note: The values for the conjugated form are based on data for 4-methylumbelliferone and its derivatives. The exact values for a specific conjugate may vary depending on the local environment of the fluorophore.
Chemical Reaction Mechanism
N-(4-Methylumbelliferyl)-maleimide selectively reacts with thiol groups (sulfhydryl groups) via a Michael addition mechanism.[8] This reaction is highly efficient and proceeds under mild conditions, typically in a pH range of 6.5 to 7.5.[9] At pH values above 7.5, the reactivity of maleimides with primary amines can become a competing side reaction. The reaction with a thiol disrupts the electron-withdrawing properties of the maleimide double bond, leading to the observed "turn-on" fluorescence.[10]
Experimental Protocols
The following sections provide detailed methodologies for protein labeling with N-(4-Methylumbelliferyl)-maleimide and for the characterization of its spectral properties.
Protein Labeling with N-(4-Methylumbelliferyl)-maleimide
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
N-(4-Methylumbelliferyl)-maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein to be labeled (containing free cysteine residues)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, or other amine-free buffer (e.g., HEPES)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10k MWCO for IgG) for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Prepare Dye Stock Solution: Immediately before use, dissolve N-(4-Methylumbelliferyl)-maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: While gently stirring the protein solution, add the dye stock solution to achieve a 10-20 fold molar excess of the dye relative to the protein. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Separate the labeled protein from the unreacted dye using size-exclusion chromatography or dialysis. The first colored fraction from the column will be the labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~360 nm (for the conjugated dye).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. repository.tcu.edu [repository.tcu.edu]
- 8. bachem.com [bachem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]
Technical Guide: N-(4-Methylumbelliferyl)-maleimide Excitation and Emission Spectra
This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the spectral properties and application of N-(4-Methylumbelliferyl)-maleimide. This reagent is a valuable tool for fluorescently labeling molecules containing sulfhydryl groups.
Core Concept: Thiol-Reactive Fluorescent Labeling
N-(4-Methylumbelliferyl)-maleimide is a thiol-reactive fluorescent probe. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1][2] The 4-methylumbelliferyl (4-MU) moiety serves as the fluorophore. While the maleimide itself is non-fluorescent, upon conjugation to a thiol-containing molecule, the resulting adduct exhibits the fluorescent properties of the 4-methylumbelliferyl group.[3]
The fluorescence of the 4-methylumbelliferyl fluorophore is notably dependent on the pH of the environment.[4][5] This characteristic is crucial for designing and interpreting fluorescence-based assays.
Spectral Properties
The excitation and emission maxima of the N-(4-Methylumbelliferyl)-maleimide-thiol adduct are dictated by the 4-methylumbelliferyl fluorophore and are pH-sensitive. At lower pH values, the excitation maximum is around 320 nm, while at higher pH values, it shifts to approximately 360-365 nm.[4][6] The emission maximum generally ranges from 445 nm to 455 nm.[4][6] The fluorescence intensity is significantly greater at alkaline pH (around 10) compared to neutral pH.
Quantitative Spectral Data
For clarity, the pH-dependent spectral properties of the 4-methylumbelliferyl fluorophore, which are representative of the thiol-conjugated N-(4-Methylumbelliferyl)-maleimide, are summarized below.
| pH Range | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |
| 1.97 - 6.72 | 320 nm | 445 - 455 nm | [4][6] |
| 7.12 - 10.3 | 360 nm | 445 - 455 nm | [4][6] |
| 10.2 (0.15 M glycine buffer) | 365 nm | 445 nm | |
| Water | 380 nm | 454 nm |
Experimental Protocols
I. Protocol for Labeling Proteins with N-(4-Methylumbelliferyl)-maleimide
This protocol outlines the steps for conjugating N-(4-Methylumbelliferyl)-maleimide to a protein containing cysteine residues.
Materials:
-
N-(4-Methylumbelliferyl)-maleimide
-
Protein with available sulfhydryl groups
-
Degassed conjugation buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5; buffers such as PBS, Tris, or HEPES are also suitable)[1][7]
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[1][8]
-
(Optional) EDTA to prevent metal-catalyzed oxidation of thiols.[7]
-
Purification column (e.g., size-exclusion chromatography or dialysis) to remove unreacted dye.[7]
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[8]
-
To prevent the formation of disulfide bonds which do not react with maleimides, it is recommended to work with degassed solutions and optionally add 1-5 mM EDTA to the buffer.[1][7]
-
If the protein contains disulfide bonds that need to be labeled, pre-treat the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.[8] Note: If using DTT, it must be removed prior to adding the maleimide reagent.[8]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the N-(4-Methylumbelliferyl)-maleimide stock solution to the protein solution.[8] The optimal ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
-
Purification:
-
Remove the unreacted N-(4-Methylumbelliferyl)-maleimide from the labeled protein using a size-exclusion column, dialysis, or a dye removal column.[7]
-
-
Storage:
-
Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[7]
-
II. Protocol for Measuring Excitation and Emission Spectra
This protocol describes how to determine the fluorescence spectra of the labeled protein.
Materials:
-
Fluorescently labeled protein conjugate
-
Appropriate buffer for spectral measurement (consider the pH-dependence of the fluorophore)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum Measurement:
-
Dilute the labeled protein to a suitable concentration in the measurement buffer in a quartz cuvette. The absorbance at the excitation maximum should ideally be below 0.1 to avoid inner filter effects.
-
Set the emission wavelength to the expected maximum (e.g., 450 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm) and record the fluorescence intensity.
-
The wavelength with the highest fluorescence intensity is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Using the same sample, set the excitation wavelength to the determined maximum (λex).
-
Scan a range of emission wavelengths (e.g., 420 nm to 600 nm) and record the fluorescence intensity.
-
The wavelength with the highest fluorescence intensity is the emission maximum (λem).
-
-
Data Analysis:
-
Plot fluorescence intensity versus wavelength for both the excitation and emission scans to visualize the spectra.
-
If studying pH effects, repeat the measurements in buffers of different pH values.
-
Visualizations
Signaling Pathways and Workflows
Caption: Reaction of N-(4-Methylumbelliferyl)-maleimide with a protein thiol group.
Caption: Workflow for protein labeling and spectral analysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. (4-Methylumbelliferyl)-N-acetyl-α-D-neuraminic acid sodium salt | 76204-02-9 [m.chemicalbook.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to the Solubility and Stability of N-(4-Methylumbelliferyl)-maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of N-(4-Methylumbelliferyl)-maleimide, a widely used thiol-reactive fluorescent compound. Understanding these core properties is critical for the successful design and execution of experiments in bioconjugation, drug delivery, and diagnostics.
Core Properties of N-(4-Methylumbelliferyl)-maleimide
N-(4-Methylumbelliferyl)-maleimide is a versatile reagent that combines the thiol-reactivity of the maleimide group with the fluorescent properties of the 4-methylumbelliferone (4-MU) fluorophore. Its primary application lies in the covalent labeling of sulfhydryl groups in proteins, peptides, and other biomolecules.
Chemical Structure:
-
Molecular Formula: C₁₄H₉NO₄
-
Molecular Weight: 255.23 g/mol
-
CAS Number: 211565-47-8
Solubility
The solubility of N-(4-Methylumbelliferyl)-maleimide is a crucial factor in the preparation of stock solutions and the design of labeling protocols. Like many fluorescent dyes, it exhibits limited solubility in aqueous buffers and requires the use of organic co-solvents.
While specific quantitative solubility data for N-(4-Methylumbelliferyl)-maleimide is not extensively published, data from structurally related 4-methylumbelliferyl derivatives and general knowledge of maleimide dyes provide valuable guidance. It is recommended to prepare stock solutions in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Table 1: Solubility of Related 4-Methylumbelliferyl Compounds
| Compound | Solvent | Solubility |
| 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid | DMF | 15 mg/mL[1] |
| DMSO | 20 mg/mL[1] | |
| Ethanol | 0.25 mg/mL[1] | |
| PBS (pH 7.2) | 10 mg/mL[1] | |
| 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide | DMSO | 76 mg/mL[2] |
| Water | 3 mg/mL[2] | |
| Ethanol | Insoluble[2] |
This data is for related compounds and should be used as an estimate for N-(4-Methylumbelliferyl)-maleimide.
For practical applications, a stock solution of 10 mM in anhydrous DMSO or DMF is commonly recommended in protein labeling protocols.[3][4]
Stability and Hydrolysis
The stability of N-(4-Methylumbelliferyl)-maleimide and its conjugates is influenced by several factors, primarily pH, temperature, and the presence of nucleophiles.
Stability of the Maleimide Moiety
The maleimide group is susceptible to hydrolysis, particularly at alkaline pH. The rate of this ring-opening reaction is dependent on the concentration of hydroxide ions.[5]
-
Below pH 4: The rate of hydrolysis is largely independent of pH.[5]
-
Between pH 7 and 9: The rate of hydrolysis is proportional to the hydroxide ion concentration.[5]
-
Above pH 7.5: Hydrolysis becomes a significant competing reaction to the desired thiol modification.[6]
Stock solutions of N-(4-Methylumbelliferyl)-maleimide in anhydrous DMSO or DMF are generally stable for at least one month when stored at -20°C, protected from light and moisture.[7] It is crucial to use anhydrous solvents to prevent premature hydrolysis. The solid compound should be stored at 2-8°C.[8]
Stability of the Thiosuccinimide Conjugate
The reaction of the maleimide with a thiol group forms a thiosuccinimide linkage. While this bond is generally stable, it can be susceptible to a retro-Michael reaction, leading to thiol exchange, particularly in the presence of high concentrations of other thiols like glutathione.[9][10][11]
A key secondary reaction that enhances the stability of the conjugate is the hydrolysis of the thiosuccinimide ring. This ring-opening reaction forms a stable thioether derivative that is resistant to thiol exchange. The rate of this stabilizing hydrolysis is influenced by the substituent on the maleimide nitrogen. N-aryl maleimides, such as N-(4-Methylumbelliferyl)-maleimide, are known to exhibit accelerated hydrolysis of the thiosuccinimide ring, leading to more stable bioconjugates.[10]
Diagram of factors influencing the stability of N-(4-Methylumbelliferyl)-maleimide and its conjugates.
Experimental Protocols
The following protocols provide a detailed methodology for the use of N-(4-Methylumbelliferyl)-maleimide in protein labeling.
Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.[12][13]
-
Recommended buffers include 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES at a pH of 7.0-7.5.[3][12][13]
-
Ensure the buffer is free of thiols (e.g., DTT, 2-mercaptoethanol).
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen, argon) to prevent oxidation of free thiols.[3][12][13]
-
-
N-(4-Methylumbelliferyl)-maleimide Stock Solution:
-
Allow the vial of N-(4-Methylumbelliferyl)-maleimide to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3][4] For example, dissolve 2.55 mg in 1 mL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
This stock solution can be stored at -20°C for up to one month, protected from light and moisture.[7]
-
-
(Optional) Reduction of Protein Disulfide Bonds:
-
If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary prior to labeling.
-
Add a 10-100-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[3]
-
Incubate at room temperature for 20-30 minutes.[3]
-
TCEP does not need to be removed before adding the maleimide reagent. If dithiothreitol (DTT) is used, it must be removed by dialysis or gel filtration prior to labeling.[3]
-
Protein Conjugation Workflow
Workflow for protein conjugation with N-(4-Methylumbelliferyl)-maleimide.
-
Labeling Reaction:
-
Add the N-(4-Methylumbelliferyl)-maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[3][4]
-
Add the dye solution dropwise while gently stirring or vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Purification of the Conjugate:
Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the 4-methylumbelliferone fluorophore (approximately 360 nm).
Conclusion
N-(4-Methylumbelliferyl)-maleimide is a valuable tool for fluorescently labeling biomolecules. A thorough understanding of its solubility and stability is paramount for achieving optimal and reproducible results. While it has limited aqueous solubility, the use of organic co-solvents like DMSO and DMF allows for the preparation of effective stock solutions. The stability of both the maleimide reagent and its thiosuccinimide conjugate is highly pH-dependent. By controlling the reaction conditions, particularly maintaining a pH between 7.0 and 7.5, and by following established protocols for conjugation and purification, researchers can successfully utilize this reagent for a wide range of applications in drug development and life sciences.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. N-(4-Methylumbelliferyl)-maleinimid | 211565-47-8 [chemicalbook.com]
- 9. d-nb.info [d-nb.info]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
N-(4-Methylumbelliferyl)-maleimide: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Concepts and Photophysical Properties
N-(4-Methylumbelliferyl)-maleimide is a bifunctional molecule comprising a 4-methylumbelliferyl (a derivative of coumarin) fluorophore and a maleimide reactive group. The maleimide moiety allows for covalent labeling of thiol groups, commonly found in cysteine residues of proteins. A key feature of this probe is the significant change in its fluorescence upon reaction with a thiol. The maleimide group itself exhibits a low molar extinction coefficient and is essentially non-fluorescent.[1] The coumarin fluorophore, in this conjugated form, also displays quenched fluorescence. Upon reaction with a thiol via a Michael addition, the electronic structure of the molecule is altered, leading to a significant increase in fluorescence, a phenomenon often referred to as "turn-on" fluorescence. This property makes it a highly sensitive reagent for quantifying free thiols.
While precise quantitative data for N-(4-Methylumbelliferyl)-maleimide is not extensively published, the photophysical properties can be estimated by examining its core components. The fluorescent component is a derivative of 7-aminocoumarin. For instance, 7-Amino-4-methylcoumarin (AMC) exhibits excitation and emission maxima in the ranges of 344-351 nm and 430-445 nm, respectively.[2][3][4] Coumarin derivatives are known for their strong blue fluorescence and high sensitivity.[5] The quantum yield of coumarin dyes can be high, with some derivatives reaching values up to 0.83 in certain solvents.[6]
Quantitative Data Summary
The following table summarizes the known photophysical properties of the parent fluorophore, 7-Amino-4-methylcoumarin, which provides a basis for understanding the characteristics of N-(4-Methylumbelliferyl)-maleimide upon reaction with a thiol. The extinction coefficient for the maleimide group is also provided for context.
| Compound/Moiety | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent/Conditions |
| 7-Amino-4-methylcoumarin (AMC) | 344 - 351 nm[2][3][4] | 430 - 445 nm[2][3][4] | Not specified | Not specified | Not specified |
| Maleimide | 302 nm[1] | Non-fluorescent[1] | 620 M⁻¹cm⁻¹[1] | ~0 | Not specified |
| Various Coumarin Derivatives | Not specified | ~390 - 480 nm[7] | Generally moderate[7] | Up to 0.83[6][8] | Solvent dependent |
Experimental Protocols
To empower researchers to precisely quantify the photophysical properties of N-(4-Methylumbelliferyl)-maleimide and its thiol adducts in their specific experimental systems, this section provides detailed methodologies for determining the molar extinction coefficient and fluorescence quantum yield.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using spectrophotometry and is calculated based on the Beer-Lambert law.
Materials:
-
N-(4-Methylumbelliferyl)-maleimide
-
High-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (typically 1 cm path length)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of N-(4-Methylumbelliferyl)-maleimide and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations. A minimum of five dilutions is recommended to ensure linearity.
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use the same solvent as a blank reference.
-
Plot a calibration curve: Plot the measured absorbance at λmax versus the molar concentration of the dilutions.
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is the most common approach.
Materials:
-
N-(4-Methylumbelliferyl)-maleimide (or its thiol adduct)
-
A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54, or a coumarin standard like Coumarin 1 in ethanol, Φ = 0.73).
-
High-purity, spectroscopic grade solvents.
-
UV-Vis spectrophotometer.
-
Spectrofluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare stock solutions: Prepare stock solutions of both the sample and the standard in the same solvent.
-
Prepare a series of dilutions: Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure absorbance: Record the absorbance of each dilution at the chosen excitation wavelength.
-
Measure fluorescence emission: For each dilution, record the fluorescence emission spectrum, ensuring to use the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the slopes of the linear regressions for the sample and the standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard (if they are different).
-
Workflow for Thiol Detection using N-(4-Methylumbelliferyl)-maleimide
The primary application of N-(4-Methylumbelliferyl)-maleimide is the sensitive detection and quantification of free thiol groups in biological samples. The workflow involves the reaction of the non-fluorescent probe with a thiol-containing molecule, resulting in a highly fluorescent product.
References
- 1. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Reactive Coumarins | AAT Bioquest [aatbio.com]
- 8. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM) for Researchers and Drug Development Professionals
Introduction
In the fields of biomedical research, drug discovery, and diagnostics, fluorescent probes are indispensable tools for elucidating biological processes at the molecular level. Among these, thiol-reactive fluorescent dyes are of particular importance due to their ability to selectively label cysteine residues in proteins. This technical guide provides a comprehensive overview of N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM), a well-characterized and widely used blue fluorescent thiol-reactive probe. While the initially requested "N-(4-Methylumbelliferyl)-maleimide" is not a commonly cited or commercially available compound, DACM represents a structurally related and functionally analogous alternative from the coumarin family of dyes. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize DACM for protein labeling, fluorescence microscopy, and other bioanalytical applications.
Core Compound Information
DACM is a maleimide derivative of a 4-methylcoumarin core, specifically designed for high reactivity and selectivity towards sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides. Upon reaction, it forms a stable thioether bond, leading to the covalent attachment of the fluorescent coumarin moiety to the target molecule.
| Property | Value |
| Chemical Name | N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide |
| Abbreviation | DACM |
| CAS Number | 55145-14-7 |
| Molecular Formula | C₁₆H₁₄N₂O₄ |
| Molecular Weight | 298.29 g/mol |
| Excitation Wavelength (Ex) | ~396 nm |
| Emission Wavelength (Em) | ~468 nm |
| Appearance | Solid |
| Reactivity | Highly selective for thiol groups (cysteine) |
Mechanism of Action: Thiol-Maleimide Reaction
The high selectivity of DACM for cysteine residues is based on the Michael addition reaction between the thiol group of cysteine and the electron-deficient double bond of the maleimide ring. This reaction proceeds efficiently at neutral to slightly acidic pH (6.5-7.5), where the thiol group is sufficiently nucleophilic to attack the maleimide. At pH values above 7.5, the maleimide can also react with primary amines, such as the side chain of lysine, although the reaction with thiols is significantly faster at neutral pH.[1]
The reaction results in the formation of a stable, covalent thioether linkage. The environment of the coumarin fluorophore can influence its photophysical properties, and changes in fluorescence upon binding can sometimes be observed, providing insights into the local environment of the labeled cysteine residue.
Caption: Reaction of DACM with a protein thiol group.
Experimental Protocols
The following provides a general protocol for labeling proteins with DACM. Optimization of specific parameters such as dye-to-protein ratio and incubation time may be necessary for different proteins.
Materials:
-
DACM
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5)
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
Gel filtration column (e.g., Sephadex G-25) for purification
Protocol:
-
Protein Preparation:
-
Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiol-containing reagents.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. TCEP is preferred over DTT as it does not need to be removed prior to labeling.
-
-
DACM Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DACM in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the DACM stock solution to the protein solution to achieve a final molar ratio of 10-20 moles of DACM per mole of protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted DACM by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of DACM (~396 nm). The molar extinction coefficient of DACM is required for this calculation.
-
Caption: Workflow for labeling proteins with DACM.
Applications in Research and Drug Development
DACM's utility as a fluorescent probe extends to various applications relevant to researchers, scientists, and drug development professionals.
1. Protein Structure and Function Studies: DACM can be used to label specific cysteine residues to study protein conformation and dynamics. Changes in the fluorescence of DACM upon protein folding, unfolding, or ligand binding can provide valuable information about the local environment of the labeled site.
2. Fluorescence Microscopy: DACM-labeled proteins can be visualized in cells using fluorescence microscopy to study their localization, trafficking, and interactions.[2] This is particularly useful for understanding the cellular mechanisms of action of protein-based therapeutics.
3. High-Throughput Screening (HTS) in Drug Discovery: Fluorescence-based assays are a cornerstone of HTS. DACM can be used to develop assays for enzymes that have a cysteine in their active site. Inhibition of the enzyme would prevent the reaction with a DACM-labeled substrate, leading to a measurable change in fluorescence.
4. Antibody-Drug Conjugate (ADC) Development: In the development of ADCs, selective labeling of antibodies is crucial. Maleimide chemistry is a common method for conjugating cytotoxic drugs to cysteine residues in antibodies. While DACM itself is not a drug, it can be used as a model compound to optimize labeling conditions and characterize the resulting conjugates.
5. Probing the Redox State of Cells: The reactivity of DACM with thiols makes it a potential tool for studying the cellular redox environment. Changes in the overall fluorescence of cells stained with DACM could reflect alterations in the levels of free thiols, which is relevant in various disease states, including cancer and neurodegenerative disorders.
Conclusion
N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM) is a versatile and reliable thiol-reactive fluorescent probe with broad applications in biological research and drug development. Its favorable photophysical properties, high selectivity for cysteine, and the stability of the resulting conjugate make it an excellent choice for labeling proteins and other biomolecules. This guide provides the fundamental information and protocols necessary for the successful implementation of DACM in a variety of experimental settings, empowering researchers to further their understanding of complex biological systems.
References
The "Turn-On" Fluorescence of N-(4-Methylumbelliferyl)-maleimide: A Technical Guide for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles governing the fluorescence of N-(4-Methylumbelliferyl)-maleimide (Mal-4MU), a widely utilized thiol-reactive fluorescent probe. We will delve into the underlying mechanism of its "turn-on" fluorescence, present key photophysical data, and provide detailed experimental protocols for its application in detecting and quantifying thiols in biological systems, with a specific focus on protein S-glutathionylation.
Core Principle of Fluorescence
The fluorescence of N-(4-Methylumbelliferyl)-maleimide is predicated on a sophisticated interplay between a fluorophore and a quenching moiety within the same molecule. The core of its functionality lies in the covalent modification of its maleimide group by a thiol, which elicits a dramatic increase in fluorescence intensity.
The Fluorophore: 4-Methylumbelliferone (4-MU)
The fluorescent engine of Mal-4MU is the 4-methylumbelliferone (4-MU) group, a well-characterized coumarin-based fluorophore. The fluorescence of 4-MU is highly dependent on the pH of its environment. It exhibits maximal fluorescence in slightly alkaline conditions.
The Quenching Mechanism: Intramolecular Photoinduced Electron Transfer (PET)
In its native, unreacted state, the Mal-4MU molecule exhibits minimal fluorescence. This quenched state is attributed to a process known as photoinduced electron transfer (PET). Upon excitation of the 4-MU fluorophore, the electron-deficient maleimide group can accept an electron from the excited fluorophore. This non-radiative de-excitation pathway effectively quenches the fluorescence.
The "Turn-On" Mechanism: Thiol-Maleimide Michael Addition
The "turn-on" fluorescence is triggered by the specific and efficient reaction of the maleimide group with a thiol (sulfhydryl group, -SH) from a molecule such as a cysteine residue in a protein or glutathione. This reaction is a Michael addition, forming a stable thioether bond. This covalent modification disrupts the electron-accepting ability of the maleimide moiety, thereby inhibiting the PET process. Consequently, upon excitation, the 4-MU fluorophore returns to its ground state via the emission of a photon, resulting in a significant increase in fluorescence.
Data Presentation: Photophysical Properties
| Property | 4-Methylumbelliferone (4-MU) | N-(4-Methylumbelliferyl)-maleimide (Unreacted) | N-(4-Methylumbelliferyl)-maleimide-Thiol Adduct |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ at ~360 nm (pH > 8) | Data not available | Data not available |
| Excitation Wavelength (λex) | 360-385 nm (pH dependent)[1][2] | Data not available | Expected to be similar to 4-MU |
| Emission Wavelength (λem) | ~445-455 nm[1][2] | Data not available | Expected to be similar to 4-MU |
| Quantum Yield (Φ) | ~0.6-0.9 (pH and solvent dependent) | Very low (quenched) | Expected to be high, approaching that of 4-MU |
| Fluorescence Lifetime (τ) | ~2-4 ns | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for the application of N-(4-Methylumbelliferyl)-maleimide in the detection of protein thiols, with a specific focus on protein S-glutathionylation.
General Protocol for Protein Labeling with Mal-4MU
This protocol can be adapted for labeling proteins with accessible cysteine residues.
Materials:
-
N-(4-Methylumbelliferyl)-maleimide (Mal-4MU)
-
Protein of interest with at least one free thiol group
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Size-exclusion chromatography column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding Mal-4MU.
-
Mal-4MU Stock Solution: Prepare a 10 mM stock solution of Mal-4MU in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Mal-4MU stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 2- to 5-fold molar excess of L-cysteine or β-mercaptoethanol over the initial amount of Mal-4MU to quench any unreacted probe. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted probe and quenching reagent by size-exclusion chromatography or dialysis.
-
Analysis: The labeled protein can be analyzed by fluorescence spectroscopy, SDS-PAGE with fluorescence imaging, or mass spectrometry.
Detection of Protein S-Glutathionylation
This protocol outlines a workflow to specifically detect proteins that are S-glutathionylated in a cellular lysate.
Materials:
-
Cell lysate
-
N-Ethylmaleimide (NEM) for blocking free thiols
-
Glutaredoxin (Grx) enzyme system (including Grx, glutathione reductase, and NADPH)
-
N-(4-Methylumbelliferyl)-maleimide (Mal-4MU)
-
Trichloroacetic acid (TCA)
-
Acetone
-
SDS-PAGE equipment with fluorescence imaging capabilities
Procedure:
-
Cell Lysis and Blocking of Free Thiols: Lyse cells in a buffer containing 50 mM NEM to block all free cysteine residues. Incubate for 30 minutes at room temperature.
-
Protein Precipitation: Precipitate the proteins using TCA to remove excess NEM. Wash the protein pellet with cold acetone.
-
Resuspension: Resuspend the protein pellet in a suitable buffer for the glutaredoxin reaction.
-
Deglutathionylation: Treat the sample with the glutaredoxin enzyme system. This will specifically reduce the mixed disulfide bond between glutathione and the protein, exposing a free thiol group on the protein.
-
Labeling with Mal-4MU: Add a 10- to 20-fold molar excess of Mal-4MU to the reaction mixture and incubate for 2 hours at room temperature, protected from light.
-
Analysis by SDS-PAGE: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager with appropriate excitation and emission filters. The fluorescent bands correspond to the proteins that were initially S-glutathionylated.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows related to the use of N-(4-Methylumbelliferyl)-maleimide.
Caption: Fluorescence "Turn-On" Mechanism of Mal-4MU.
Caption: Workflow for Detecting Protein S-Glutathionylation.
Caption: Thiol-Maleimide Reaction Schematic.
References
An In-depth Technical Guide to N-(4-Methylumbelliferyl)-maleimide for the Detection of Free Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(4-Methylumbelliferyl)-maleimide (4-MUM), a fluorogenic probe designed for the sensitive detection and quantification of free sulfhydryl (thiol) groups in proteins, peptides, and other biomolecules. We will cover the core principles of detection, detailed experimental protocols, data interpretation, and key applications in research and drug development.
Introduction: The Significance of Sulfhydryl Detection
Free sulfhydryl groups, primarily found on cysteine residues, are among the most reactive functional groups in proteins. Their status—whether free or engaged in disulfide bonds—is critical to protein structure, stability, and function. The quantification of free thiols is fundamental for:
-
Structural Biology: Assessing the extent of disulfide bond formation and protein folding.
-
Enzymology: Investigating the role of active-site cysteine residues in catalysis.
-
Drug Development: Quantifying available sites for the site-specific conjugation of drugs, such as in the creation of Antibody-Drug Conjugates (ADCs).[1][2]
-
Redox Biology: Monitoring changes in the redox state of proteins, which is often associated with cellular signaling and disease pathology.
Maleimide-based reagents are a cornerstone for thiol detection due to their high reactivity and specificity toward sulfhydryl groups under physiological conditions.[3][4] N-(4-Methylumbelliferyl)-maleimide (4-MUM) is a specialized probe that leverages this chemistry, offering a sensitive fluorescence-based readout.
Principle of Detection: Fluorogenic Response
The detection mechanism of 4-MUM is based on a specific and rapid chemical reaction known as a Michael addition. The electron-poor double bond within the maleimide ring of 4-MUM reacts selectively with the nucleophilic sulfhydryl group of a cysteine residue. This reaction, which is most efficient at a pH range of 6.5-7.5, forms a stable, covalent thioether bond.[5]
A key feature of 4-MUM, like many similar coumarin-based maleimide probes, is its fluorogenic nature. The unreacted 4-MUM molecule exhibits minimal native fluorescence. It is hypothesized that the electron-withdrawing maleimide moiety quenches the fluorescence of the attached 4-methylumbelliferyl fluorophore. Upon covalent reaction with a thiol, the maleimide double bond is saturated, disrupting this quenching effect and leading to a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, as the signal is generated directly in proportion to the amount of labeled thiol.
Diagram: Reaction Mechanism of 4-MUM with a Sulfhydryl Group
Properties of N-(4-Methylumbelliferyl)-maleimide
Precise quantitative data for the 4-MUM probe and its thiol adduct are not widely published. The data below is based on the calculated molecular properties and the known, well-characterized fluorescence properties of its core fluorophore, 4-methylumbelliferone (4-MU), which are expected to be very similar to the thiol adduct.
| Property | Value | Notes |
| Chemical Properties | ||
| Molecular Formula | C₁₄H₉NO₄ | Based on the structure of 7-(maleimido)-4-methylcoumarin. |
| Molecular Weight | ~255.23 g/mol | Calculated value. |
| Reactive Group | Maleimide | Reacts specifically with sulfhydryl groups.[3] |
| Fluorescent Properties (Thiol Adduct) | ||
| Excitation Maximum (λex) | ~360 - 370 nm | Based on the properties of the 4-methylumbelliferone fluorophore at neutral to high pH. The excitation maximum is pH-dependent.[6][7] |
| Emission Maximum (λem) | ~445 - 455 nm | The emission of 4-methylumbelliferone produces a bright blue fluorescence.[6][7] |
| Recommended pH Range | 6.5 - 7.5 | Optimal for specific reaction with thiols while minimizing reaction with amines.[5] |
| Quantum Yield (Φ) | > 0.6 | The quantum yield of the free fluorophore 4-methylumbelliferone is high; the adduct is expected to have similarly bright fluorescence. |
| Solubility | Soluble in organic solvents (DMSO, DMF); low aqueous solubility. | Stock solutions should be prepared in an anhydrous organic solvent. |
Detailed Experimental Protocol
This protocol provides a general workflow for labeling a protein sample with 4-MUM. Optimization, particularly of the molar ratio of probe to protein, is recommended for each specific application.
4.1 Materials Required
-
N-(4-Methylumbelliferyl)-maleimide (4-MUM)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein sample (1-10 mg/mL)
-
Reaction Buffer: Amine-free and thiol-free buffer, pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES).
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) for removing excess probe.[5]
-
Fluorometer or fluorescence plate reader.
4.2 Protocol Steps
-
Buffer Preparation: Prepare the desired reaction buffer and degas thoroughly by applying a vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes. This is critical to prevent oxidation of free thiols.[5]
-
Protein Sample Preparation: Dissolve the protein to be labeled in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: To quantify total thiols, disulfide bonds must first be reduced.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
Note: If using DTT, the excess DTT must be removed by dialysis or desalting prior to adding the maleimide probe, as it will compete for the reagent. TCEP does not need to be removed.
-
-
Preparation of 4-MUM Stock Solution: Immediately before use, dissolve 4-MUM in anhydrous DMSO or DMF to a concentration of 1-10 mM. Vortex briefly to ensure it is fully dissolved. Store any unused stock solution in the dark at -20°C.
-
Conjugation Reaction:
-
Add the 4-MUM stock solution to the protein solution while gently stirring. A starting 10-20 fold molar excess of the probe to the estimated number of sulfhydryl groups is recommended.[5]
-
Flush the reaction vial with inert gas, seal it tightly, and protect it from light.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Removal of Unreacted Probe: Separate the labeled protein from the unreacted 4-MUM using a pre-equilibrated gel filtration or spin desalting column. The first colored/fluorescent fraction to elute will be the protein conjugate.[5]
-
Quantification:
-
Measure the fluorescence of the purified conjugate using a fluorometer set to the appropriate excitation and emission wavelengths (e.g., Ex: ~365 nm, Em: ~450 nm).
-
The concentration of free sulfhydryls can be determined by comparing the fluorescence intensity to a standard curve prepared with a known concentration of a thiol-containing compound like L-cysteine.
-
Diagram: Experimental Workflow for Sulfhydryl Quantification
References
- 1. Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylumbelliferyl-N-acetyl-alpha-D-neuraminic Acid Sodium Salt 76204-02-9 | 東京化成工業株式会社 [tcichemicals.com]
- 5. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for N-(4-Methylumbelliferyl)-maleimide (MBM) Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N-(4-Methylumbelliferyl)-maleimide (MBM) as a fluorescent labeling reagent for proteins. MBM is a thiol-reactive fluorescent probe that selectively labels cysteine residues, enabling the investigation of protein structure, function, and interactions.
Introduction
N-(4-Methylumbelliferyl)-maleimide (MBM) is a coumarin-based fluorescent dye containing a maleimide group. The maleimide moiety reacts specifically with the sulfhydryl group of cysteine residues in proteins under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1] The 4-methylumbelliferyl fluorophore exhibits pH-dependent fluorescence, with excitation maxima ranging from 320 to 360 nm and emission maxima from 445 to 455 nm.[2][3] This property makes MBM a versatile tool for various biophysical and cellular studies, including protein conformational changes, enzyme kinetics, and cellular imaging.[][5]
Data Presentation
Spectral Properties of N-(4-Methylumbelliferyl)-cysteine Adduct
| Property | Value | Reference |
| Excitation Maximum (λex) | 320 - 360 nm (pH dependent) | [2][3] |
| Emission Maximum (λem) | 445 - 455 nm (pH dependent) | [2][3] |
| Molar Extinction Coefficient (ε) at λex | To be determined empirically | |
| Correction Factor (CF280) at 280 nm | To be determined empirically |
Typical Parameters for Degree of Labeling (DOL) Calculation
| Parameter | Symbol | Formula |
| Corrected Absorbance at 280 nm | A_prot_ | A_obs_ - (A_max_ x CF₂₈₀) |
| Protein Concentration | [Protein] (M) | A_prot_ / (ε_prot_ x path length) |
| Dye Concentration | [Dye] (M) | A_max_ / (ε_dye_ x path length) |
| Degree of Labeling | DOL | [Dye] / [Protein] |
Experimental Protocols
Protocol 1: General Protein Labeling with MBM
This protocol outlines the fundamental steps for labeling a purified protein containing accessible cysteine residues with MBM.
Materials:
-
Purified protein with at least one cysteine residue
-
N-(4-Methylumbelliferyl)-maleimide (MBM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Solvent for MBM: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., gel filtration, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding MBM.
-
-
MBM Stock Solution Preparation:
-
Prepare a 10 mM stock solution of MBM in anhydrous DMF or DMSO immediately before use. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the MBM stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of 2-mercaptoethanol or L-cysteine to the reaction mixture to quench any unreacted MBM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted MBM and quenching reagent by gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis against the Reaction Buffer.
-
Protocol 2: Determination of Degree of Labeling (DOL)
This protocol describes how to calculate the ratio of MBM molecules per protein molecule.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified MBM-labeled protein solution at 280 nm (A_obs_) and at the excitation maximum of MBM (A_max_, typically around 360 nm). Use a quartz cuvette. The protein solution may need to be diluted to ensure the absorbance readings are within the linear range of the spectrophotometer.[6]
-
-
Determine Protein Concentration:
-
Calculate the corrected absorbance of the protein at 280 nm (A_prot_) using the formula: A_prot = A_obs - (A_max * CF280). The CF280 is the correction factor for the absorbance of MBM at 280 nm, which should be determined empirically by measuring the absorbance of a known concentration of the free dye at 280 nm and its λ_max_.
-
Calculate the molar concentration of the protein using the Beer-Lambert law: [Protein] = A_prot / (ε_prot * path length), where ε_prot_ is the molar extinction coefficient of the unlabeled protein at 280 nm.
-
-
Determine Dye Concentration:
-
Calculate the molar concentration of the MBM dye using the Beer-Lambert law: [Dye] = A_max / (ε_dye * path length), where ε_dye_ is the molar extinction coefficient of MBM at its λ_max_. This value should also be determined empirically.
-
-
Calculate DOL:
-
The Degree of Labeling is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein].
-
Visualizations
References
- 1. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - AT [thermofisher.com]
- 2. (4-Methylumbelliferyl)-N-acetyl-α-D-neuraminic acid sodium salt | 76204-02-9 [m.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 5. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peakproteins.com [peakproteins.com]
Application Notes and Protocols: N-(4-Methylumbelliferyl)-maleimide in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methylumbelliferyl)-maleimide is a thiol-reactive fluorescent probe that offers high selectivity for sulfhydryl groups, which are primarily found in the cysteine residues of proteins.[1][2][3] The maleimide moiety reacts specifically with thiols at a neutral pH range (6.5-7.5) to form a stable, covalent thioether bond.[4][5] This probe is particularly useful in enzyme kinetics as it is essentially non-fluorescent in its unbound state but becomes highly fluorescent upon reaction with a thiol.[6][7] This "turn-on" fluorescence mechanism provides a direct and sensitive method for monitoring reactions involving cysteine residues or thiol-containing products.
These application notes describe two primary methodologies for utilizing N-(4-Methylumbelliferyl)-maleimide in enzyme kinetics:
-
Activity-Based Probe for Cysteine-Reactive Enzymes: Labeling and quantifying the activity of enzymes that possess a reactive cysteine residue in their active site, such as certain deubiquitinating enzymes (DUBs) or cysteine proteases.
-
Continuous Kinetic Assay for Thiol-Producing Enzymes: Measuring the real-time activity of enzymes that generate a product containing a free thiol group.
Physicochemical and Fluorescence Properties
A summary of the key properties of N-(4-Methylumbelliferyl)-maleimide and its thiol adduct is presented below. The fluorescence of the coumarin-based fluorophore is quenched by the maleimide group until the thioether bond is formed.[2][6]
| Property | N-(4-Methylumbelliferyl)-maleimide (Unreacted) | Thiol Adduct (Reacted) | Reference |
| Reactivity | Electrophilic, reacts with thiols (sulfhydryls) | Stable thioether bond | [1][5] |
| Optimal Reaction pH | 6.5 - 7.5 | - | [4] |
| Fluorescence | Very low to negligible | High | [6][7] |
| Typical Excitation λ | ~320 nm | ~360 nm | [8] |
| Typical Emission λ | - | ~445-460 nm | [8] |
Application 1: Activity-Based Probe for Cysteine-Reactive Enzymes
This application is analogous to methods used for profiling the activity of enzymes like DUBs, which rely on a reactive cysteine for catalysis.[9][10] By labeling the active-site cysteine, one can quantify the amount of active enzyme or screen for inhibitors that block this labeling.
Experimental Protocol: Inhibitor Screening for a Cysteine-Reactive Enzyme
This protocol details a method to screen for inhibitors of a purified enzyme with a known reactive cysteine. The principle is that an inhibitor will bind to the enzyme's active site and prevent or slow the labeling of the cysteine residue by N-(4-Methylumbelliferyl)-maleimide.
A. Materials Required:
-
Purified cysteine-reactive enzyme
-
N-(4-Methylumbelliferyl)-maleimide (MUMB-Mal)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4 (must be free of thiols)
-
Reducing Agent: 10 mM TCEP (tris(2-carboxyethyl)phosphine) stock solution
-
Quenching Solution: 20 mM L-cysteine or Glutathione in Assay Buffer
-
Test inhibitors dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
B. Procedure:
-
Enzyme Preparation:
-
If the enzyme has disulfide bonds that may reduce the accessibility of the target cysteine, a pre-reduction step may be necessary. Incubate the enzyme with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Crucially , remove the TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with degassed Assay Buffer.[1] This step is vital as any remaining TCEP will react with the MUMB-Mal.
-
Dilute the purified, reduced enzyme to a working concentration of 2X (e.g., 100 nM) in Assay Buffer.
-
-
Inhibitor Incubation:
-
Add 50 µL of the 2X enzyme solution to each well of the 96-well plate.
-
Add 1 µL of test inhibitor (or DMSO for control) to the wells.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
-
Labeling Reaction:
-
Prepare a 2X working solution of MUMB-Mal (e.g., 2 µM) in Assay Buffer. Protect from light.
-
To initiate the reaction, add 50 µL of the 2X MUMB-Mal solution to all wells. The final concentration of enzyme will be 1X (e.g., 50 nM) and MUMB-Mal will be 1X (e.g., 1 µM).
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
The rate of fluorescence increase is proportional to the rate of enzyme labeling.
-
-
Data Analysis:
-
For each well, calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each test compound compared to the DMSO control.
-
Data Presentation: Hypothetical Inhibitor Screening Data
| Inhibitor | Concentration (µM) | Initial Rate (RFU/min) | % Inhibition |
| DMSO (Control) | - | 1500 | 0% |
| Inhibitor A | 1 | 750 | 50% |
| Inhibitor A | 10 | 150 | 90% |
| Inhibitor B | 1 | 1450 | 3.3% |
| Inhibitor B | 10 | 1200 | 20% |
Workflow Diagram
Application 2: Continuous Kinetic Assay for Thiol-Producing Enzymes
This application is designed for enzymes that catalyze a reaction where one of the products contains a free sulfhydryl group. Examples could include certain peptidases that cleave a substrate to release a cysteine-containing peptide, or enzymes involved in glutathione metabolism. The rate of the enzymatic reaction is monitored by the corresponding rate of fluorescence increase as MUMB-Mal reacts with the liberated thiol product.
Experimental Protocol: Measuring Kinetics of a Thiol-Producing Enzyme
A. Materials Required:
-
Purified or crude enzyme solution
-
Enzyme substrate
-
N-(4-Methylumbelliferyl)-maleimide (MUMB-Mal)
-
Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 7.5 (or other enzyme-compatible, thiol-free buffer)
-
Thiol standard for calibration curve (e.g., L-cysteine or Glutathione)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
B. Procedure:
-
Thiol Standard Curve:
-
Prepare a series of known concentrations of the thiol standard (e.g., 0-50 µM L-cysteine) in Assay Buffer.
-
Add 100 µL of each standard concentration to wells in the 96-well plate.
-
Add MUMB-Mal to a final concentration of 100 µM.
-
Incubate for 30 minutes at room temperature, protected from light, to ensure the reaction goes to completion.
-
Read the endpoint fluorescence (Ex: 360 nm, Em: 450 nm).
-
Plot fluorescence vs. thiol concentration to create a standard curve. This will be used to convert RFU to moles of product.
-
-
Enzyme Kinetic Assay:
-
Prepare a 2X reaction mix containing the enzyme substrate at various concentrations (for Km determination) and MUMB-Mal (e.g., 100 µM) in Assay Buffer.
-
Add 50 µL of the 2X reaction mix to the wells of the 96-well plate.
-
Prepare a 2X enzyme solution in Assay Buffer.
-
To initiate the reactions, add 50 µL of the 2X enzyme solution to the wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every 30 seconds for 20-30 minutes (Ex: 360 nm, Em: 450 nm). Ensure the reaction is in the linear range.
-
-
Data Analysis:
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min) using the slope from the thiol standard curve.
-
Plot the initial reaction velocity (µM/min) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Data Presentation: Hypothetical Kinetic Parameters
| Substrate Conc. (µM) | Initial Velocity (RFU/min) | Initial Velocity (µM/min) |
| 5 | 250 | 1.25 |
| 10 | 450 | 2.25 |
| 20 | 700 | 3.50 |
| 40 | 900 | 4.50 |
| 80 | 1000 | 5.00 |
| 160 | 1050 | 5.25 |
| Calculated Parameters | ||
| Km | 15 µM | |
| Vmax | 5.5 µM/min |
(Note: Assumes a standard curve where 200 RFU = 1 µM of thiol product)
Signaling Pathway and Assay Principle Diagram
This diagram illustrates the principle of the assay within a simplified signaling context where an upstream signal activates a peptidase, which then cleaves a substrate to produce a thiol-containing fragment that is detected by MUMB-Mal.
Conclusion
N-(4-Methylumbelliferyl)-maleimide is a versatile and highly sensitive tool for studying enzyme kinetics in systems involving reactive cysteine residues or the generation of thiol-containing products. Its turn-on fluorescence upon reaction provides a direct, real-time readout of enzymatic activity, making it suitable for high-throughput screening of inhibitors and detailed kinetic characterization. Proper experimental design, particularly regarding pH control and the management of reducing agents, is critical for obtaining accurate and reproducible results.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for Measuring the Activity of Deubiquitinating Enzymes in Cell Lines and Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the Activity of Deubiquitinating Enzymes Using Chemically Synthesized Ubiquitin-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(4-Methylumbelliferyl)-maleimide in Live-Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methylumbelliferyl)-maleimide (MAL-M) is a fluorescent probe that holds significant potential for the investigation of cellular thiols in living cells. This compound combines the thiol-reactive maleimide functional group with the fluorophore 4-methylumbelliferone (4-MU). The maleimide group reacts specifically with sulfhydryl groups (-SH) present on cysteine residues of proteins and small molecules like glutathione (GSH), forming a stable thioether bond. This covalent labeling allows for the visualization and quantification of free thiols within the cellular environment. The inherent fluorescence of the 4-methylumbelliferyl moiety provides a detectable signal for various imaging modalities.
The study of cellular thiols is critical for understanding redox signaling, oxidative stress, and the mechanisms of various diseases. Alterations in the cellular thiol pool are associated with conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders. MAL-M serves as a valuable tool for researchers and drug development professionals to probe these processes in real-time within a live-cell context.
Mechanism of Action
The utility of N-(4-Methylumbelliferyl)-maleimide as a thiol probe is based on the Michael addition reaction between the maleimide group and a thiol. The thiolate anion (R-S⁻) acts as a nucleophile, attacking one of the carbon atoms of the maleimide double bond. This reaction results in the formation of a stable, covalent thioether linkage. The reaction is highly specific for thiols at physiological pH (around 7.4).
Figure 1. Mechanism of MAL-M reaction with cellular thiols.
Photophysical Properties
While specific photophysical data for the intact N-(4-Methylumbelliferyl)-maleimide probe is not extensively documented, the properties are primarily determined by the 4-methylumbelliferone (4-MU) fluorophore after conjugation. The fluorescence of 4-MU is known to be pH-dependent.
| Property | Value (for 4-Methylumbelliferone) | Citation(s) |
| Excitation Maximum (λex) | ~360 - 365 nm (at pH > 7.4) | |
| Emission Maximum (λem) | ~445 - 450 nm | |
| Quantum Yield (Φ) | ~0.63 (in 0.1 M phosphate buffer, pH 10) | |
| Molar Extinction Coefficient (ε) | Data not readily available for MAL-M |
Note: The photophysical properties of MAL-M itself may differ slightly from the free 4-MU fluorophore. It is recommended to determine the optimal excitation and emission wavelengths experimentally for your specific imaging setup.
Applications in Live-Cell Imaging
N-(4-Methylumbelliferyl)-maleimide is a versatile tool for a range of live-cell imaging applications, primarily centered on the detection and quantification of cellular thiols.
-
Monitoring Global Thiol Levels: MAL-M can be used to assess the overall concentration of free thiols in the cytoplasm and other cellular compartments. Changes in fluorescence intensity can indicate shifts in the cellular redox state.
-
Studying Protein S-Glutathionylation: While not a direct measure, MAL-M can be used in workflows to study protein S-glutathionylation, a reversible post-translational modification where glutathione is added to cysteine residues.[1] This often involves a multi-step process of blocking free thiols, reducing the glutathionylated sites, and then labeling the newly exposed thiols with a probe like MAL-M.
-
Investigating Oxidative Stress Pathways: Cellular thiols, particularly glutathione, are key components of the antioxidant defense system. MAL-M can be employed to study the effects of oxidative stress on the cellular thiol pool and to investigate the activity of signaling pathways involved in the oxidative stress response, such as the Nrf2 pathway.
Experimental Protocols
The following are general protocols for the use of N-(4-Methylumbelliferyl)-maleimide in live-cell imaging. Optimization of concentrations, incubation times, and imaging parameters is recommended for each cell type and experimental condition.
Protocol 1: General Live-Cell Thiol Staining
This protocol provides a basic workflow for staining intracellular thiols in living cells.
Figure 2. Workflow for general live-cell thiol staining with MAL-M.
Materials:
-
N-(4-Methylumbelliferyl)-maleimide (MAL-M)
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Cells of interest cultured on imaging-grade plates or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter cube)
Procedure:
-
Cell Preparation:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) at a density that will result in 50-70% confluency at the time of imaging.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for proper attachment.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of MAL-M in anhydrous DMSO.[2] Store any unused stock solution at -20°C, protected from light and moisture.
-
Immediately before use, dilute the MAL-M stock solution to a final working concentration of 1-20 µM in pre-warmed, serum-free live-cell imaging medium. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the MAL-M working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with excitation at ~365 nm and emission detection at ~450 nm.
-
Protocol 2: Detection of Protein S-Glutathionylation (Conceptual Workflow)
This protocol outlines a conceptual workflow for the detection of protein S-glutathionylation using MAL-M. This is an indirect method that requires careful controls.
Materials:
-
N-Ethylmaleimide (NEM) for blocking free thiols
-
Dithiothreitol (DTT) or another reducing agent
-
N-(4-Methylumbelliferyl)-maleimide (MAL-M)
-
Cell lysis buffer
-
Other reagents as per the general staining protocol
Procedure:
-
Blocking of Free Thiols:
-
Treat live cells with a membrane-permeable thiol-blocking agent, such as N-Ethylmaleimide (NEM), to cap all free sulfhydryl groups.
-
-
Cell Lysis and Reduction:
-
Lyse the cells under conditions that preserve protein modifications.
-
Treat the cell lysate with a reducing agent, such as DTT, to specifically reduce the disulfide bond of S-glutathionylated proteins, exposing a free thiol group.
-
-
Labeling with MAL-M:
-
Incubate the reduced lysate with MAL-M to label the newly exposed thiol groups.
-
-
Analysis:
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by other proteomic techniques.
-
Signaling Pathway Visualization: Nrf2 and Oxidative Stress Response
Cellular thiols are integral to the oxidative stress response, which is often regulated by the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes. MAL-M can be used to monitor the changes in the cellular thiol pool that can trigger or result from the activation of this pathway.
Figure 3. Role of thiols in the Nrf2 oxidative stress response pathway.
Data and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Signal-to-Noise Ratio | A clear fluorescent signal within the cells that is significantly above the background fluorescence of the medium and unstained cells. | High Background: Reduce the concentration of MAL-M, decrease the incubation time, or increase the number and duration of wash steps. Use of phenol red-free imaging medium is essential. Low Signal: Increase the concentration of MAL-M or the incubation time. Ensure the correct filter sets are being used. Check cell health, as compromised cells may have depleted thiol levels. |
| Photostability | The fluorescent signal should be stable enough to allow for image acquisition without significant photobleaching. | Photobleaching: Reduce the intensity and duration of the excitation light. Use a more sensitive camera or increase the camera gain. The use of an anti-fade reagent in the imaging medium can also be considered. |
| Cell Viability | Cells should maintain normal morphology and viability throughout the staining and imaging process. | Cytotoxicity: High concentrations of MAL-M or prolonged incubation times can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration. Minimize the exposure of cells to DMSO. |
Conclusion
N-(4-Methylumbelliferyl)-maleimide is a valuable fluorescent probe for the detection of cellular thiols in live-cell imaging. Its specificity for sulfhydryl groups allows for the investigation of the cellular redox environment and the study of processes such as oxidative stress and protein S-glutathionylation. While detailed, peer-reviewed protocols and extensive quantitative data for this specific probe are not widely available, the general principles of maleimide-thiol chemistry and live-cell fluorescence microscopy provide a solid foundation for its application. As with any fluorescent probe, careful optimization and appropriate controls are essential for obtaining reliable and meaningful results.
References
Application Notes: Detection of Protein Thiols in Fixed Cells using N-(4-Methylumbelliferyl)-maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of protein cysteine residues, forming thiol groups (-SH), is a critical post-translational modification that plays a fundamental role in protein structure, enzyme catalysis, and redox signaling. The ability to visualize and quantify protein thiols within a cellular context is essential for understanding these processes and for the development of novel therapeutics. N-(4-Methylumbelliferyl)-maleimide (4-MUM) is a fluorescent probe that specifically reacts with thiol groups, providing a sensitive tool for their detection in fixed cells. This document provides a detailed protocol for the use of 4-MUM to stain protein thiols in fixed cultured cells.
Principle of the Method
N-(4-Methylumbelliferyl)-maleimide is a thiol-reactive fluorescent probe. The maleimide group reacts with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This covalent linkage attaches the 4-methylumbelliferyl fluorophore to the protein. Upon excitation with ultraviolet light (approximately 360 nm), the conjugated probe emits a bright blue fluorescence (approximately 445 nm), allowing for the visualization of protein thiols using fluorescence microscopy. The reaction is highly specific for thiols at a pH range of 6.5-7.5.
Data Summary
While specific quantitative data for 4-MUM staining intensity in various fixed cell lines is not extensively published, the following table provides recommended starting concentrations and incubation times based on general protocols for fluorescent maleimide dyes and thiol-reactive probes. Optimization is highly recommended for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| 4-MUM Stock Solution | 10 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture. |
| Working Concentration | 10 - 100 µM in PBS (pH 7.2-7.4) | Titrate to determine the optimal concentration for your cell type to maximize signal-to-noise ratio. |
| Incubation Time | 1 - 2 hours at Room Temperature | Longer incubation (e.g., overnight at 4°C) may increase signal but also potentially background. |
| Incubation Temperature | Room Temperature or 4°C | Room temperature is generally sufficient for a 1-2 hour incubation. |
| Excitation Wavelength | ~360 nm | Optimal excitation for the 4-methylumbelliferyl fluorophore at neutral pH. |
| Emission Wavelength | ~445 nm | Emission peak of the 4-methylumbelliferyl fluorophore at neutral pH. |
Experimental Protocols
This protocol is designed for adherent cells grown on coverslips. It can be adapted for suspension cells.
Materials
-
N-(4-Methylumbelliferyl)-maleimide (4-MUM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS (prepare fresh or use commercially available, methanol-free)
-
Triton™ X-100, 0.1% in PBS
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)
Experimental Workflow
Caption: Experimental workflow for N-(4-Methylumbelliferyl)-maleimide staining in fixed cells.
Detailed Protocol
-
Cell Culture:
-
Seed and culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
-
Washing:
-
Gently aspirate the culture medium and wash the cells twice with 1X PBS.
-
-
Fixation:
-
Washing:
-
Aspirate the fixative solution and wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Washing:
-
Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5 minutes each.
-
-
Preparation of 4-MUM Staining Solution:
-
Prepare a 10 mM stock solution of 4-MUM in anhydrous DMSO.[5]
-
Immediately before use, dilute the 10 mM stock solution in PBS (pH 7.2-7.4) to a final working concentration of 10-100 µM. It is recommended to test a range of concentrations to find the optimal one for your specific application.
-
-
Staining:
-
Incubate the permeabilized cells with the 4-MUM staining solution for 1-2 hours at room temperature, protected from light.[5]
-
-
Washing:
-
Aspirate the staining solution and wash the cells three times with 1X PBS for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the 4-methylumbelliferyl fluorophore (Excitation: ~360 nm, Emission: ~445 nm).
-
Mechanism of Staining
The staining mechanism involves a specific chemical reaction between the maleimide group of 4-MUM and the thiol group of a cysteine residue within a protein.
Caption: Reaction mechanism of N-(4-Methylumbelliferyl)-maleimide with a protein thiol group.
This reaction, a Michael addition, is highly selective for thiols over other functional groups like amines at a physiological pH, ensuring specific labeling of cysteine residues.[4][6]
Troubleshooting
-
High Background:
-
Reduce the concentration of 4-MUM.
-
Decrease the incubation time.
-
Ensure thorough washing after the staining step.
-
Consider including a blocking step (e.g., with BSA) before staining, although this is less common for small molecule probes.
-
-
Weak Signal:
-
Increase the concentration of 4-MUM.
-
Increase the incubation time.
-
Ensure the pH of the staining buffer is within the optimal range (7.2-7.4).
-
Check the filter sets and light source of the microscope.
-
-
No Signal:
-
Confirm the viability and health of the cells before fixation.
-
Ensure the 4-MUM stock solution is fresh and has been stored properly to prevent hydrolysis of the maleimide group.
-
Verify that the permeabilization step was effective.
-
Conclusion
N-(4-Methylumbelliferyl)-maleimide is a valuable tool for the fluorescent detection of protein thiols in fixed cells. The protocol provided herein offers a robust starting point for researchers. However, optimization of staining conditions is crucial to achieve the best results for specific cell types and experimental questions. By carefully controlling the experimental parameters, this method can provide significant insights into the role of protein thiols in cellular physiology and disease.
References
Optimal Concentration of N-(4-Methylumbelliferyl)-maleimide for Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of N-(4-Methylumbelliferyl)-maleimide (4-MUM) in labeling proteins and other thiol-containing molecules. 4-MUM is a fluorescent labeling reagent that selectively reacts with sulfhydryl groups, primarily on cysteine residues, to form stable thioether bonds. The 4-methylumbelliferone fluorophore allows for sensitive detection of the labeled molecules.
Introduction to N-(4-Methylumbelliferyl)-maleimide Labeling
N-(4-Methylumbelliferyl)-maleimide is a thiol-reactive fluorescent probe. The maleimide group exhibits high selectivity for the sulfhydryl groups of cysteine residues in proteins and other biomolecules. This specific reaction allows for targeted labeling under mild conditions, making it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and fluorescence-based bioassays. The fluorescent component, 4-methylumbelliferone, is a well-characterized coumarin-based fluorophore with excitation in the ultraviolet range and emission in the blue visible range. The fluorescence of 4-methylumbelliferone is pH-dependent, a factor to consider in experimental design.[1][2]
Key Experimental Parameters and Recommendations
Successful labeling with 4-MUM depends on several critical parameters. The following table summarizes the recommended conditions for optimal labeling.
| Parameter | Recommended Range/Value | Notes |
| 4-MUM to Protein Molar Ratio | 10:1 to 20:1 | A higher molar excess can lead to multiple labeling or non-specific reactions. Optimization is recommended for each specific protein.[1] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation, while lower concentrations may reduce labeling efficiency. |
| Reaction Buffer | Phosphate-buffered saline (PBS), Tris, or HEPES | Buffers should be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol). |
| Reaction pH | 7.0 - 7.5 | At this pH range, the reaction is highly specific for thiol groups. At pH > 7.5, reactivity towards primary amines increases. |
| Reduction of Disulfide Bonds | Required for proteins with internal disulfide bonds | Use a 100-fold molar excess of a phosphine-based reducing agent like TCEP. TCEP does not need to be removed before adding the maleimide reagent. |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation times at lower temperatures can improve labeling efficiency and protein stability. |
| Solvent for 4-MUM | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Prepare a stock solution of 1-10 mg/mL. |
| Purification of Labeled Protein | Gel filtration (e.g., Sephadex G-25), dialysis, or HPLC | Essential for removing unreacted 4-MUM, which can interfere with downstream applications and accurate determination of the degree of labeling. |
Experimental Protocols
Protocol for Protein Labeling with 4-MUM
This protocol provides a general procedure for labeling a protein with 4-MUM. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest
-
N-(4-Methylumbelliferyl)-maleimide (4-MUM)
-
Anhydrous DMF or DMSO
-
Reaction Buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is needed)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 100-fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.
-
-
4-MUM Stock Solution Preparation:
-
Prepare a 1-10 mg/mL stock solution of 4-MUM in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the 4-MUM stock solution to the protein solution.
-
Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted 4-MUM by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The labeled protein is typically in the first colored or fluorescent fraction.
-
Protocol for Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
Materials:
-
Labeled and purified protein solution
-
Spectrophotometer
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of 4-methylumbelliferone (approximately 360 nm at high pH, though this can be pH-dependent) (A_max).[2]
-
-
Calculate Protein Concentration:
-
The concentration of the protein is calculated using the following formula:
where:
-
A₂₈₀ is the absorbance of the labeled protein at 280 nm.
-
A_max is the absorbance of the labeled protein at the absorbance maximum of the dye.
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). The correction factor for many fluorescent dyes is available from the manufacturer. If not available, it needs to be determined experimentally.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
The concentration of the dye is calculated using the Beer-Lambert law:
where:
-
A_max is the absorbance of the labeled protein at the absorbance maximum of the dye.
-
ε_dye is the molar extinction coefficient of 4-MUM. The molar extinction coefficient for the parent fluorophore, 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone), is approximately 18,000 cm⁻¹M⁻¹.[3] This value can be used as an estimate for 4-MUM.
-
-
-
Calculate Degree of Labeling (DOL):
-
The DOL is the molar ratio of the dye to the protein:
-
Visualizations
Reaction Mechanism of 4-MUM with a Thiol Group
Caption: Reaction of 4-MUM with a protein thiol group.
Experimental Workflow for Protein Labeling with 4-MUM
Caption: Workflow for labeling proteins with 4-MUM.
References
Application Notes and Protocols for the Conjugation of N-(4-Methylumbelliferyl)-maleimide to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent probes to antibodies is a cornerstone technique in a multitude of life science research and diagnostic applications. N-(4-Methylumbelliferyl)-maleimide (MAL-MUB) is a thiol-reactive fluorescent dye that covalently attaches to cysteine residues on antibodies. The resulting fluorescently labeled antibodies are valuable tools for various immunoassays, including immunofluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assays (ELISA). The maleimide group of MAL-MUB reacts specifically with the sulfhydryl groups of cysteine residues, forming a stable thioether bond. This application note provides a detailed protocol for the conjugation of MAL-MUB to antibodies, methods for characterizing the conjugate, and an example of its application in indirect immunofluorescence.
Principle of Conjugation
The conjugation of MAL-MUB to an antibody relies on the reaction between the maleimide moiety of the dye and a free sulfhydryl group (-SH) on the antibody. Since antibodies typically have their cysteine residues involved in disulfide bonds that maintain their structure, a reduction step is often necessary to generate free sulfhydryl groups.[1] This is commonly achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The reaction is typically performed at a neutral pH (6.5-7.5) to ensure the specific reaction of the maleimide with thiols, minimizing cross-reactivity with other amino acid residues like lysine.[1]
Properties of N-(4-Methylumbelliferyl)-maleimide (MAL-MUB)
N-(4-Methylumbelliferyl)-maleimide contains the 4-methylumbelliferone fluorophore, which exhibits pH-dependent fluorescence. It is crucial to consider the pH of the final application buffer when using MAL-MUB conjugates.
| Property | Value |
| Excitation Wavelength (at pH > 9) | ~360 nm |
| Emission Wavelength (at pH > 9) | ~450 nm |
| Reactive Group | Maleimide |
| Target Residue | Cysteine (sulfhydryl group) |
Note: The fluorescence of 4-methylumbelliferone is significantly quenched at acidic pH.
Experimental Protocols
Materials and Reagents
-
Antibody to be labeled (e.g., IgG)
-
N-(4-Methylumbelliferyl)-maleimide (MAL-MUB)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 7.2
-
Quenching Reagent: 1 M 2-Mercaptoethanol or Cysteine
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
-
Fluorometer
Experimental Workflow
Figure 1. Experimental workflow for the conjugation of MAL-MUB to antibodies.
Step-by-Step Protocol
1. Antibody Preparation and Reduction:
-
Dissolve the antibody in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of TCEP in the Conjugation Buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
-
(Optional but recommended) Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
2. MAL-MUB Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of MAL-MUB in anhydrous DMF or DMSO.
-
Vortex the solution until the dye is completely dissolved.
3. Conjugation Reaction:
-
Add a 10-20 fold molar excess of the MAL-MUB stock solution to the reduced antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
4. Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent such as 2-mercaptoethanol or cysteine to a final concentration of 10 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove the unreacted MAL-MUB and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.
6. Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL): The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of MAL-MUB (~360 nm, A360).
-
Calculate the concentration of the antibody using the following formula:
-
Ab Concentration (M) = [A280 - (A360 * CF)] / ε_Ab
-
Where:
-
CF is the correction factor (A280 of free dye / Amax of free dye). This needs to be determined for MAL-MUB.
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the concentration of the dye using the following formula:
-
Dye Concentration (M) = A360 / ε_dye
-
Where ε_dye is the molar extinction coefficient of MAL-MUB at its excitation maximum.
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Ab Concentration
-
-
7. Storage of the Conjugate:
-
Store the purified MAL-MUB conjugated antibody at 4°C for short-term storage (up to a month), protected from light.
-
For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C. Avoid repeated freeze-thaw cycles.
Data Presentation
The degree of labeling is a critical parameter that can affect the performance of the conjugated antibody. A higher DOL can lead to increased fluorescence signal but may also cause steric hindrance or quenching, potentially reducing the antibody's binding affinity. It is recommended to perform a titration of the MAL-MUB to antibody molar ratio to determine the optimal DOL for a specific application.
| MAL-MUB:Antibody Molar Ratio | Typical Resulting DOL | Observations |
| 5:1 | 1 - 2 | Low labeling, minimal risk of affecting antibody function. |
| 10:1 | 2 - 4 | Moderate labeling, generally a good starting point. |
| 20:1 | 4 - 8 | High labeling, increased signal but potential for quenching or reduced affinity. |
This table provides representative data. The actual DOL will vary depending on the antibody and reaction conditions.
Application: Indirect Immunofluorescence
MAL-MUB conjugated secondary antibodies are commonly used in indirect immunofluorescence to detect the presence and localization of a target antigen.
Indirect Immunofluorescence Workflow
Figure 2. Workflow for indirect immunofluorescence using a MAL-MUB conjugated secondary antibody.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL | Incomplete reduction of disulfide bonds. | Increase TCEP concentration or incubation time. |
| Hydrolysis of MAL-MUB. | Prepare MAL-MUB solution immediately before use. | |
| Low antibody concentration. | Increase antibody concentration to >1 mg/mL. | |
| High Background Staining | Incomplete removal of free dye. | Optimize purification step (use a longer column or repeat). |
| Non-specific binding of the antibody. | Include a blocking step in your immunoassay protocol. | |
| Loss of Antibody Activity | High DOL causing steric hindrance. | Reduce the MAL-MUB:antibody molar ratio. |
| Harsh reaction conditions. | Perform the conjugation at 4°C. |
Conclusion
The conjugation of N-(4-Methylumbelliferyl)-maleimide to antibodies is a straightforward and effective method for producing fluorescently labeled reagents for a variety of research and diagnostic applications. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully generate and characterize MAL-MUB antibody conjugates for their specific needs. Optimization of the degree of labeling is crucial to balance signal intensity with the preservation of antibody function.
References
Probing Protein Dynamics: N-(4-Methylumbelliferyl)-maleimide as a Tool for Elucidating Conformational Changes
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource for utilizing N-(4-Methylumbelliferyl)-maleimide (4-MUM) to study protein conformational changes. These detailed Application Notes and Protocols provide a thorough guide, from the fundamental principles to practical experimental execution, empowering researchers to leverage this powerful fluorescent probe in their investigations of protein structure and function.
N-(4-Methylumbelliferyl)-maleimide is a thiol-reactive fluorescent probe that serves as an invaluable tool for monitoring real-time conformational changes in proteins. The maleimide group selectively reacts with the thiol moiety of cysteine residues, allowing for site-specific labeling of proteins. The 4-methylumbelliferyl fluorophore is environmentally sensitive, meaning its fluorescence properties, such as intensity and emission wavelength, can change in response to alterations in the local environment of the labeled cysteine residue. This sensitivity makes 4-MUM an excellent reporter for tracking dynamic structural rearrangements within a protein that may be induced by ligand binding, protein-protein interactions, or changes in physiological conditions.
These application notes will delve into the utility of 4-MUM in various research contexts, including enzyme kinetics, the study of muscle protein function, and the analysis of G-protein coupled receptor (GPCR) signaling.
Key Applications and Principles
The core principle behind using 4-MUM to study protein conformational changes lies in the sensitivity of its fluorophore to the polarity of its microenvironment. When a protein undergoes a conformational change, the cysteine residue labeled with 4-MUM may move to a more or less solvent-exposed region. This change in the local environment alters the fluorescence quantum yield and emission spectrum of the 4-methylumbelliferyl group. An increase in fluorescence intensity often indicates that the probe has moved to a more hydrophobic (less polar) environment, shielded from the quenching effects of water. Conversely, a decrease in fluorescence intensity can suggest movement to a more polar, solvent-exposed location.
Data Presentation: Spectral and Photophysical Properties of 4-MUM
For accurate interpretation of experimental results, a clear understanding of the photophysical properties of the fluorescent probe is essential. The following table summarizes key spectral and photophysical parameters for N-(4-Methylumbelliferyl)-maleimide and its fluorescent component, 4-Methylumbelliferone.
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~360 nm | pH 7.12-10.3[1] |
| Emission Maximum (λem) | ~445-455 nm | pH dependent, decreases with lower pH[1] |
| Molar Extinction Coefficient (ε) | ~12,300 M⁻¹cm⁻¹ | For a related 4-methylumbelliferyl derivative in water[2] |
| Fluorescence Quantum Yield (ΦF) | ~0.63 | 4-methylumbelliferone in 0.1 M phosphate buffer, pH 10[3] |
| Fluorescence Lifetime (τ) | Varies (typically ns range) | Dependent on the local environment |
Experimental Protocols
Protocol 1: Labeling of Proteins with N-(4-Methylumbelliferyl)-maleimide
This protocol provides a general procedure for the covalent labeling of cysteine residues in a protein with 4-MUM.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
N-(4-Methylumbelliferyl)-maleimide (4-MUM)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - Optional, for reducing disulfide bonds
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: a. Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT or TCEP and incubate at room temperature for 1 hour. c. Remove the reducing agent by dialysis against the labeling buffer or by using a desalting column, as it will react with the maleimide.
-
4-MUM Stock Solution Preparation: a. Immediately before use, dissolve 4-MUM in anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the 4-MUM stock solution to the protein solution. The optimal ratio should be determined empirically for each protein. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: a. Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM to react with any unreacted 4-MUM. Incubate for 15-30 minutes.
-
Purification of the Labeled Protein: a. Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). b. Collect the protein-containing fractions, identified by their absorbance at 280 nm.
-
Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of 4-MUM (~360 nm). b. Calculate the protein concentration using its molar extinction coefficient at 280 nm. c. Calculate the concentration of 4-MUM using its molar extinction coefficient. d. The DOL is the molar ratio of the dye to the protein.
Protocol 2: Monitoring Protein Conformational Changes using 4-MUM Fluorescence
This protocol describes a general method for using a 4-MUM labeled protein to monitor conformational changes upon addition of a ligand or interacting partner.
Materials:
-
4-MUM labeled protein
-
Assay Buffer (compatible with the protein and ligand)
-
Ligand or interacting protein of interest
-
Fluorometer
Procedure:
-
Establish Baseline Fluorescence: a. Dilute the 4-MUM labeled protein in the assay buffer to a concentration that gives a stable and measurable fluorescence signal. b. Place the sample in a cuvette and record the baseline fluorescence intensity at the emission maximum of 4-MUM (~450 nm) while exciting at its excitation maximum (~360 nm).
-
Induce Conformational Change: a. Add the ligand or interacting protein to the cuvette containing the labeled protein. The concentration of the ligand should be varied to obtain a dose-response curve. b. Mix gently and allow the system to equilibrate. The required incubation time will vary depending on the binding kinetics.
-
Measure Fluorescence Change: a. Record the fluorescence intensity at the same emission wavelength as the baseline. b. A change in fluorescence intensity (increase or decrease) indicates a change in the local environment of the 4-MUM probe, reflecting a conformational change in the protein.
-
Data Analysis: a. Plot the change in fluorescence intensity as a function of the ligand concentration. b. This data can be used to determine binding affinities (Kd) and to study the kinetics of the conformational change.
Visualizing Molecular Events: Workflows and Pathways
To better illustrate the application of 4-MUM in studying protein dynamics, the following diagrams, generated using the DOT language, depict a general experimental workflow and a relevant signaling pathway.
References
- 1. A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Protein-Based Ca2+ Sensor Reveals Global, Divalent Cation-Dependent Conformational Changes in Cardiac Troponin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanosecond study of fluorescently labeled troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of protein thiols with N-(4-Methylumbelliferyl)-maleimide.
Application Note
Introduction
The quantification of protein thiols is crucial for understanding cellular redox states, protein structure and function, and for the development of therapeutic drugs. Protein thiols, primarily from cysteine residues, are involved in a myriad of cellular processes including enzyme catalysis, signal transduction, and antioxidant defense. N-(4-Methylumbelliferyl)-maleimide (MUM) is a fluorescent probe that specifically reacts with thiol groups to form a stable thioether bond. This reaction results in a significant increase in fluorescence, allowing for the sensitive and specific quantification of protein thiols. This application note provides a detailed protocol for the quantification of protein thiols using MUM.
The maleimide group of MUM reacts with the sulfhydryl group of a cysteine residue in a Michael-type addition reaction.[1] This covalent modification is highly specific for thiols at a pH range of 6.5-7.5.[2] Upon reaction, the fluorescence of the methylumbelliferyl fluorophore is enhanced, which can be measured to determine the concentration of protein thiols. The excitation and emission maxima for the MUM-thiol adduct are approximately 390 nm and 510 nm, respectively.[3]
Materials and Reagents
-
N-(4-Methylumbelliferyl)-maleimide (MUM)
-
Protein sample
-
Phosphate-buffered saline (PBS), pH 7.2
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader with fluorescence capabilities
-
Black 96-well microplates
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
Experimental Protocols
Reagent Preparation
-
MUM Stock Solution (10 mM): Dissolve an appropriate amount of N-(4-Methylumbelliferyl)-maleimide in anhydrous DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light and moisture.[4]
-
L-cysteine Standard Stock Solution (10 mM): Dissolve 1.76 mg of L-cysteine hydrochloride monohydrate in 1 mL of PBS (pH 7.2) to prepare a 10 mM stock solution. Prepare fresh daily.
-
1X Assay Buffer: Prepare a suitable buffer such as 100 mM sodium phosphate with 1 mM EDTA, pH 7.4. Ensure the buffer is free of any reducing agents.[3]
-
(Optional) TCEP Solution (100 mM): If reduction of disulfide bonds is necessary, prepare a 100 mM TCEP solution in water.
Standard Curve Generation
-
Prepare a series of L-cysteine standards by serially diluting the 10 mM L-cysteine stock solution in 1X Assay Buffer. A typical concentration range would be from 0 µM to 100 µM.
-
Add 50 µL of each standard dilution to triplicate wells of a black 96-well microplate.
-
Add 50 µL of 1X Assay Buffer to three wells to serve as a blank.
Sample Preparation
-
Dilute the protein sample to a suitable concentration (e.g., 1-10 µM) in 1X Assay Buffer. The optimal concentration should be determined empirically.
-
(Optional) Reduction of Disulfide Bonds: To quantify total thiols (both free and those in disulfide bonds), treat the protein sample with a final concentration of 1-10 mM TCEP for 30 minutes at room temperature.[4] Note that excess TCEP should be removed before the assay, for example, by using a desalting column, as it will react with MUM.
-
Add 50 µL of the prepared protein sample to triplicate wells of the same 96-well microplate.
Assay Procedure
-
Prepare a working solution of MUM by diluting the 10 mM MUM stock solution in 1X Assay Buffer to a final concentration of 100 µM. Prepare this solution immediately before use and protect it from light.
-
Add 50 µL of the 100 µM MUM working solution to all wells containing standards, samples, and the blank. The final volume in each well will be 100 µL, and the final MUM concentration will be 50 µM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 390 nm and emission at approximately 510 nm.[3]
Data Analysis
-
Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all standard and sample wells.
-
Plot the corrected fluorescence intensity of the L-cysteine standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of thiols in the protein samples by interpolating their corrected fluorescence intensity values on the standard curve.
-
Calculate the molar ratio of thiol to protein by dividing the determined thiol concentration by the known protein concentration.
Data Presentation
Table 1: Quantification of Protein Thiols in Different Protein Samples
| Sample ID | Protein Concentration (µM) | Average Fluorescence (RFU) | Corrected Fluorescence (RFU) | Thiol Concentration (µM) | Moles of Thiol per Mole of Protein |
| Blank | 0 | 150 | 0 | 0 | 0 |
| Standard 1 | 10 | 1150 | 1000 | 10 | N/A |
| Standard 2 | 25 | 2650 | 2500 | 25 | N/A |
| Standard 3 | 50 | 5150 | 5000 | 50 | N/A |
| Standard 4 | 100 | 10150 | 10000 | 100 | N/A |
| Protein A | 5 | 2550 | 2400 | 24 | 4.8 |
| Protein B | 5 | 1300 | 1150 | 11.5 | 2.3 |
| Protein C (TCEP treated) | 5 | 4900 | 4750 | 47.5 | 9.5 |
Visualizations
Caption: Reaction of N-(4-Methylumbelliferyl)-maleimide with a protein thiol.
Caption: Workflow for the quantification of protein thiols using MUM.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of sample components. | Run a sample blank (sample without MUM) and subtract its fluorescence. |
| Contaminated reagents or buffer. | Use fresh, high-purity reagents and buffers. | |
| Low fluorescence signal | Low thiol concentration in the sample. | Concentrate the protein sample. |
| Incomplete reaction. | Ensure the pH is optimal (6.5-7.5) and increase incubation time if necessary.[2] | |
| Oxidized thiols. | If quantifying total thiols, ensure complete reduction with TCEP. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Instability of MUM. | Prepare MUM working solution fresh and protect from light. | |
| Temperature fluctuations. | Maintain a consistent temperature during incubation. |
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for N-(4-Methylumbelliferyl)-maleimide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methylumbelliferyl)-maleimide (4-MUM) is a thiol-reactive fluorescent probe used for the detection and quantification of intracellular thiols, such as glutathione (GSH), in viable cells using flow cytometry. The maleimide group of 4-MUM reacts with the sulfhydryl group of thiols in a Michael addition reaction, forming a stable, fluorescent thioether adduct. This reaction leads to a significant increase in fluorescence, allowing for the measurement of cellular thiol levels. The fluorophore, 4-methylumbelliferone (4-MU), is a well-characterized coumarin-based dye with excitation in the ultraviolet (UV) range and emission in the blue region of the spectrum.
These application notes provide a detailed overview of the use of 4-MUM in flow cytometry for the analysis of intracellular thiols, a critical parameter in studies of oxidative stress, drug metabolism, and cellular health.
Principle of the Assay
Unbound 4-MUM is essentially non-fluorescent. Upon entering the cell, the maleimide moiety of 4-MUM reacts with the sulfhydryl group (-SH) of intracellular thiols, primarily glutathione, which is the most abundant non-protein thiol in most cells. This covalent reaction forms a highly fluorescent and stable thioether adduct. The intensity of the resulting fluorescence is directly proportional to the concentration of intracellular thiols. This allows for the quantification of thiol levels on a single-cell basis using flow cytometry.
Data Presentation
The following table summarizes key quantitative data for the use of N-(4-Methylumbelliferyl)-maleimide in flow cytometry, compiled from publicly available information and typical ranges for similar coumarin-based maleimide dyes. Note: Optimal conditions may vary depending on the cell type and experimental setup and should be determined empirically.
| Parameter | Value/Range | Notes |
| Excitation Wavelength (λex) | ~360-380 nm | Optimal excitation is pH-dependent. A UV laser is required for flow cytometry. |
| Emission Wavelength (λem) | ~445-460 nm | Detected in the blue channel (e.g., using a 450/50 nm bandpass filter). |
| Stock Solution Concentration | 1-10 mM in DMSO or DMF | Prepare fresh and protect from light. Store at -20°C for short-term storage. |
| Working Concentration | 1-20 µM | Optimal concentration should be titrated for each cell type to maximize signal-to-noise ratio. |
| Incubation Time | 15-60 minutes | Time-dependent reaction; should be optimized. Longer times may increase non-specific binding. |
| Incubation Temperature | 37°C or Room Temperature | 37°C is generally optimal for cellular uptake and reaction. |
| Cell Density | 1 x 10^6 cells/mL | A standard concentration for flow cytometry staining protocols.[1] |
Experimental Protocols
Protocol 1: General Staining of Suspension Cells for Intracellular Thiol Analysis
This protocol provides a general procedure for staining suspension cells with 4-MUM to measure intracellular thiol levels.
Materials:
-
N-(4-Methylumbelliferyl)-maleimide (4-MUM)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
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Cell culture medium appropriate for the cell line
-
Suspension cells of interest
-
Flow cytometry tubes
-
Optional: N-ethylmaleimide (NEM) as a negative control
-
Optional: L-buthionine-(S,R)-sulfoximine (BSO) for glutathione depletion
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. Ensure cells are in the logarithmic growth phase and have high viability.
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes at room temperature).
-
Wash the cell pellet once with pre-warmed PBS.
-
Resuspend the cells in pre-warmed PBS or an appropriate buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Staining Solution:
-
Prepare a 10 mM stock solution of 4-MUM in anhydrous DMSO or DMF.
-
Immediately before use, dilute the 4-MUM stock solution in pre-warmed PBS to the desired final working concentration (e.g., 1-20 µM). It is crucial to titrate the optimal concentration for your specific cell type and experimental conditions.
-
-
Staining:
-
Add the 4-MUM staining solution to the cell suspension.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Gently mix the cells periodically during incubation to ensure uniform staining.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of ice-cold PBS to remove excess probe. Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of ice-cold PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer equipped with a UV laser for excitation (e.g., 355 nm or 375 nm).
-
Collect the fluorescence emission in the blue channel (e.g., using a 450/50 nm bandpass filter).
-
-
Controls:
-
Unstained Control: A sample of cells without any fluorescent probe to set the background fluorescence.
-
Negative Control (Thiol-Blocked): Pre-incubate cells with a non-fluorescent maleimide, such as N-ethylmaleimide (NEM) (e.g., 100 µM for 30 minutes), before adding 4-MUM. This will block the available thiol groups and should result in a significantly lower fluorescence signal.
-
Positive Control (Thiol Depletion): Treat cells with a known glutathione-depleting agent, such as L-buthionine-(S,R)-sulfoximine (BSO), for a sufficient period (e.g., 24-48 hours) before staining with 4-MUM. This should lead to a decrease in fluorescence compared to untreated cells.
-
Protocol 2: Staining of Adherent Cells for Intracellular Thiol Analysis
This protocol is adapted for adherent cells, which require detachment before flow cytometric analysis.
Materials:
-
All materials from Protocol 1
-
Adherent cells cultured in appropriate vessels
-
Enzyme-free cell dissociation buffer (e.g., EDTA-based)
Procedure:
-
Cell Preparation:
-
Grow adherent cells to the desired confluency (typically 70-80%).
-
Gently wash the cells with pre-warmed PBS.
-
Detach the cells using a gentle, enzyme-free cell dissociation buffer to minimize cell stress and preserve cell surface proteins if co-staining is desired.
-
Collect the detached cells and wash them once with pre-warmed PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cells in pre-warmed PBS or an appropriate buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining, Washing, and Analysis:
-
Follow steps 2 through 6 from Protocol 1.
-
Mandatory Visualizations
Caption: Mechanism of N-(4-Methylumbelliferyl)-maleimide for intracellular thiol detection.
Caption: Experimental workflow for staining cells with N-(4-Methylumbelliferyl)-maleimide.
References
Troubleshooting & Optimization
How to reduce background fluorescence of N-(4-Methylumbelliferyl)-maleimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using N-(4-Methylumbelliferyl)-maleimide (Mal-7-AMC).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with N-(4-Methylumbelliferyl)-maleimide in a question-and-answer format.
Q1: I am observing high background fluorescence in my negative control wells (no enzyme/no cells). What are the potential causes and solutions?
A1: High background in negative controls suggests that the fluorescence is independent of the specific biological activity being measured. The primary causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Spontaneous Hydrolysis of the Maleimide Ring | The maleimide group can hydrolyze, especially at pH values above 7.5, leading to a change in the fluorophore's environment and potentially increasing its fluorescence. Perform the labeling reaction within the optimal pH range of 6.5-7.5 to maximize the thiol-maleimide reaction rate while minimizing hydrolysis. Prepare the N-(4-Methylumbelliferyl)-maleimide solution immediately before use. |
| Contaminated Reagents | Buffers, solvents (e.g., DMSO), or other reagents may contain fluorescent impurities. Test each component of your assay individually for fluorescence at the excitation and emission wavelengths of 4-methylumbelliferone (approx. 360 nm and 450 nm, respectively). Use high-purity, spectroscopy-grade reagents whenever possible. |
| Autofluorescence of Sample Components | Biological samples, such as cells and tissues, contain endogenous molecules (e.g., NADH, riboflavin, collagen) that fluoresce, contributing to the background signal.[1] To mitigate this, you can include an unstained control sample to measure the baseline autofluorescence and subtract it from your experimental readings. For microscopy applications, photobleaching the sample before labeling can reduce autofluorescence.[2] |
| Non-Specific Binding of the Probe | The probe may bind non-specifically to proteins or other molecules in your sample. To reduce non-specific binding, add a blocking agent, such as Bovine Serum Albumin (BSA), to your reaction buffer. Ensure thorough washing steps are performed after labeling to remove any unbound or loosely bound probe. |
| Probe Aggregation | At high concentrations, the probe may form aggregates, which can have different fluorescent properties and contribute to background. Ensure the probe is fully dissolved in an appropriate solvent like anhydrous DMSO before diluting it into your aqueous assay buffer. Avoid using excessive concentrations of the probe. |
Q2: My signal-to-noise ratio is low, making it difficult to detect a specific signal above the background. How can I improve this?
A2: A low signal-to-noise ratio can be due to either a weak specific signal or high background fluorescence. Here are some strategies to improve it:
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Optimize Probe Concentration: Titrate the concentration of N-(4-Methylumbelliferyl)-maleimide to find the optimal balance between a strong specific signal and low background.
-
Increase Incubation Time: If the reaction is not going to completion, a longer incubation time may increase the specific signal. However, be mindful that this could also increase background due to probe instability.
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Use a Quenching Agent: After the labeling reaction is complete, you can add a quencher to reduce the fluorescence of any unreacted probe. See the data table in the next section for potential quenchers.
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Enhance Signal with pH Adjustment: The fluorescence of 4-methylumbelliferone is pH-dependent, with higher fluorescence at a more alkaline pH.[3] After stopping the reaction, you can adjust the pH of the final solution to a basic pH (e.g., pH 10) to maximize the fluorescent signal of the released fluorophore, if your experimental design allows.
-
Choose Appropriate Optical Filters: Ensure that your fluorescence reader or microscope is equipped with high-quality filters that are specifically matched to the excitation and emission spectra of 4-methylumbelliferone to minimize bleed-through from other light sources.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for reacting N-(4-Methylumbelliferyl)-maleimide with thiols?
A: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5. In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of hydrolysis of the maleimide ring is minimized. At pH values above 7.5, the hydrolysis of the maleimide becomes more significant, which can lead to increased background fluorescence and reduced labeling efficiency.
Q: How should I prepare and store N-(4-Methylumbelliferyl)-maleimide?
A: N-(4-Methylumbelliferyl)-maleimide should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. This stock solution should be stored at -20°C or colder, protected from light and moisture. For use in experiments, the stock solution should be freshly diluted into the appropriate aqueous buffer immediately before the reaction. Avoid repeated freeze-thaw cycles.
Q: Can I use a quenching agent to reduce the background fluorescence from unreacted probe?
A: Yes, using a fluorescence quencher can be an effective strategy. The quenching efficiency depends on the specific quencher and its concentration. Halide ions, such as iodide, are known to be effective quenchers of coumarin fluorescence.[4] The mechanism is often collisional, where the quencher deactivates the excited state of the fluorophore upon contact.
Quantitative Data on Fluorescence Quenching
The following table summarizes the Stern-Volmer quenching constants (KSV) for 4-methylumbelliferone and related coumarin derivatives with various quenchers. A higher KSV value indicates more efficient quenching.
| Fluorophore | Quencher | Solvent | KSV (M-1) | Reference |
| 4-Methyl-7-methoxy coumarin | Iodide (I-) | Aqueous | High | [4] |
| 4-Methyl-7-methoxy coumarin | Bromide (Br-) | Aqueous | Moderate | [4] |
| 4-Methyl-7-methoxy coumarin | Chloride (Cl-) | Aqueous | Negligible | [4] |
| 4-Methylumbelliferone | Aliphatic Amines | Methanol | Linear Stern-Volmer relationship observed | [1] |
| 5,6-Benzo-4-azidomethyl coumarin | Aniline | Various organic solvents | Non-linear Stern-Volmer relationship observed | [5] |
Experimental Protocols
Protocol: Caspase-3 Activity Assay Using a Thiol-Reactive Fluorescent Probe
This protocol describes the use of a cysteine-containing peptide substrate that can be labeled with N-(4-Methylumbelliferyl)-maleimide to detect caspase-3 activity in cell lysates. The principle is that the intact labeled peptide has quenched fluorescence. Upon cleavage by caspase-3, a smaller fragment containing the fluorophore is released, leading to an increase in fluorescence.
Materials:
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N-(4-Methylumbelliferyl)-maleimide (Mal-7-AMC)
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Caspase-3 substrate peptide with a single cysteine residue (e.g., Ac-DEVD-Cys-NH2)
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Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)
-
Anhydrous DMSO
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Preparation of the Labeled Substrate: a. Dissolve the caspase-3 substrate peptide in assay buffer at a concentration of 1 mM. b. Prepare a 10 mM stock solution of N-(4-Methylumbelliferyl)-maleimide in anhydrous DMSO. c. Add a 1.5-fold molar excess of the N-(4-Methylumbelliferyl)-maleimide solution to the peptide solution. d. Incubate for 2 hours at room temperature, protected from light. e. Purify the labeled peptide from unreacted probe using a suitable method, such as HPLC or a desalting column. f. Determine the concentration of the labeled peptide stock solution.
-
Cell Lysis: a. Culture cells to the desired density and induce apoptosis according to your experimental protocol. b. Harvest the cells and wash with ice-cold PBS. c. Lyse the cells in ice-cold cell lysis buffer and incubate on ice for 15 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the cell lysate.
-
Caspase-3 Assay: a. In a 96-well plate, add 50 µL of cell lysate to each well. b. Add 50 µL of assay buffer containing the labeled caspase-3 substrate to each well to initiate the reaction. The final concentration of the substrate should be optimized (typically in the low micromolar range). c. Incubate the plate at 37°C, protected from light. d. Measure the fluorescence intensity at regular intervals for 1-2 hours.
-
Data Analysis: a. For each time point, subtract the fluorescence of a "no lysate" control well. b. Plot the fluorescence intensity versus time to determine the reaction rate. c. The rate of increase in fluorescence is proportional to the caspase-3 activity in the lysate.
Visualizations
Caption: Experimental workflow for a caspase-3 activity assay using a thiol-reactive fluorescent probe.
Caption: Simplified signaling pathway of caspase-3 activation and substrate cleavage.
References
- 1. Determination of aliphatic amines using fluorescence intensity of 4-methyl umbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing non-specific binding of N-(4-Methylumbelliferyl)-maleimide
Welcome to the technical support center for N-(4-Methylumbelliferyl)-maleimide (4-MUM). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of 4-MUM in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is N-(4-Methylumbelliferyl)-maleimide (4-MUM) and what is its primary application?
A1: N-(4-Methylumbelliferyl)-maleimide (4-MUM) is a fluorescent probe that contains a maleimide group. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins. This specific reactivity allows for the targeted labeling of proteins and other molecules containing thiols. The 4-methylumbelliferyl portion of the molecule is a fluorophore that exhibits pH-dependent fluorescence, making it a useful tool for detecting and quantifying the labeled molecules.
Q2: What are the optimal spectral properties of 4-MUM for fluorescence detection?
A2: The fluorescence of the 4-methylumbelliferone (4-MU) fluorophore is sensitive to pH. At acidic pH (around 1.97-6.72), the optimal excitation wavelength is approximately 320 nm.[1] In neutral to basic conditions (pH 7.12-10.3), the excitation maximum shifts to around 360 nm.[1] The emission maximum is consistently in the range of 445-455 nm.[1] For most biological applications conducted at or near neutral pH, excitation at 360 nm is recommended.
Q3: What is the primary cause of non-specific binding with 4-MUM?
A3: Non-specific binding of 4-MUM can arise from several factors. The most common cause is the interaction of the probe with molecules other than the intended target. This can be due to hydrophobic interactions between the probe and cellular components, or ionic interactions. Additionally, at pH values above 7.5, the maleimide group can lose its specificity for thiols and begin to react with primary amines, such as the side chains of lysine residues, leading to off-target labeling.[2][3] Insufficient removal of unbound probe after the labeling reaction is another major contributor to high background signal.
Q4: How can I prevent the hydrolysis of the maleimide group on 4-MUM?
A4: The maleimide group is susceptible to hydrolysis, especially at alkaline pH (>8.5), which renders it inactive and unable to react with thiols.[3] To minimize hydrolysis, it is crucial to perform the labeling reaction within the optimal pH range of 6.5-7.5.[2][3] Stock solutions of 4-MUM should be prepared in anhydrous solvents like DMSO or DMF and stored protected from moisture.[1][4][5] Aqueous working solutions should be prepared fresh for each experiment.
Q5: What are effective blocking agents to use with 4-MUM?
A5: Blocking agents are used to saturate non-specific binding sites on proteins and other cellular components, thereby reducing background signal. Commonly used and effective blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and gelatin.[6][7][8] The choice of blocking agent may depend on the specific application and should be optimized for each experimental system. For example, in ELISA-type assays on pre-activated covalent surfaces, 2% BSA for 30 minutes is a recommended starting point.[6]
Q6: How can I validate that the labeling with 4-MUM is specific to my target protein?
A6: Validating the specificity of labeling is a critical step. One common method is to perform SDS-PAGE on the labeled sample. The fluorescently labeled protein should appear as a distinct band at the expected molecular weight when visualized on a fluorescence gel imager.[9] As a negative control, you can include a sample of a protein that does not contain any cysteine residues to ensure it does not get labeled.[10] Additionally, you can perform the labeling reaction in the presence of a large excess of a small thiol-containing molecule, like free cysteine or dithiothreitol (DTT), to compete with the target protein for the 4-MUM probe. A significant reduction in the fluorescence of your target protein in the presence of the competitor would indicate specific labeling.
Troubleshooting Guide
High background fluorescence and non-specific binding are common issues when working with fluorescent probes like 4-MUM. The following table provides a structured approach to troubleshooting these problems.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Excess unbound 4-MUM probe. | Increase the number and duration of washing steps after the labeling reaction. Consider adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help remove non-specifically bound probe.[11] |
| Sub-optimal 4-MUM concentration. | Perform a concentration titration to determine the lowest effective concentration of 4-MUM that provides a good signal-to-noise ratio. A typical starting point for maleimide labeling is a 10-20 fold molar excess of the dye over the protein.[5][12] | |
| Autofluorescence of the sample. | Image an unstained control sample to assess the level of intrinsic autofluorescence. If high, consider using a commercial autofluorescence quenching kit or spectral unmixing if your imaging system supports it. | |
| Non-Specific Labeling | Reaction pH is too high. | Ensure the labeling reaction is performed in a buffer with a pH between 6.5 and 7.5 to maintain the specificity of the maleimide group for thiols.[2][3] |
| Insufficient blocking. | Increase the concentration or incubation time of your blocking agent (e.g., 1-5% BSA for 1 hour at room temperature).[6] | |
| Hydrophobic interactions. | Include a non-ionic detergent (e.g., 0.05% Tween-20) in the labeling and wash buffers to minimize non-specific hydrophobic binding. | |
| Weak or No Signal | Hydrolysis of 4-MUM. | Prepare fresh 4-MUM solutions in anhydrous DMSO or DMF immediately before use. Avoid storing aqueous solutions of the probe. |
| Oxidation of target thiols. | If labeling a protein with cysteine residues that can form disulfide bonds, pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free sulfhydryl groups are available for reaction.[1][4][5] DTT can also be used, but it must be removed before adding the maleimide probe.[9] | |
| Incorrect excitation/emission wavelengths. | Verify that your fluorescence imaging system is set to the optimal wavelengths for 4-MUM based on the pH of your imaging buffer (Excitation: ~360 nm, Emission: ~445-455 nm at neutral pH).[1] |
Experimental Protocols
Protocol 1: General Protein Labeling with 4-MUM
This protocol provides a general guideline for labeling a purified protein with 4-MUM. Optimization of probe concentration and incubation time is recommended for each specific protein.
Materials:
-
Purified protein containing free cysteine(s)
-
N-(4-Methylumbelliferyl)-maleimide (4-MUM)
-
Anhydrous DMSO or DMF
-
Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
(Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Solution: 1 M 2-Mercaptoethanol or DTT in PBS
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in labeling buffer to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10- to 20-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Prepare 4-MUM Stock Solution: Immediately before use, dissolve 4-MUM in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the 4-MUM stock solution to the protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction: Add a 100-fold molar excess of the quenching solution to the reaction mixture to react with any unreacted 4-MUM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted 4-MUM and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Verification: Confirm successful labeling by measuring the absorbance and fluorescence of the purified protein conjugate. The degree of labeling can be determined using spectrophotometry.
Protocol 2: Validating Labeling Specificity with SDS-PAGE
Materials:
-
4-MUM labeled protein from Protocol 1
-
Unlabeled protein control
-
Protein molecular weight markers
-
SDS-PAGE gel and running buffer
-
Fluorescence gel imager
-
Coomassie blue stain
Procedure:
-
Sample Preparation: Mix the labeled protein and an equal amount of unlabeled protein control with SDS-PAGE sample loading buffer.
-
Electrophoresis: Load the samples and molecular weight markers onto an SDS-PAGE gel and run the gel according to standard procedures.
-
Fluorescence Imaging: Before staining, visualize the gel using a fluorescence imager with an excitation source appropriate for 4-MUM (e.g., UV or ~360 nm) and an emission filter around 450 nm. A fluorescent band should be visible at the molecular weight of your target protein only in the lane with the labeled sample.
-
Coomassie Staining: After fluorescence imaging, stain the gel with Coomassie blue to visualize all protein bands, confirming equal loading of the labeled and unlabeled protein samples.
Visualizations
Caption: Workflow for labeling proteins with N-(4-Methylumbelliferyl)-maleimide.
Caption: Decision tree for troubleshooting high background signal with 4-MUM.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. biotium.com [biotium.com]
- 6. corning.com [corning.com]
- 7. biotium.com [biotium.com]
- 8. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Photostability of N-(4-Methylumbelliferyl)-maleimide and photobleaching issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the photostability of N-(4-Methylumbelliferyl)-maleimide (MAL-M) and strategies to mitigate photobleaching during fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant issue for N-(4-Methylumbelliferyl)-maleimide?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as the 4-methylumbelliferyl group in MAL-M, upon exposure to excitation light.[1][2] This process leads to a permanent loss of fluorescence. It is a critical issue in quantitative fluorescence microscopy because it can lead to a diminished signal-to-noise ratio and introduce inaccuracies in data analysis.[2][3] The primary causes of photobleaching are high-intensity excitation light, prolonged exposure to light, and the presence of molecular oxygen, which can generate reactive oxygen species (ROS) that degrade the dye.[1][4]
Q2: What are the primary factors that accelerate the photobleaching of coumarin-based dyes like MAL-M?
A: Several factors can accelerate the rate of photobleaching for coumarin derivatives:
-
High Excitation Light Intensity: Higher laser power or lamp intensity increases the rate at which fluorophores are destroyed.[5][6]
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.[1][2]
-
Presence of Oxygen: Molecular oxygen can react with the excited fluorophore to create reactive oxygen species (ROS) that chemically alter and destroy the dye.[1][7]
-
Suboptimal pH: The fluorescence of some coumarin dyes can be sensitive to the pH of the mounting medium.[4]
Q3: My fluorescent signal from MAL-M is fading too quickly. What immediate steps can I take to reduce photobleaching?
A: To minimize photobleaching, you can implement the following strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal. Neutral density filters can be used to attenuate the excitation light.[2][4]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the shortest possible camera exposure times and employ an electronic shutter to illuminate the sample only during image acquisition.[2][4][7]
-
Use an Antifade Mounting Medium: These reagents are designed to scavenge reactive oxygen species, thereby protecting the fluorophore from photobleaching.[3][4] Commercial antifade reagents like VECTASHIELD® and ProLong™ Gold have been shown to be effective for coumarin dyes.[4][8]
-
Choose a More Photostable Dye: If photobleaching remains a significant problem, consider using a more photostable fluorescent dye if your experimental design allows.[2][7]
Q4: I'm using an antifade reagent, but my signal is still weak or fading. What else could be wrong?
A: If you are still experiencing issues despite using an antifade reagent, consider the following:
-
Incorrect Filter Set: Ensure you are using a filter set appropriate for your fluorophore. 4-Methylumbelliferone derivatives typically have an excitation maximum around 350-385 nm and an emission maximum in the blue region (around 440-460 nm).[9]
-
Suboptimal pH of Mounting Medium: The fluorescence of some coumarins can be pH-sensitive. Most antifade reagents are buffered to an optimal pH (often around 8.5), but this is a factor to consider.[4]
-
Incompatible Antifade Reagent: Some antifade reagents, like p-phenylenediamine (PPD), may be less suitable for blue-green fluorophores and can sometimes quench the initial fluorescence signal.[10]
Quantitative Data on Photostability
The photostability of a fluorophore can be quantitatively assessed by its fluorescence quantum yield and photobleaching half-life. While specific data for N-(4-Methylumbelliferyl)-maleimide is limited, the following table summarizes representative data for the coumarin class of dyes.
| Parameter | Condition | Value | Significance |
| Fluorescence Quantum Yield (ΦF) | 4-methylumbelliferone in 0.1 M phosphate buffer (pH 10) | 0.63[11] | A higher quantum yield indicates greater fluorescence efficiency. |
| Fluorescence Lifetime (τ) | 4-methylumbelliferyl glycosides | < 0.55 ns[12] | The lifetime of the excited state can influence photobleaching. Shorter lifetimes may correlate with higher photostability under certain conditions. |
| Photobleaching Half-Life | Coumarin in 90% glycerol in PBS (pH 8.5) | 25 seconds[8] | Represents the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination without an antifade reagent. |
| Photobleaching Half-Life | Coumarin with VECTASHIELD® antifade reagent | 106 seconds[8] | Demonstrates a significant increase in photostability with the use of a commercial antifade reagent. |
Troubleshooting Workflow
This workflow provides a step-by-step guide to diagnosing and resolving photobleaching issues with MAL-M.
Experimental Protocols
Protocol 1: Sample Preparation with Antifade Reagent for Fixed Cells
This protocol describes the proper mounting of fixed cells stained with MAL-M conjugates to minimize photobleaching.
Materials:
-
Fixed cells on coverslips stained with MAL-M conjugate
-
Phosphate-buffered saline (PBS)
-
ProLong™ Gold Antifade Reagent[13]
-
Microscope slides
-
Nail polish or sealant (optional)
Procedure:
-
Final Wash: Following the final step of your MAL-M staining protocol, wash the coverslips with PBS.
-
Remove Excess Buffer: Carefully remove the coverslip from the washing buffer. Gently touch the edge of the coverslip to a lint-free wipe to remove excess PBS, ensuring the cell-containing surface does not dry out.[4]
-
Apply Antifade Reagent: Place one drop of ProLong™ Gold Antifade Reagent onto a clean microscope slide.[4]
-
Mount Coverslip: Invert the coverslip (cell-side down) and gently lower it onto the drop of antifade reagent, avoiding the introduction of air bubbles.[4]
-
Cure: Place the slide on a flat, dark surface and allow it to cure for 24 hours at room temperature.[4][13] This curing step is crucial for the antifade reagent to be fully effective.
-
Seal (Optional): For long-term storage, seal the edges of the coverslip with nail polish.
-
Imaging: Proceed with fluorescence imaging, keeping in mind the best practices to minimize light exposure.
Protocol 2: Assessing Photostability by Measuring Fluorescence Decay
This protocol outlines a general method to quantify the photobleaching rate of MAL-M under your specific experimental conditions.[5]
Procedure:
-
Prepare Sample: Prepare your MAL-M labeled sample as you would for your experiment.
-
Mount: Mount the coverslip onto a microscope slide. For comparison, you can prepare slides with and without an antifade reagent.
-
Locate Region of Interest (ROI): Place the slide on the microscope stage and locate a representative field of view.
-
Set Imaging Parameters: Adjust the microscope settings (e.g., excitation intensity, camera gain, exposure time) to the exact parameters you intend to use for your experiment. It is crucial to keep these constant throughout the measurement.[5]
-
Acquire Time-Lapse Images: Begin a time-lapse acquisition, capturing an image of the same ROI at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 2-5 minutes).
-
Data Analysis:
-
Measure the average fluorescence intensity within your ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The resulting curve represents the photobleaching decay. You can fit this curve to a single exponential decay model to calculate the photobleaching half-life (the time it takes for the intensity to drop to 50% of its initial value).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 4-Methylumbelliferyl-glycosides as fluorescence probes of sugar-binding sites on lectin molecules: spectral properties and dependence of fluorescence on polarity and viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Labeling with N-(4-Methylumbelliferyl)-maleimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-(4-Methylumbelliferyl)-maleimide for fluorescent labeling of thiol-containing molecules. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to relevant biological pathways and workflows.
Troubleshooting Guides
This section addresses common issues encountered during the labeling process with N-(4-Methylumbelliferyl)-maleimide.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency / Low Yield | Insufficient free thiols: Cysteine residues may be oxidized, forming disulfide bonds that are unreactive with maleimides.[1][2][3] | Reduction of Disulfide Bonds: Pretreat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). A 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature is a common starting point.[2][4] Note: Avoid DTT unless it is removed prior to adding the maleimide, as it contains a free thiol. |
| Hydrolysis of Maleimide: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.[4] | Control pH: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol reactivity and maleimide stability.[4][5] Prepare the N-(4-Methylumbelliferyl)-maleimide solution immediately before use.[6] | |
| Suboptimal Molar Ratio: An insufficient amount of the maleimide reagent will result in incomplete labeling. | Optimize Molar Ratio: Start with a 10:1 to 20:1 molar ratio of maleimide to protein.[1][2] This may need to be optimized for each specific protein and application. | |
| Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris at higher pH) or thiols will compete with the target molecule for the maleimide. | Use Appropriate Buffers: Employ amine-free buffers such as PBS or HEPES at a pH of 7.0-7.5.[1][4] | |
| Non-Specific Labeling | Reaction with other nucleophiles: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[7][8] | Strict pH Control: Ensure the reaction pH does not exceed 7.5 to maintain high selectivity for thiol groups.[5][8] |
| Excessive Maleimide Concentration: A very high molar excess of the maleimide reagent can lead to non-specific binding. | Titrate Molar Ratio: If non-specific labeling is observed, reduce the molar excess of N-(4-Methylumbelliferyl)-maleimide. | |
| Protein Aggregation/Precipitation | Change in Protein Properties: Covalent modification with the fluorophore can alter the protein's hydrophobicity and lead to aggregation.[9] | Optimize Labeling Conditions: Perform the reaction at a lower temperature (e.g., 4°C overnight) or for a shorter duration.[4] Consider using a lower molar excess of the labeling reagent.[9] |
| Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can destabilize the protein.[4] | Buffer Optimization: Ensure the buffer composition and pH are within the stability range of your target protein.[4] | |
| Inconsistent Results | Variability in Reagent Activity: The maleimide reagent can degrade over time, especially if not stored properly or if stock solutions are repeatedly frozen and thawed. | Proper Reagent Handling: Store N-(4-Methylumbelliferyl)-maleimide desiccated and protected from light at -20°C.[6] Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[1][2] |
| Oxygenation of Thiols: Free thiols can re-oxidize to form disulfide bonds in the presence of oxygen.[2] | Use Degassed Buffers: Degas all buffers before use by vacuum or by bubbling with an inert gas like nitrogen or argon.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with N-(4-Methylumbelliferyl)-maleimide?
A1: The optimal pH range for the reaction between a maleimide and a thiol is 6.5-7.5.[5][8] Within this range, the reaction is highly selective for sulfhydryl groups. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[8] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines, leading to non-specific labeling.[4][8]
Q2: My protein does not have any free cysteine residues. Can I still use N-(4-Methylumbelliferyl)-maleimide?
A2: Yes, if your protein contains disulfide bonds, you can treat it with a reducing agent like TCEP to generate free thiol groups that can then be labeled.[4] Alternatively, thiol groups can be introduced into the protein using specific thiolation reagents.
Q3: How should I prepare and store N-(4-Methylumbelliferyl)-maleimide?
A3: N-(4-Methylumbelliferyl)-maleimide should be stored at -20°C, protected from light and moisture.[6] For labeling experiments, it is recommended to prepare a fresh stock solution (e.g., 10 mM) in an anhydrous, water-miscible organic solvent such as DMSO or DMF immediately before use.[1][2] Unused stock solution can be stored at -20°C for up to a month if protected from light and moisture.[2]
Q4: How can I determine the efficiency of my labeling reaction?
A4: The degree of labeling (DOL), which is the average number of fluorophore molecules per protein molecule, can be determined using UV-Vis spectroscopy. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the 4-methylumbelliferyl group (approximately 320-360 nm, depending on the environment). The DOL can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the fluorophore. Other methods like mass spectrometry can also provide a precise determination of the number of attached labels.[4]
Q5: What are the main side reactions to be aware of when using maleimide chemistry?
A5: The primary side reactions are hydrolysis of the maleimide ring at pH > 7.5, which renders it unreactive, and reaction with primary amines at higher pH values.[4][8] Additionally, the thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, especially in the presence of other thiols, though this is generally slow under physiological conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with N-(4-Methylumbelliferyl)-maleimide
This protocol provides a general guideline for labeling a thiol-containing protein. Optimal conditions may vary depending on the specific protein.
1. Protein and Reagent Preparation: a. Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed, amine-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.[3][4] b. If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[2][4] c. Immediately before use, prepare a 10 mM stock solution of N-(4-Methylumbelliferyl)-maleimide in anhydrous DMSO or DMF.[1][2]
2. Labeling Reaction: a. Add the N-(4-Methylumbelliferyl)-maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[1][2] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1][4]
3. Quenching the Reaction (Optional): a. To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide.[4]
4. Purification of the Labeled Protein: a. Remove excess, unreacted N-(4-Methylumbelliferyl)-maleimide and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]
5. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of the 4-methylumbelliferyl fluorophore. b. Calculate the DOL using the appropriate extinction coefficients for the protein and the fluorophore.
6. Storage: a. Store the labeled protein under conditions that maintain its stability, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[1] The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.[1]
Protocol 2: Protease Activity Assay using a Fluorescently Labeled Substrate
This protocol describes a general workflow for measuring protease activity using a protein substrate, such as casein, labeled with N-(4-Methylumbelliferyl)-maleimide. The principle is that cleavage of the labeled substrate by a protease releases fluorescent fragments, leading to an increase in fluorescence.
1. Preparation of the Labeled Substrate: a. Label a suitable protease substrate (e.g., casein) with N-(4-Methylumbelliferyl)-maleimide according to Protocol 1. b. Purify the labeled substrate to remove all free fluorophore.
2. Protease Reaction: a. Prepare a reaction buffer appropriate for the protease being assayed. b. In a microplate well or cuvette, combine the reaction buffer and the fluorescently labeled substrate. c. Initiate the reaction by adding the protease-containing sample. Include a negative control with no protease. d. Incubate at the optimal temperature for the protease for a set period.
3. Measurement of Fluorescence: a. At various time points, or at the end of the incubation period, measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the 4-methylumbelliferyl fluorophore (e.g., Ex: ~360 nm, Em: ~450 nm). b. An increase in fluorescence intensity over time is proportional to the protease activity.
4. Data Analysis: a. Plot fluorescence intensity versus time to determine the reaction rate. b. Compare the rates of unknown samples to a standard curve generated with known concentrations of the protease to quantify its activity.
Visualizations: Signaling Pathways and Workflows
Protease Activity Assay Workflow
The following diagram illustrates the workflow for a protease activity assay using a substrate labeled with N-(4-Methylumbelliferyl)-maleimide.
MAP Kinase (RAF-MEK-ERK) Signaling Cascade and FRET-based Interaction Assay
The Mitogen-Activated Protein (MAP) Kinase cascade is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival. The interaction between components of this pathway, such as RAF and MEK, can be studied using Förster Resonance Energy Transfer (FRET). This involves labeling the two interacting proteins with a FRET pair of fluorophores. While N-(4-Methylumbelliferyl)-maleimide itself is not typically part of a FRET pair, it can be used to label one of the proteins if its spectral properties are compatible with a suitable acceptor or donor fluorophore on the other protein. The diagram below illustrates the core RAF-MEK-ERK signaling pathway and a conceptual workflow for a FRET assay to study the RAF-MEK interaction.
References
- 1. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of ERK Activity Sensor, an in vitro, FRET-based sensor of Extracellular Regulated Kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-Methylumbelliferyl)-maleimide for Improved Signal-to-Noise Ratio
Welcome to the technical support center for N-(4-Methylumbelliferyl)-maleimide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio in experiments utilizing this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is N-(4-Methylumbelliferyl)-maleimide and what is it used for?
A1: N-(4-Methylumbelliferyl)-maleimide is a thiol-reactive fluorescent probe. It is commonly used to label proteins and other molecules containing free sulfhydryl groups, such as cysteine residues. The maleimide group reacts specifically with thiols to form a stable thioether bond. Upon reaction or hydrolysis, it releases the highly fluorescent compound 4-methylumbelliferone (4-MU), which can be detected fluorometrically. This probe is particularly useful for studying protein S-thiolation, a key post-translational modification in redox signaling pathways.
Q2: What are the optimal excitation and emission wavelengths for detecting the fluorescent signal?
A2: The fluorescence of the resulting 4-methylumbelliferone (4-MU) is pH-dependent. At a neutral to slightly basic pH, which is optimal for stopping the enzymatic reaction and maximizing fluorescence, the excitation maximum is approximately 360-365 nm, and the emission maximum is around 445-460 nm.[1][2][3] It is crucial to measure fluorescence at a consistent and optimal pH to ensure reproducible results.
Q3: What is the optimal pH for the labeling reaction with N-(4-Methylumbelliferyl)-maleimide?
A3: The optimal pH for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[4][5][6] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while the competing reaction of maleimide hydrolysis is minimized.[4][5] At pH 7.0, the reaction with thiols is significantly faster than with amines.[4][5]
Q4: How can I minimize the hydrolysis of N-(4-Methylumbelliferyl)-maleimide?
A4: Hydrolysis of the maleimide ring can lead to a non-reactive compound and increased background fluorescence. To minimize hydrolysis, it is recommended to:
-
Prepare stock solutions of N-(4-Methylumbelliferyl)-maleimide in an anhydrous solvent like DMSO or DMF and store them at -20°C or -80°C, protected from moisture and light.[7]
-
Use freshly prepared working solutions for labeling experiments.
-
Perform the labeling reaction within the optimal pH range of 6.5-7.5, as the rate of hydrolysis increases with higher pH.[5]
Q5: Do I need to reduce disulfide bonds in my protein before labeling?
A5: Yes, maleimides react with free thiol groups, not with disulfide bonds. If the cysteine residues you intend to label are involved in disulfide bridges, you must first reduce them. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective and does not contain a thiol group, meaning it does not need to be removed before adding the maleimide probe.[4] Dithiothreitol (DTT) can also be used, but it must be removed completely before labeling, for example, by using a desalting column.[8]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Probe: The unreacted N-(4-Methylumbelliferyl)-maleimide can hydrolyze over time, releasing the fluorescent 4-methylumbelliferone and contributing to high background. | Prepare fresh solutions of the probe immediately before use. Store stock solutions in an anhydrous solvent at a low temperature. Avoid prolonged incubation times and high pH during the labeling reaction.[5][7] |
| Intrinsic Fluorescence of the Substrate/Sample: Some biological samples or buffers may have intrinsic fluorescence at the excitation and emission wavelengths of 4-MU.[1][2] | Run a blank control with your sample and buffer without the probe to quantify the background fluorescence. If necessary, consider using a buffer with lower intrinsic fluorescence. |
| Excess Unreacted Probe: Incomplete removal of the unreacted probe after the labeling reaction is a major source of background signal. | Use size-exclusion chromatography (e.g., desalting columns) or dialysis to efficiently remove the excess N-(4-Methylumbelliferyl)-maleimide after the labeling reaction is complete.[4] |
| Non-specific Binding: The probe may non-specifically adsorb to proteins or other components in your sample. | Include a blocking step with a protein like Bovine Serum Albumin (BSA) if compatible with your experiment. Optimize washing steps after the labeling reaction to remove non-specifically bound probes. |
Issue 2: Low or No Fluorescent Signal
A weak or absent signal can be due to several factors related to the probe, the protein, or the experimental conditions.
| Potential Cause | Recommended Solution |
| Inactive Probe: The maleimide group may have been hydrolyzed or oxidized, rendering it incapable of reacting with thiols. | Use a fresh vial of N-(4-Methylumbelliferyl)-maleimide or prepare a fresh stock solution. Ensure proper storage conditions (cold, dark, and dry). |
| Absence of Free Thiols: The target cysteine residues may be oxidized and forming disulfide bonds, or they may be sterically inaccessible. | Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like TCEP.[4] Denaturing the protein (if the experiment allows) can expose buried cysteine residues. |
| Suboptimal Reaction pH: The pH of the reaction buffer is outside the optimal range of 6.5-7.5.[4][5][6] | Prepare your reaction buffer carefully and verify the pH. Use a buffer system that maintains a stable pH throughout the reaction. |
| Quenching of Fluorescence: Components in your sample or buffer may be quenching the fluorescence of 4-MU. | Identify and remove any potential quenching agents from your reaction buffer. Run a control with a known concentration of 4-MU in your buffer to check for quenching effects. |
| Incorrect Instrument Settings: The fluorometer is not set to the optimal excitation and emission wavelengths. | Verify the instrument settings are correct for 4-methylumbelliferone (Ex: ~360 nm, Em: ~450 nm).[1][2][3] Ensure the gain and other settings are optimized for your expected signal intensity. |
Experimental Protocols
Protocol 1: General Protein Labeling with N-(4-Methylumbelliferyl)-maleimide
This protocol provides a general procedure for labeling a protein with available cysteine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES)
-
N-(4-Methylumbelliferyl)-maleimide
-
Anhydrous DMSO or DMF
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Desalting column (e.g., PD-10)
-
Stop Solution: 1 M glycine, pH 10.5
Procedure:
-
Prepare the Protein Solution: Dissolve or dilute the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If necessary, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Prepare the Probe Solution: Immediately before use, dissolve N-(4-Methylumbelliferyl)-maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the N-(4-Methylumbelliferyl)-maleimide solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove Excess Probe: Equilibrate a desalting column with your desired storage buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions containing the labeled protein.
-
Measure Fluorescence: Dilute the labeled protein in a suitable buffer. To maximize the signal, the pH can be raised to ~10 by adding the Stop Solution. Measure the fluorescence using a fluorometer with excitation at ~360 nm and emission at ~450 nm.
Protocol 2: Detection of Protein S-Thiolation in Cell Lysates
This protocol outlines a method to detect changes in protein S-thiolation, a marker of oxidative stress.
Materials:
-
Cell culture and lysis buffer (non-reducing)
-
N-ethylmaleimide (NEM) for blocking free thiols
-
Dithiothreitol (DTT) for reducing S-thiolated proteins
-
N-(4-Methylumbelliferyl)-maleimide
-
Trichloroacetic acid (TCA) for protein precipitation
-
Acetone (ice-cold)
-
Resuspension buffer
Procedure:
-
Cell Lysis and Blocking: Lyse cells in a buffer containing a high concentration of NEM (e.g., 50 mM) to block all free thiols.
-
Protein Precipitation: Precipitate the proteins using TCA, and wash the pellet with ice-cold acetone to remove excess NEM.
-
Reduction of S-thiolated Cysteines: Resuspend the protein pellet in a buffer containing DTT (e.g., 10 mM) to reduce the S-thiolated cysteines, thereby exposing new free thiol groups.
-
Labeling with N-(4-Methylumbelliferyl)-maleimide: Remove DTT using another round of protein precipitation. Resuspend the pellet in a labeling buffer (pH 7.2) and add N-(4-Methylumbelliferyl)-maleimide to label the newly exposed thiols.
-
Analysis: The labeled proteins can be separated by SDS-PAGE, and the fluorescence can be visualized in-gel using a UV transilluminator or a gel imager. Alternatively, the total fluorescence of the lysate can be measured in a plate reader.
Data Presentation
Table 1: Spectral Properties of 4-Methylumbelliferone (4-MU)
| Parameter | Value | Notes |
| Excitation Maximum | ~360-365 nm | pH-dependent; optimal at pH > 9[1][2][3] |
| Emission Maximum | ~445-460 nm | pH-dependent; optimal at pH > 9[1][2][3] |
| Quantum Yield | High | Varies with pH and solvent environment. |
Table 2: Recommended Reaction Conditions for Maleimide Labeling
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimizes thiol reactivity while minimizing maleimide hydrolysis.[4][5][6] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce non-specific reactions and protein degradation. |
| Incubation Time | 2 hours to Overnight | Dependent on the reactivity of the specific cysteine residue and protein concentration. |
| Molar Ratio (Probe:Protein) | 10:1 to 20:1 | A molar excess of the probe ensures efficient labeling. The optimal ratio should be determined empirically.[6] |
| Reducing Agent (if needed) | TCEP (10-fold molar excess) | Effectively reduces disulfides without interfering with the maleimide reaction.[4] |
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Detection of protein S-thiolation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Detection of reversible protein thiol modifications in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting aggregation of N-(4-Methylumbelliferyl)-maleimide in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Methylumbelliferyl)-maleimide (MUM). The information provided is intended to help resolve common issues, particularly aggregation in solution, to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-(4-Methylumbelliferyl)-maleimide (MUM) solution appears cloudy or has visible precipitates. What is the cause and can I still use it?
A cloudy or precipitated solution indicates that the MUM has aggregated or precipitated out of solution. This is a common issue and it is not recommended to use a cloudy solution as it can lead to inaccurate quantification and inconsistent results in your experiments.[1] The primary causes for this observation are poor solubility in the chosen solvent or exceeding the solubility limit.
Q2: How can I prevent the aggregation of MUM in my stock solution?
To prevent aggregation in your stock solution, it is crucial to use an appropriate solvent and proper handling techniques. MUM, like many maleimide-containing reagents, is hydrophobic.
-
Solvent Selection: Anhydrous (water-free) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for preparing a stock solution of MUM.[1]
-
Fresh Preparation: Always prepare the stock solution fresh immediately before use.[1] Maleimide groups are sensitive to moisture and can hydrolyze over time, which can affect their reactivity and solubility.
-
Storage: If a stock solution must be stored for a short period, it should be stored at -20°C with a desiccant to protect it from moisture. However, fresh preparation is always the best practice.
Q3: My MUM solution is clear, but it precipitates when I add it to my aqueous reaction buffer. How can I solve this?
This is a classic case of solvent mismatch. The organic solvent of your stock solution (DMSO or DMF) is miscible with the aqueous buffer, but the MUM itself may not be soluble in the final aqueous environment, causing it to precipitate.
To mitigate this:
-
Slow Addition: Add the MUM stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This allows for a more gradual change in the solvent environment.[2]
-
Minimize Organic Solvent: Keep the final concentration of the organic solvent in your reaction mixture to a minimum, ideally not exceeding 10%.[2]
-
Optimize Protein/Target Concentration: High concentrations of your protein or target molecule can also contribute to aggregation.[1] Consider reducing the concentration if possible.
-
Reaction Temperature: Performing the reaction at 4°C (e.g., overnight) instead of room temperature can sometimes help reduce aggregation, especially for proteins that are less stable at higher temperatures.[1]
Q4: What is the optimal pH for reacting MUM with a thiol-containing molecule?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][3][4]
-
Below pH 6.5: The reaction rate is significantly slower.
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, rendering it inactive. Additionally, at a more alkaline pH, the maleimide can react non-specifically with primary amines, such as the side chain of lysine residues.[3][5]
Q5: Can I use buffers containing thiols, like DTT or β-mercaptoethanol, with MUM?
No, you should avoid buffers containing thiol-based reducing agents like dithiothreitol (DTT) or β-mercaptoethanol. These will compete with your target molecule for reaction with the maleimide group of MUM.[3] If disulfide bond reduction is necessary, use a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before the maleimide reaction.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with MUM aggregation.
| Issue | Potential Cause | Recommended Solution |
| Stock solution is cloudy or has precipitates. | 1. Inappropriate solvent: The solvent is unable to dissolve the MUM effectively. 2. Solubility limit exceeded: The concentration of MUM is too high for the chosen solvent. 3. Moisture contamination: The maleimide group may be hydrolyzing. | 1. Use anhydrous DMSO or DMF to prepare the stock solution.[1] 2. Prepare a lower concentration stock solution. 3. Use fresh, anhydrous solvents and handle the solid MUM and its solutions in a dry environment. Store the solid reagent with a desiccant. |
| Precipitation upon addition to aqueous buffer. | 1. Solvent mismatch: The MUM is not soluble in the final aqueous environment. 2. High final concentration of MUM: The concentration in the final reaction mixture is above its solubility limit in the aqueous buffer. 3. High protein/target concentration: High concentrations can promote aggregation.[1] | 1. Add the MUM stock solution slowly to the reaction buffer with gentle mixing.[2] Keep the final organic solvent concentration below 10%.[2] 2. Reduce the final concentration of MUM in the reaction. 3. Decrease the concentration of the protein or target molecule. |
| Inconsistent or low reaction efficiency. | 1. Hydrolysis of MUM: The maleimide ring has been opened due to moisture or high pH. 2. Incorrect pH of reaction buffer: The pH is outside the optimal range of 6.5-7.5.[1][3][4] 3. Presence of competing thiols: Other thiol-containing molecules are present in the reaction. | 1. Prepare MUM stock solutions fresh before each use.[1] Ensure the reaction buffer pH is not above 7.5. 2. Adjust the pH of the reaction buffer to be within the 6.5-7.5 range. 3. Remove any thiol-containing reagents (e.g., DTT) before adding MUM. Use a thiol-free reducing agent like TCEP if necessary.[3] |
Quantitative Data Summary
| Solvent | Solubility of 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic Acid |
| DMSO | 20 mg/mL[6] |
| DMF | 15 mg/mL[6] |
| PBS (pH 7.2) | 10 mg/mL[6] |
| Ethanol | 0.25 mg/mL[6] |
Experimental Protocols
Protocol: Preparation of a MUM Stock Solution and Labeling of a Thiol-Containing Protein
This protocol provides a general procedure for labeling a protein with MUM. Optimization may be required for specific applications.
Materials:
-
N-(4-Methylumbelliferyl)-maleimide (MUM)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Thiol-containing protein
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or other amine-free buffer, pH 7.2-7.4
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution:
-
Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
(Optional) If disulfide bonds need to be reduced, add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.
-
-
Prepare MUM Stock Solution:
-
Immediately before use, dissolve MUM in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1] Ensure the solid MUM has been equilibrated to room temperature before opening to prevent moisture condensation.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the MUM stock solution to the protein solution. Add the MUM stock solution dropwise while gently vortexing.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[1] Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted MUM by passing the reaction mixture through a desalting column equilibrated with the desired buffer.
-
Visualizations
Caption: Troubleshooting workflow for MUM aggregation.
Caption: Experimental workflow for MUM labeling.
References
Effect of pH and temperature on N-(4-Methylumbelliferyl)-maleimide reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Methylumbemiferyl)-maleimide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures involving N-(4-Methylumbemiferyl)-maleimide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Hydrolysis of Maleimide: The maleimide group is susceptible to hydrolysis, especially at alkaline pH, rendering it inactive for conjugation.[1][2] | Prepare N-(4-Methylumbemiferyl)-maleimide solutions fresh before each use. Avoid storing the reagent in aqueous buffers, particularly at pH > 7.5.[1] |
| Inefficient Conjugation: The reaction between the maleimide and the thiol group may be incomplete. | Ensure the reaction is performed within the optimal pH range of 6.5-7.5 for specific thiol reactivity.[3] Consider increasing the reaction time or the molar excess of the maleimide reagent. | |
| Oxidation of Thiols: Thiol groups can oxidize to form disulfide bonds, which do not react with maleimides. | Pretreat the sample with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free thiol groups are available for reaction.[4][5] | |
| Incorrect Filter/Wavelength Settings: The fluorescence of the 4-methylumbelliferone fluorophore is being suboptimally detected. | Use excitation and emission wavelengths appropriate for 4-methylumbelliferone, typically around 360 nm and 450 nm, respectively. Note that the fluorescence intensity is pH-dependent. | |
| High Background Fluorescence | Excess Unreacted Probe: Unconjugated N-(4-Methylumbemiferyl)-maleimide remains in the sample. | Purify the sample after the labeling reaction to remove any unreacted fluorescent probe. Methods like gel filtration or dialysis can be effective.[4][5] |
| Non-specific Binding: The fluorescent probe is binding non-covalently to other components in the assay. | Include appropriate washing steps in your protocol. Consider using a blocking agent if non-specific binding to surfaces is suspected. | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent concentrations or age of the N-(4-Methylumbemiferyl)-maleimide solution. | Always prepare fresh solutions of the maleimide reagent for each experiment. Quantify the concentration of your stock solutions accurately. |
| Fluctuations in pH and Temperature: Minor variations in experimental conditions can affect reaction rates and fluorescence. | Strictly control the pH and temperature of your reactions. Use calibrated equipment and freshly prepared buffers. | |
| Sample Degradation: The target molecule or the fluorescent conjugate may be degrading over time. | Store samples appropriately, protected from light and at the recommended temperature. Assess the stability of your conjugate under your experimental conditions. | |
| Unexpected Reaction Products | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, leading to side products.[1] | Maintain the reaction pH within the 6.5-7.5 range to ensure specific reaction with thiols.[3] |
| Thiazine Rearrangement: With N-terminal cysteine peptides, a rearrangement of the initial conjugate can occur, particularly at neutral to basic pH.[6] | If working with N-terminal cysteines, consider performing the conjugation at a slightly acidic pH (around 6.5) to minimize this side reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting N-(4-Methylumbelliferyl)-maleimide with a thiol-containing molecule?
The optimal pH for the reaction is between 6.5 and 7.5.[3] This range provides a good balance between the reactivity of the thiol group (which increases with pH as it deprotonates to the more nucleophilic thiolate anion) and the stability of the maleimide group (which is prone to hydrolysis at higher pH).[1][3]
Q2: How does temperature affect the reaction?
Increasing the temperature generally increases the rate of the conjugation reaction. However, higher temperatures also accelerate the hydrolysis of the maleimide ring, which deactivates the reagent.[2] Therefore, it is crucial to find an optimal temperature that maximizes the conjugation efficiency without causing significant degradation of the maleimide. Room temperature is often a good starting point for many applications.
Q3: Can I store N-(4-Methylumbelliferyl)-maleimide in a buffer solution?
It is not recommended to store N-(4-Methylumbelliferyl)-maleimide in aqueous solutions for extended periods, as the maleimide group will hydrolyze over time, especially at neutral to alkaline pH.[1] It is best to prepare the solution immediately before use. For stock solutions, dissolve the compound in an anhydrous organic solvent like DMSO or DMF and store it at -20°C, protected from moisture and light.
Q4: The fluorescence of my sample changes with pH. Why is this happening?
The fluorescence of the 4-methylumbelliferone (4-MU) portion of the molecule is pH-sensitive. The fluorescence intensity of 4-MU is generally low in acidic conditions and increases significantly in alkaline conditions, with maximum fluorescence typically observed at pH values above 9.
Q5: What are the primary side reactions to be aware of?
The two main side reactions are hydrolysis of the maleimide ring and reaction with primary amines. Hydrolysis is accelerated by higher pH and temperature and results in an inactive reactant.[1][2] Reaction with amines can compete with the desired thiol reaction at pH values above 7.5.[1] For N-terminal cysteine peptides, thiazine rearrangement can also occur.[6]
Data Presentation
The following tables summarize the expected qualitative effects of pH and temperature on the reaction of N-(4-Methylumbelliferyl)-maleimide. Please note that these are generalized trends, and the exact quantitative effects will depend on the specific reaction conditions and the nature of the thiol-containing molecule.
Table 1: Effect of pH on N-(4-Methylumbelliferyl)-maleimide Reaction Characteristics
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Competing Amine Reaction | 4-MU Fluorescence Intensity |
| < 6.5 | Slower | Very Slow | Negligible | Low |
| 6.5 - 7.5 | Optimal | Slow to Moderate | Minimal | Moderate |
| > 7.5 | Fast | Moderate to Fast | Significant | High to Very High |
Table 2: Effect of Temperature on N-(4-Methylumbelliferyl)-maleimide Reaction Characteristics
| Temperature | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate |
| 4°C | Slow | Very Slow |
| Room Temperature (20-25°C) | Moderate | Slow to Moderate |
| 37°C | Fast | Moderate to Fast |
| > 50°C | Very Fast | Very Fast |
Experimental Protocols
Protocol: Labeling of a Thiol-Containing Protein with N-(4-Methylumbelliferyl)-maleimide
This protocol provides a general procedure for the labeling of a protein with free thiol groups. Optimization may be required for specific applications.
Materials:
-
Protein with free thiol groups
-
N-(4-Methylumbelliferyl)-maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein's disulfide bonds need to be reduced to expose thiol groups, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol as they contain thiols and will react with the maleimide.
-
-
N-(4-Methylumbelliferyl)-maleimide Stock Solution Preparation:
-
Allow the vial of N-(4-Methylumbelliferyl)-maleimide to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the N-(4-Methylumbelliferyl)-maleimide stock solution to the protein solution. Add the maleimide solution dropwise while gently stirring the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature may need to be determined empirically.
-
-
Purification:
-
Separate the labeled protein from unreacted N-(4-Methylumbelliferyl)-maleimide and any byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired buffer.
-
Collect the fractions containing the labeled protein, which will typically be the first colored/fluorescent band to elute.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the 4-methylumbelliferone (around 360 nm) and using their respective extinction coefficients.
-
Confirm the successful conjugation and purity using techniques such as SDS-PAGE (visualizing the fluorescently labeled protein band under UV light) and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: pH and temperature effects on the reaction.
References
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cytotoxicity of N-(4-Methylumbelliferyl)-maleimide (4-MUM) in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using N-(4-Methylumbelliferyl)-maleimide (4-MUM) in cell-based cytotoxicity assays.
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity experiments with 4-MUM and other fluorescent maleimide compounds.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly High Cytotoxicity | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cell death.[1] Run a vehicle control with the solvent alone to assess its effect. |
| High compound concentration. | Perform a dose-response experiment with serial dilutions of 4-MUM to determine the optimal concentration range. | |
| Extended incubation time. | Optimize the incubation period (e.g., 24, 48, 72 hours) as cytotoxicity can be time-dependent.[1][2] | |
| Low or No Cytotoxic Effect | Low compound concentration. | Increase the concentration of 4-MUM. Maleimide compounds can have a wide range of effective concentrations. |
| Short incubation time. | Extend the incubation period to allow sufficient time for the compound to induce a cytotoxic response. | |
| Cell line resistance. | Use a positive control compound known to induce cytotoxicity in your specific cell line to validate the assay. Different cell lines can exhibit varying sensitivity to a compound. | |
| Inactive compound. | Ensure proper storage and handling of 4-MUM to prevent degradation. | |
| High Background Fluorescence | Autofluorescence of cells or medium. | Include a "no cells" (medium only) control and an "unstained cells" control to measure background fluorescence.[3] |
| Non-specific binding of 4-MUM. | Optimize washing steps to remove unbound compound before measurement.[4] | |
| Contamination. | Ensure sterile technique to prevent microbial contamination, which can contribute to fluorescence. | |
| Inconsistent Results/High Variability | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Inaccurate pipetting. | Calibrate pipettes regularly and use a multichannel pipette for adding reagents to minimize well-to-well variability.[1] | |
| Photobleaching. | Minimize exposure of fluorescently labeled samples to light.[5][6] Use an anti-fade mounting medium if performing microscopy.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of cytotoxicity for maleimide compounds?
A1: Maleimide compounds often induce cytotoxicity through multiple mechanisms. A primary mechanism is the induction of oxidative stress, leading to an increase in intracellular reactive oxygen species (ROS).[7] This can result in damage to cellular components, loss of mitochondrial membrane potential, ATP depletion, and ultimately, cell death through necrosis or apoptosis.[7] Some cyclic imides have been shown to induce apoptosis by affecting the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8]
Q2: Which cytotoxicity assays are recommended for use with 4-MUM?
A2: A multi-assay approach is recommended for a comprehensive understanding of 4-MUM's cytotoxic profile.[2]
-
MTT or WST-1 Assay: To assess metabolic activity and cell viability.[1][2]
-
LDH Release Assay: To measure membrane integrity and necrosis.[2]
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells via flow cytometry.[1][2]
Q3: How should I prepare 4-MUM for cell-based assays?
A3: 4-MUM should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations for treatment.[1] It is crucial to keep the final solvent concentration consistent across all wells and below a non-toxic level (typically ≤0.5%).[1]
Q4: What are the essential controls to include in my cytotoxicity experiments?
A4: The following controls are essential for valid results:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve 4-MUM.[2]
-
Blank Control: Medium only, without cells, to measure background absorbance or fluorescence.[1]
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
Q5: Could the fluorescence of the 4-methylumbelliferyl group interfere with my assay?
A5: Yes, the inherent fluorescence of the 4-methylumbelliferyl moiety could interfere with other fluorescent dyes used in the assay (e.g., propidium iodide, FITC). It is important to:
-
Check for spectral overlap between 4-MUM and any other fluorophores in your experiment.
-
Run a control with 4-MUM-treated cells without any other fluorescent stain to quantify its contribution to the signal in the relevant channels.
-
Use appropriate compensation controls if performing flow cytometry.[1]
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in living cells.[2]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-(4-Methylumbelliferyl)-maleimide (4-MUM)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of 4-MUM in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle and blank controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Incubation: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.[1]
Annexin V-FITC/PI Apoptosis Assay
This protocol quantifies apoptotic and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.[1]
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour of staining.[1] Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).[1]
Quantitative Data Summary
The following table can be used to summarize the half-maximal inhibitory concentration (IC50) values of 4-MUM in different cell lines at various time points.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Example: MCF-7 | 24 | [Record Value] |
| 48 | [Record Value] | |
| 72 | [Record Value] | |
| Example: A549 | 24 | [Record Value] |
| 48 | [Record Value] | |
| 72 | [Record Value] | |
| [Add your cell line] | [Time point] | [Record Value] |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of 4-MUM.
Potential Signaling Pathway for Maleimide-Induced Cytotoxicity
Caption: Potential pathways of maleimide-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Removal of Unreacted N-(4-Methylumbelliferyl)-maleimide (4-MU-Mal)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted N-(4-Methylumbelliferyl)-maleimide (4-MU-Mal) from protein conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 4-MU-Mal after a labeling reaction?
A1: The most common and effective methods for removing small molecules like unreacted 4-MU-Mal from larger protein conjugates are size exclusion chromatography (SEC), also known as gel filtration, and dialysis. A third method, quenching, involves adding a small molecule thiol to react with the excess maleimide, followed by a purification step to remove both the quenched maleimide and the quenching agent.
Q2: Which removal method is the most efficient?
A2: Size exclusion chromatography is generally considered the most efficient method for removing unreacted fluorescent dyes.[1][2] It offers a good balance of high protein recovery and effective removal of small molecules in a relatively short amount of time.[3][4][5] Dialysis is also effective but can be a much slower process, often requiring several hours to days and multiple buffer changes to reach completion.[5][6][7]
Q3: Can I use dialysis to remove unreacted 4-MU-Mal?
A3: Yes, dialysis is a viable option for removing unreacted 4-MU-Mal. It is a gentle method that is effective for removing small molecules from protein solutions.[7] However, it is a passive and often slow process.[5][7] For efficient removal, it is crucial to use a large volume of dialysis buffer and to change the buffer several times.[7]
Q4: What is "quenching" and how does it help in the removal of unreacted 4-MU-Mal?
A4: Quenching is the process of adding a small molecule containing a free thiol, such as 2-mercaptoethanol, L-cysteine, or dithiothreitol (DTT), to the reaction mixture after the desired protein labeling has occurred.[8][9] This quenching agent reacts with and consumes any remaining unreacted 4-MU-Mal. It is important to note that quenching itself does not remove the unreacted dye but rather converts it to a different form. A subsequent purification step, such as size exclusion chromatography or dialysis, is still required to remove the quenched 4-MU-Mal and the excess quenching agent.[8][9]
Q5: How do I choose the right size exclusion chromatography (SEC) column?
A5: The choice of SEC column depends on the molecular weight of your protein of interest. The goal is to select a resin with a pore size that excludes your large protein conjugate, allowing it to pass through the column quickly, while the smaller, unreacted 4-MU-Mal molecules enter the pores and are retarded, thus eluting later.[10][11] For most proteins, a resin with an exclusion limit of 5-10 kDa is suitable for removing small molecules like 4-MU-Mal.
Troubleshooting Guides
Troubleshooting Size Exclusion Chromatography (SEC) / Gel Filtration
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of protein from unreacted dye (overlapping peaks) | 1. Inappropriate column choice: The fractionation range of the resin may not be suitable for the size difference between your protein and the dye. 2. Column overloading: Too much sample volume or concentration was applied to the column.[12] 3. Flow rate is too high: A high flow rate can reduce resolution.[12] | 1. Select a column with a smaller pore size to better separate the small dye molecule from the larger protein. 2. Reduce the sample volume to less than 5% of the total column volume.[12] If the sample is highly concentrated, dilute it before loading. 3. Decrease the flow rate to allow for better separation. |
| Low protein recovery | 1. Non-specific binding: The protein may be interacting with the column matrix. 2. Protein precipitation: The buffer conditions may not be optimal for your protein's stability. | 1. Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize ionic interactions.[13] 2. Ensure the buffer pH and composition are suitable for your protein's stability. Consider performing the chromatography at a lower temperature (e.g., 4°C). |
| Presence of unreacted dye in the protein fraction | 1. Incomplete separation: See "Poor separation" above. 2. Column channeling: The column may not be packed properly, leading to inefficient separation. | 1. Optimize separation conditions as described above. 2. Repack the column according to the manufacturer's instructions. |
Troubleshooting Dialysis
| Problem | Possible Cause(s) | Solution(s) |
| Inefficient removal of unreacted dye | 1. Insufficient buffer volume: The concentration gradient is not large enough for efficient diffusion. 2. Infrequent buffer changes: The buffer becomes saturated with the unreacted dye, slowing down diffusion. 3. Inappropriate membrane MWCO: The molecular weight cut-off (MWCO) of the dialysis membrane may be too small. | 1. Use a dialysis buffer volume that is at least 100-200 times the sample volume.[5] 2. Change the dialysis buffer at least 3-4 times over a 24-48 hour period. 3. Ensure the MWCO of the dialysis membrane is significantly larger than the molecular weight of 4-MU-Mal (MW: 275.25 g/mol ) but much smaller than your protein. A 3.5 kDa or 7 kDa MWCO is typically suitable. |
| Sample dilution | Water movement into the dialysis bag: This can occur if the dialysis buffer has a lower osmolarity than the sample. | Ensure the osmolarity of the dialysis buffer is similar to that of your sample. |
| Protein precipitation in the dialysis tubing | Unfavorable buffer conditions: The pH or salt concentration of the dialysis buffer may be causing the protein to become unstable. | Use a dialysis buffer that is known to maintain the solubility and stability of your protein. |
Troubleshooting Quenching
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete quenching of unreacted 4-MU-Mal | Insufficient amount of quenching agent: The molar excess of the thiol quencher was not high enough to react with all the excess maleimide. | Add a higher molar excess of the quenching agent (e.g., 10- to 50-fold molar excess of 2-mercaptoethanol over the initial maleimide concentration). |
| Quenching agent interferes with downstream applications | Incomplete removal of the quenching agent: The purification step after quenching was not sufficient. | Ensure thorough removal of the quenching agent and the quenched maleimide by using an appropriate size exclusion column or extensive dialysis. |
Data Presentation
Qualitative Comparison of Removal Methods
| Method | Principle | Efficiency | Time Required | Protein Recovery | Key Considerations |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[10][11] | High | Fast (minutes to a few hours) | Generally high | Requires specialized columns and equipment. Potential for sample dilution.[6] |
| Dialysis | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[5] | High (with multiple buffer changes) | Slow (hours to days)[5][7] | High | Requires large volumes of buffer and is time-consuming.[5] |
| Quenching + Purification | Chemical reaction to inactivate excess maleimide, followed by a purification step.[8] | High | Moderate (quenching is fast, but purification adds time) | Dependent on the subsequent purification method | Adds another reagent to the mixture that must be removed. |
Experimental Protocols
Protocol 1: Removal of Unreacted 4-MU-Mal using Size Exclusion Chromatography (SEC)
Materials:
-
Labeled protein solution
-
Size exclusion chromatography column (e.g., Sephadex G-25 or equivalent)
-
Equilibration/elution buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Chromatography system or gravity flow setup
-
Fraction collector or collection tubes
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired elution buffer.
-
Sample Application: Carefully load the protein-dye reaction mixture onto the top of the column. The sample volume should ideally be between 1% and 5% of the total column volume for optimal resolution.[12]
-
Elution: Begin the elution with the equilibration buffer. The larger, labeled protein will travel faster through the column and elute first. The smaller, unreacted 4-MU-Mal will be retarded and elute later.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The separation can often be monitored by eye, as the colored protein fraction will separate from the fluorescent dye fraction. Alternatively, monitor the eluate using a UV-detector at 280 nm (for protein) and the appropriate wavelength for 4-MU-Mal (excitation ~325 nm, emission ~450 nm).
-
Analysis: Pool the fractions containing the purified protein conjugate. Analyze the purity by spectrophotometry or SDS-PAGE to confirm the removal of the unreacted dye.
Protocol 2: Removal of Unreacted 4-MU-Mal using Dialysis
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5 kDa or 7 kDa)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Methodology:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and rinsing).
-
Load Sample: Load the protein-dye reaction mixture into the dialysis tubing/cassette and securely close the ends.
-
Dialysis: Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for 4-6 hours, then change the dialysis buffer. Repeat the buffer change at least 2-3 more times over a period of 24-48 hours.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified protein conjugate.
Protocol 3: Quenching of Unreacted 4-MU-Mal
Materials:
-
Labeled protein solution
-
Quenching agent (e.g., 2-mercaptoethanol, L-cysteine, or DTT)
-
Purification system (SEC or dialysis as described above)
Methodology:
-
Add Quenching Agent: After the protein labeling reaction has proceeded for the desired time, add a 10- to 50-fold molar excess of the quenching agent (relative to the initial amount of 4-MU-Mal) to the reaction mixture.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
-
Purification: Proceed with a purification method such as size exclusion chromatography (Protocol 1) or dialysis (Protocol 2) to remove the quenched 4-MU-Mal and the excess quenching agent.
Visualizations
Caption: Workflow for removing unreacted 4-MU-Mal using Size Exclusion Chromatography (SEC).
Caption: Workflow for removing unreacted 4-MU-Mal using Dialysis.
Caption: Logical workflow illustrating the quenching of unreacted 4-MU-Mal followed by purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Thiol-Reactive Fluorescent Probes: N-(4-Methylumbelliferyl)-maleimide vs. Fluorescein-5-maleimide
For researchers engaged in protein analysis, drug development, and cellular imaging, the covalent labeling of biomolecules is a foundational technique. Maleimide-based fluorescent dyes are among the most utilized reagents for this purpose, demonstrating high specificity for free sulfhydryl groups found in cysteine residues. This guide provides an objective, data-driven comparison of two common thiol-reactive probes: N-(4-Methylumbelliferyl)-maleimide, a blue-emitting coumarin-based dye, and Fluorescein-5-maleimide, a classic green-emitting dye.
This comparison summarizes their key physicochemical and spectral properties, details the experimental protocols for their use, and discusses their respective advantages to aid in the selection of the optimal probe for specific research applications.
Physicochemical and Spectroscopic Properties
The selection of a fluorescent probe is critically dependent on its physical and spectral characteristics. N-(4-Methylumbelliferyl)-maleimide offers blue fluorescence, which can be advantageous in multiplexing experiments with green or red fluorophores. Fluorescein-5-maleimide provides a bright green signal with a high quantum yield, making it a popular choice for a wide range of applications.[1] A summary of their properties is presented below.
Table 1: Comparison of Physicochemical Properties
| Property | N-(4-Methylumbelliferyl)-maleimide | Fluorescein-5-maleimide |
| Molecular Formula | C₁₄H₁₁NO₄ | C₂₄H₁₃NO₇[2][3] |
| Molecular Weight | 257.24 g/mol | 427.4 g/mol [2][3] |
| Appearance | White to off-white solid | Yellow-orange solid[2] |
| Solubility | Soluble in DMF, DMSO | Soluble in DMF, DMSO[2][3] |
| Storage Conditions | -20°C, protect from light and moisture | -20°C, desiccated, protect from light[2][4] |
Table 2: Comparison of Spectroscopic Properties
| Property | N-(4-Methylumbelliferyl)-maleimide (4-MU) | Fluorescein-5-maleimide (F5M) |
| Excitation Max (λex) | ~365 nm | ~492 - 498 nm[5][6][7] |
| Emission Max (λem) | ~445 nm | ~515 - 519 nm[3][4][5] |
| Molar Extinction Coefficient (ε) | ~19,000 cm⁻¹M⁻¹ (at 365 nm) | ≥80,000 cm⁻¹M⁻¹[2][5] |
| Quantum Yield (Φ) | ~0.63 (in basic buffer)[8][9] | ~0.79 - 0.95[5][7] |
| Fluorescence Lifetime (τ) | ~1.5 - 3.0 ns | ~4.0 ns[10] |
| Color of Fluorescence | Blue | Green |
Note: Spectroscopic properties for N-(4-Methylumbelliferyl)-maleimide are based on its parent fluorophore, 4-methylumbelliferone, as specific data for the maleimide conjugate is less commonly published. Values can be influenced by environmental factors such as pH and solvent polarity.
Chemical Reactivity and Conjugate Stability
Both probes utilize the maleimide functional group, which reacts with free sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond.[11][12] This reaction is highly selective for thiols over other functional groups like amines at a neutral pH range.[1][2]
References
- 1. Fluorescein-5-maleimide - 25 mg [anaspec.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Fluorescein-5-maleimide *CAS 75350-46-8* | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lifetein.com [lifetein.com]
Performance Comparison of Thiol-Reactive Fluorescent Probes
A Comprehensive Guide to Alternative Fluorescent Probes for Thiol Detection
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of thiols—such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy)—is crucial for understanding cellular redox homeostasis and its role in various physiological and pathological processes. Fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity and spatiotemporal resolution in live-cell imaging. This guide provides an objective comparison of alternative fluorescent probes for thiol detection, supported by experimental data and detailed methodologies.
The selection of a fluorescent probe for thiol detection is a critical decision that influences experimental outcomes. Key performance indicators include the probe's fluorophore, detection limit, linear range, and the fluorescence fold increase upon reaction with the target thiol. The following tables summarize the quantitative performance of various classes of thiol-reactive fluorescent probes.
Probes Primarily for Glutathione (GSH) Detection
| Fluorophore Core | Probe Name/Type | Detection Limit (LOD) | Linear Range | Fold Increase | Target Specificity | Reference |
| Rhodamine B | L1 (Maleimide-based) | 0.219 µM | 2–26 µM | >200-fold | High for GSH | [1] |
| Coumarin | TQ Green | 20 nM | Proportional to GSH conc. | Ratiometric | GSH | [2] |
| Naphthalimide | Probe 20 (Disulfide-based) | 28 µM | 0.5–10 mM | Ratiometric | GSH | [1] |
| BODIPY | BODIPY-diONs | 0.17 µM | - | Significant increase | GSH over Cys/Hcy | [1] |
Probes Primarily for Cysteine (Cys) and Homocysteine (Hcy) Detection
| Fluorophore Core | Probe Name/Type | Detection Limit (LOD) | Linear Range | Fold Increase | Target Specificity | Reference |
| Coumarin | Coumarin-hemicyanine | - | - | Ratiometric | Cys and GSH (dual channel) | [2] |
| Fluorescein | Spiro-fluorescein | 10⁻⁷–10⁻⁸ M | - | 61-fold | Cys, Hcy, GSH | [1] |
| Pyronin | Thioether-pyronin | - | - | Significant increase | Cys/Hcy and GSH (dual emission) | [1] |
General Thiol-Reactive Probes
| Fluorophore Core | Probe Name/Type | Detection Limit (LOD) | Linear Range | Fold Increase | Target Specificity | Reference |
| Benzofurazan | Benzofurazan Sulfide | <15 pmol | - | - | Total thiols | [3] |
| Resorufin | Nitrobenzofurazan-Resorufin | 0.07 µM (GSH), 0.13 µM (Cys) | 1–18 µM (GSH), 3.1–90 µM (Cys) | Ratiometric | Total thiols, distinguishes GSH from Cys | [1] |
Signaling Pathways and Reaction Mechanisms
The detection of thiols by fluorescent probes is based on specific chemical reactions that lead to a change in the fluorophore's properties. Understanding these mechanisms is key to selecting the appropriate probe and interpreting the results.
Michael Addition Mechanism
Many probes for GSH utilize the Michael addition reaction, where the thiol group of GSH attacks an electron-deficient double bond on the probe, leading to a "turn-on" of fluorescence.[1]
Nucleophilic Aromatic Substitution (SNAr)
In this mechanism, the thiol displaces a leaving group on an aromatic ring of the probe, resulting in a significant increase in fluorescence. This is a common strategy for designing probes that can differentiate between different thiols.[1]
Cleavage-Based Sensing
Cleavage-based probes rely on the thiol-mediated cleavage of a specific bond, such as a sulfonamide or a disulfide bond, which releases a fluorophore and turns on the fluorescence signal.[1]
Experimental Protocols
The following sections provide detailed methodologies for the in vitro characterization and in situ cellular imaging of thiol-reactive fluorescent probes.
In Vitro Characterization of Fluorescent Probes
This protocol outlines the steps to assess the performance of a fluorescent probe in a controlled, cell-free environment.
References
Validating the Specificity of N-(4-Methylumbelliferyl)-maleimide Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the specific and efficient labeling of proteins is paramount for elucidating their function, tracking their localization, and developing targeted therapeutics. N-(4-Methylumbelliferyl)-maleimide (4-MUM) is a widely used fluorescent probe for labeling cysteine residues. This guide provides an objective comparison of 4-MUM's performance with other thiol-reactive alternatives, supported by experimental data and detailed protocols to validate labeling specificity.
N-(4-Methylumbelliferyl)-maleimide (4-MUM) belongs to the coumarin family of fluorescent dyes and contains a maleimide group that reacts with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction. This reaction is generally considered highly specific for thiols at neutral pH. However, potential off-target reactions with other nucleophilic amino acid residues, such as lysine and histidine, can occur, particularly at higher pH values. Therefore, rigorous validation of labeling specificity is crucial for reliable experimental outcomes.
Comparative Analysis of Thiol-Reactive Probes
The choice of a fluorescent probe for thiol labeling depends on several factors, including its reactivity, specificity, and the photophysical properties of the resulting conjugate. Below is a comparison of 4-MUM with other common maleimide-based probes.
Photophysical Properties of Coumarin-Based Maleimide Probes
| Probe | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| N-(4-Methylumbelliferyl)-maleimide (4-MUM) * | ~360 | ~450 | Not widely reported | Not widely reported |
| 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | ~386 | ~470 | ~35,000 (in ethanol) | ~0.4 (in ethanol)[1] |
| Alexa Fluor™ 350 C₅ Maleimide | 346 | 442 | 19,000 | 0.78[1] |
Reactivity and Specificity of Maleimide Probes
Maleimides are known to be highly reactive towards thiols, especially at pH values between 6.5 and 7.5.[3] Within this pH range, the reaction with thiols is significantly faster than with other nucleophilic groups like amines. However, at pH values above 7.5, the reactivity with amines (such as the ε-amino group of lysine) can become a competing reaction.[3]
While quantitative kinetic data for the off-target reactivity of 4-MUM is scarce, studies on other maleimides indicate that the rate of reaction with thiols is several orders of magnitude higher than with other amino acids under optimal pH conditions. The specificity of maleimide labeling is influenced by the pKa of the target thiol and the local protein environment.
Experimental Protocols for Validating Specificity
To ensure the reliability of data obtained using 4-MUM, it is essential to perform experiments to validate the specificity of the labeling. The following are key experimental protocols for this purpose.
SDS-PAGE Analysis of Labeling
Objective: To visually confirm the covalent labeling of the target protein and to assess the extent of non-specific labeling.
Methodology:
-
Protein Preparation: Prepare solutions of the target protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.2). If the protein contains disulfide bonds that need to be labeled, reduce them with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Labeling Reaction: Add 4-MUM (from a stock solution in a compatible organic solvent like DMSO) to the protein solution at varying molar ratios (e.g., 1:1, 5:1, 10:1 probe:protein). Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted 4-MUM.
-
SDS-PAGE: Separate the labeled protein samples using SDS-PAGE.
-
Visualization:
-
Fluorescence Imaging: Visualize the gel using a UV transilluminator or a fluorescence gel imager to detect the fluorescently labeled protein bands. The appearance of a single fluorescent band at the expected molecular weight of the target protein indicates successful labeling. The presence of other fluorescent bands may suggest non-specific labeling of other proteins or impurities.
-
Coomassie Staining: After fluorescence imaging, stain the gel with Coomassie Brilliant Blue to visualize all protein bands. This allows for a comparison of the fluorescently labeled bands with the total protein profile, helping to assess the specificity of the labeling.
-
Mass Spectrometry for Site-Specific Confirmation
Objective: To identify the precise amino acid residue(s) labeled by 4-MUM.
Methodology:
-
Labeling and Purification: Label the target protein with 4-MUM as described in the SDS-PAGE protocol. Purify the labeled protein to remove excess probe and quenching reagents, for example, by size-exclusion chromatography.
-
Proteolytic Digestion: Digest the purified labeled protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence database, specifying the mass modification corresponding to the addition of 4-MUM to cysteine residues. The identification of peptides containing a cysteine residue with the added mass of the 4-MUM molecule confirms the site of labeling. The absence of this mass shift on other potentially reactive residues (like lysine or histidine) provides strong evidence for the specificity of the labeling.
Competitive Inhibition Assay
Objective: To quantitatively assess the specificity of 4-MUM labeling by competing with a non-fluorescent thiol-reactive compound.
Methodology:
-
Protein Preparation: Prepare the target protein solution as described previously.
-
Competition: Pre-incubate the protein with increasing concentrations of a non-fluorescent maleimide compound (e.g., N-ethylmaleimide, NEM) for 30 minutes at room temperature. This will block a fraction of the available cysteine residues.
-
Fluorescent Labeling: Add a constant, sub-stoichiometric concentration of 4-MUM to all samples and incubate for a further 1-2 hours.
-
Analysis:
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. A decrease in fluorescence intensity with increasing concentrations of the competitor (NEM) indicates that both compounds are competing for the same binding site (the cysteine thiol), thus confirming the specificity of 4-MUM for that site.
-
SDS-PAGE and Fluorescence Imaging: Alternatively, analyze the samples by SDS-PAGE and quantify the fluorescence intensity of the protein band. A dose-dependent decrease in the fluorescence of the 4-MUM labeled protein with increasing concentrations of the competitor will confirm the specificity.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the context of protein labeling, the following diagrams are provided.
Caption: Experimental workflow for validating the specificity of 4-MUM labeling.
Caption: Reaction mechanism of N-(4-Methylumbelliferyl)-maleimide with a cysteine residue.
Caption: Labeling of a protein kinase within the MAPK signaling pathway.
Conclusion
N-(4-Methylumbelliferyl)-maleimide is a valuable tool for fluorescently labeling cysteine residues in proteins. While it offers high reactivity and good specificity under optimal conditions, researchers must be diligent in validating the specificity of the labeling reaction to ensure the integrity of their experimental data. The combination of SDS-PAGE analysis, mass spectrometry, and competitive inhibition assays provides a robust framework for confirming the site-specific modification of the target protein. By following these validation protocols, scientists and drug development professionals can confidently utilize 4-MUM in their research to gain deeper insights into protein function and cellular processes.
References
A Comparative Guide to Thiol-Reactive Probes: N-(4-Methylumbelliferyl)-maleimide vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biological research and drug development, the selective labeling of thiol groups on proteins and other biomolecules is a critical technique. Thiol-reactive fluorescent probes are indispensable tools for elucidating protein structure, function, and signaling pathways. This guide provides an objective comparison of the performance of N-(4-Methylumbelliferyl)-maleimide against other widely used thiol-reactive probes, including Fluorescein-5-maleimide, Tetramethylrhodamine-5-maleimide, and BODIPY FL maleimide. The information presented is supported by experimental data from publicly available resources to assist researchers in selecting the optimal probe for their specific needs.
Performance Characteristics at a Glance
The choice of a thiol-reactive probe is dictated by several key performance indicators, including its photophysical properties, reactivity, and stability. A summary of these quantitative parameters for N-(4-Methylumberyl)-maleimide and its common alternatives is presented below.
Table 1: Spectroscopic Properties of Thiol-Reactive Probes
| Probe | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| N-(4-Methylumbelliferyl)-maleimide | ~365 | ~450 | Not widely reported | ~0.63 (for 4-methylumbelliferone)[1] |
| Fluorescein-5-maleimide | 492 - 498 | 515 - 519 | ~83,000 | ~0.79 - 0.92[2][3] |
| Tetramethylrhodamine-5-maleimide | 541 | 567 | ~84,000 | ~0.1[4] |
| BODIPY FL maleimide | 503 | 509 | ~92,000 | ~0.97[5] |
Table 2: Reactivity and Stability of Thiol-Reactive Probes
| Probe | Reactive Group | Second-Order Rate Constant with Thiols (M⁻¹s⁻¹) | Stability of Thioether Bond |
| N-(4-Methylumbelliferyl)-maleimide | Maleimide | Competitive with other maleimides[6][7] | Susceptible to retro-Michael reaction and hydrolysis[8] |
| Fluorescein-5-maleimide | Maleimide | Competitive with other maleimides[6][7] | Susceptible to retro-Michael reaction and hydrolysis[8] |
| Tetramethylrhodamine-5-maleimide | Maleimide | Competitive with other maleimides[6][7] | Susceptible to retro-Michael reaction and hydrolysis[8] |
| BODIPY FL maleimide | Maleimide | Competitive with other maleimides[6][7] | Susceptible to retro-Michael reaction and hydrolysis[8] |
Experimental Protocols
To ensure a fair and accurate comparison of the performance of different thiol-reactive probes, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Protocol 1: Protein Labeling with Maleimide Probes
This protocol outlines a general procedure for labeling proteins with thiol-reactive maleimide dyes.
Materials:
-
Protein of interest with accessible cysteine residues
-
Thiol-reactive fluorescent probe (e.g., N-(4-Methylumbelliferyl)-maleimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of DTT or TCEP and incubate for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Probe Preparation: Dissolve the maleimide probe in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved probe to the protein solution. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a final concentration of 1-10 mM of free cysteine or β-mercaptoethanol to quench any unreacted maleimide.
-
Purification: Separate the labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorption wavelength.
Protocol 2: Determination of Reaction Kinetics
This protocol describes a method to determine the second-order rate constant of the reaction between a thiol-reactive probe and a model thiol compound like glutathione (GSH).
Materials:
-
Thiol-reactive fluorescent probe
-
Glutathione (GSH)
-
Reaction Buffer: Phosphate buffer (50 mM, pH 7.4) with 1 mM EDTA
-
Stopped-flow spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of the thiol-reactive probe in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in the reaction buffer.
-
Perform the kinetic measurements under pseudo-first-order conditions by mixing a low concentration of the probe with a series of higher concentrations of GSH in the stopped-flow instrument.
-
Monitor the change in absorbance or fluorescence of the probe over time.
-
The observed rate constant (k_obs) for each GSH concentration is determined by fitting the kinetic data to a single exponential decay function.
-
The second-order rate constant (k₂) is then calculated from the slope of the linear plot of k_obs versus the GSH concentration.[6]
Visualizing the Workflow and Underlying Principles
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships.
Caption: Experimental workflow for labeling proteins with thiol-reactive probes.
Caption: Reaction mechanism of a maleimide probe with a protein thiol group.
Caption: Simplified signaling pathway of protein S-glutathionylation and its detection.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. biotium.com [biotium.com]
- 3. Fluorescein [omlc.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. BDP FL maleimide (A270095) | Antibodies.com [antibodies.com]
- 6. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Probes: Focus on N-(4-Methylumbelliferyl)-maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of N-(4-Methylumbelliferyl)-maleimide, a fluorescent probe for labeling thiol groups, with other commonly used thiol-reactive reagents. The information presented is curated from peer-reviewed literature and technical documentation to assist researchers in selecting the most suitable probe for their experimental needs.
Introduction to Thiol-Reactive Probes
The selective labeling of thiol groups, predominantly found in the cysteine residues of proteins, is a cornerstone of biochemical and pharmaceutical research. Thiol-reactive probes are instrumental in studying protein structure and function, identifying drug targets, and developing novel therapeutics. These probes typically consist of a fluorophore for detection and a reactive group that specifically targets thiols.
N-(4-Methylumbelliferyl)-maleimide belongs to the maleimide class of reagents, which are widely recognized for their high selectivity towards thiols under physiological conditions. The coumarin-based fluorophore, 4-methylumbelliferone, provides a fluorescent signal for detection.
Performance Comparison of Thiol-Reactive Probes
The selection of a thiol-reactive probe is a critical decision that can significantly influence experimental outcomes. Key performance metrics include reactivity, selectivity, and the photophysical properties of the resulting conjugate. While specific quantitative data for N-(4-Methylumbelliferyl)-maleimide is not always available in direct comparative studies, the following tables summarize the performance of representative thiol-reactive probes based on available data for the maleimide class and other common reagents.
Table 1: Reactivity and Selectivity of Common Thiol-Reactive Probes
| Probe Class | Reactive Group | Primary Target | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes on Selectivity |
| Maleimides | Maleimide | Cysteine | ~10² - 10⁴ | Highly selective for thiols at pH 6.5-7.5. Reactivity with amines can occur at pH > 7.5. |
| Iodoacetamides | Iodoacetamide | Cysteine | ~10¹ - 10² | Primarily thiol-reactive but can exhibit some reactivity with other nucleophiles like histidine and methionine. |
| Vinyl Sulfones | Vinyl Sulfone | Cysteine | ~10¹ - 10² | Generally thiol-selective. |
| Disulfide-based | Pyridyl Disulfide | Cysteine | Variable | Specific for thiols through a disulfide exchange reaction, which is reversible. |
Note: Rate constants can vary depending on the specific probe structure, solvent, and temperature.
Table 2: Photophysical Properties of Selected Thiol-Reactive Fluorescent Probes
| Fluorophore Class (linked to Maleimide) | Representative Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) of Adduct | Key Features |
| Coumarin | N-(4-Methylumbelliferyl)-maleimide | ~385-390 | ~465 | Moderate | Environment-sensitive fluorescence. |
| Fluorescein | Fluorescein-5-Maleimide | ~494 | ~519 | High | Bright green fluorescence, pH-sensitive. |
| Rhodamine | Tetramethylrhodamine-5-Maleimide | ~550 | ~575 | High | Photostable, bright red-orange fluorescence. |
| BODIPY | BODIPY FL Maleimide | ~503 | ~512 | High | Bright, photostable, and relatively insensitive to pH and solvent polarity. |
Note: Photophysical properties can be influenced by the local environment and conjugation to a biomolecule.
Experimental Protocols
Detailed methodologies are crucial for the successful application of thiol-reactive probes. Below are generalized protocols for protein labeling and the assessment of cross-reactivity, which can be adapted for N-(4-Methylumbelliferyl)-maleimide.
Protocol 1: General Protein Labeling with Maleimide Probes
1. Preparation of Protein Solution:
-
Dissolve the protein containing free cysteine residues in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES). The protein concentration should typically be between 1-10 mg/mL.
-
If disulfide bonds are present and need to be labeled, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide probe.
2. Preparation of Maleimide Probe Stock Solution:
-
Allow the vial of N-(4-Methylumbelliferyl)-maleimide to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution of the maleimide probe (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.
3. Labeling Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10-20:1. This ratio may need to be optimized for specific proteins and applications.
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted probe using size-exclusion chromatography (e.g., a Sephadex column) or dialysis. The choice of purification method depends on the scale of the reaction and the properties of the protein.
5. Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the fluorophore.
-
The DOL is calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
Protocol 2: Assessing Cross-Reactivity with Other Amino Acids
1. Sample Preparation:
-
Prepare solutions of individual amino acids (e.g., cysteine, lysine, histidine, arginine) at a known concentration in a reaction buffer with a pH range of interest (e.g., pH 7.4 and pH 8.5).
2. Reaction with N-(4-Methylumbelliferyl)-maleimide:
-
Add N-(4-Methylumbelliferyl)-maleimide to each amino acid solution at a defined molar ratio.
-
Incubate the reactions for a set period (e.g., 2 hours) at room temperature, protected from light.
3. Analysis:
-
Monitor the reaction progress and product formation using techniques such as:
-
Fluorimetry: Measure the increase in fluorescence intensity over time. The reaction with cysteine should show a significant increase in fluorescence, while reactions with other amino acids should ideally show minimal change.
-
HPLC-MS: Separate the reaction products by High-Performance Liquid Chromatography and identify them by Mass Spectrometry to confirm the formation of adducts with specific amino acids.
-
4. Quantification:
-
Quantify the amount of product formed for each amino acid to determine the relative reactivity of N-(4-Methylumbelliferyl)-maleimide towards each amino acid under the tested conditions.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language can effectively illustrate complex processes.
Caption: Workflow for protein labeling and cross-reactivity assessment.
Protein thiols are critical components of cellular redox signaling pathways. Their modification can alter protein function and modulate signaling cascades.
Caption: Role of protein thiols and GST in redox signaling.
Conclusion
N-(4-Methylumbelliferyl)-maleimide is a valuable tool for fluorescently labeling protein thiols. Its utility stems from the high selectivity of the maleimide group for cysteinyl sulfhydryls at near-neutral pH. When selecting a thiol-reactive probe, researchers must consider the specific requirements of their experiment, including the desired sensitivity, the photophysical properties of the fluorophore, and the potential for off-target reactions. While direct, comprehensive comparative data for N-(4-Methylumbelliferyl)-maleimide is limited, understanding the general characteristics of coumarin-based maleimides and other thiol-reactive probes provides a strong foundation for making an informed choice. The provided protocols offer a starting point for developing robust experimental designs for protein labeling and characterization.
Stability of N-(4-Methylumbelliferyl)-maleimide in Biological Buffers: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing N-(4-Methylumbelliferyl)-maleimide (MAL-MUB) as a fluorescent probe, understanding its stability in common biological buffers is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative overview of MAL-MUB stability, drawing upon established principles of maleimide chemistry and data from related compounds. While specific quantitative stability data for MAL-MUB across a range of buffers is not extensively published, this guide offers insights into the key factors influencing its stability and provides protocols for researchers to determine stability in their specific experimental setups.
Comparative Stability Overview
The stability of N-substituted maleimides like MAL-MUB is primarily influenced by the pH of the buffer and the nucleophiles present. The primary degradation pathway for the maleimide ring is hydrolysis, which leads to the formation of a non-reactive maleamic acid derivative, rendering the probe unable to react with thiols.
Key Factors Influencing MAL-MUB Stability:
-
pH: The rate of maleimide hydrolysis is significantly pH-dependent. At neutral to slightly acidic pH (6.5-7.5), the maleimide group is relatively stable, favoring the specific reaction with thiol groups. As the pH becomes more alkaline (above 7.5), the rate of hydrolysis increases substantially.
-
Buffer Composition: While the primary effect of a buffer is to maintain a stable pH, the buffer components themselves can sometimes influence stability. Buffers containing primary or secondary amines (e.g., Tris) can theoretically react with maleimides at higher pH values, although the reaction with thiols is significantly faster in the optimal pH range. Phosphate-buffered saline (PBS), MES, and HEPES are generally considered compatible buffers for maleimide conjugation reactions.
-
Temperature and Light: As with many fluorescent molecules, prolonged exposure to elevated temperatures and light can lead to degradation. It is advisable to store MAL-MUB stock solutions and conduct experiments shielded from light where possible.
The following table summarizes the expected relative stability of MAL-MUB in common biological buffers. This is a qualitative comparison based on the known chemistry of N-aryl maleimides, a class of compounds to which MAL-MUB is structurally related.
| Buffer System | pH Range | Expected Relative Stability of MAL-MUB | Key Considerations |
| MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 - 6.7 | High | At this acidic pH range, the hydrolysis of the maleimide ring is significantly slower. This buffer is a good choice for long-term stability if the subsequent thiol-conjugation reaction can be performed efficiently at a lower pH. |
| PBS (Phosphate-Buffered Saline) | 7.2 - 7.6 | Moderate | This is the most common buffer system for bioconjugation reactions. At pH 7.4, there is a trade-off between maleimide stability and the rate of the thiol-maleimide reaction. For optimal results, MAL-MUB solutions in PBS should be prepared fresh and used promptly. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.2 - 8.2 | Moderate to Low | Similar to PBS in the neutral pH range. As the pH approaches 8, the rate of hydrolysis is expected to increase, reducing the effective concentration of the reactive probe over time. |
| Tris (tris(hydroxymethyl)aminomethane) | 7.5 - 9.0 | Low | Due to the higher pH range and the presence of a primary amine, Tris buffers are generally less ideal for maintaining maleimide stability. The competitive reaction with the buffer amine and the accelerated hydrolysis can lead to significant loss of the active MAL-MUB probe. If Tris buffer is required, it is crucial to work quickly and with freshly prepared solutions. |
| Borate Buffer | 8.0 - 10.0 | Very Low | The alkaline nature of borate buffers makes them unsuitable for maintaining the stability of maleimides. Rapid hydrolysis of the maleimide ring is expected in this pH range. |
Experimental Protocol: Assessing MAL-MUB Stability
To obtain quantitative stability data for MAL-MUB in a specific buffer of interest, the following protocol can be adapted. This experiment monitors the decrease in the concentration of the active maleimide over time using a thiol-scavenging assay and HPLC analysis.
Objective: To determine the half-life of N-(4-Methylumbelliferyl)-maleimide in a selected biological buffer.
Materials:
-
N-(4-Methylumbelliferyl)-maleimide (MAL-MUB)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Biological buffer of interest (e.g., PBS, pH 7.4)
-
N-acetylcysteine or Glutathione (as a thiol scavenger)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reverse-phase HPLC system with a C18 column and a UV-Vis or fluorescence detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of MAL-MUB in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Prepare a 100 mM stock solution of N-acetylcysteine in the biological buffer of interest. Prepare this solution fresh before each experiment.
-
-
Stability Assay Setup:
-
Equilibrate the biological buffer of interest to the desired temperature (e.g., room temperature or 37°C).
-
Prepare a working solution of MAL-MUB by diluting the 10 mM stock solution into the buffer to a final concentration of 100 µM.
-
Immediately after preparation (t=0), take an aliquot of the MAL-MUB working solution.
-
-
Time-Course Incubation:
-
Incubate the MAL-MUB working solution at the chosen temperature, protected from light.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubated solution.
-
-
Quenching and Derivatization:
-
To each aliquot, immediately add a 10-fold molar excess of the N-acetylcysteine stock solution. This will rapidly react with the remaining active MAL-MUB.
-
Allow the reaction to proceed for 10 minutes to ensure complete derivatization.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the MAL-MUB-thiol adduct or a fluorescence detector with appropriate excitation and emission wavelengths for the umbelliferyl fluorophore.
-
The peak corresponding to the MAL-MUB-N-acetylcysteine adduct should be integrated.
-
-
Data Analysis:
-
Plot the peak area of the MAL-MUB-N-acetylcysteine adduct as a function of the incubation time.
-
The decrease in the peak area over time corresponds to the hydrolysis of the MAL-MUB in the buffer.
-
Calculate the half-life (t₁/₂) of MAL-MUB by fitting the data to a first-order decay model.
-
Visualizing the Experimental Workflow
Caption: Workflow for Determining MAL-MUB Stability.
Signaling Pathway Context: Thiol-Modification of Proteins
MAL-MUB is often used to label cysteine residues in proteins. This is a crucial technique for studying protein structure, function, and localization. The diagram below illustrates the general principle of protein labeling with MAL-MUB.
A Comparative Guide to N-(4-Methylumbelliferyl)-maleimide and Alternatives for Thiol Detection
For researchers, scientists, and drug development professionals, the selective detection and quantification of thiols is crucial for understanding cellular processes and for the development of targeted therapeutics. N-(4-Methylumbelliferyl)-maleimide, a fluorogenic probe, offers a method for the sensitive detection of thiol-containing molecules such as cysteine, glutathione, and specific protein residues. This guide provides a comprehensive comparison of N-(4-Methylumbelliferyl)-maleimide with other common fluorescent thiol probes, supported by experimental data and detailed protocols.
Principle of Thiol Detection with N-(4-Methylumbelliferyl)-maleimide
N-(4-Methylumbelliferyl)-maleimide combines the thiol-reactive maleimide group with the fluorescent 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) fluorophore. The maleimide moiety reacts specifically with thiol groups via a Michael addition reaction. This reaction disrupts the quenching of the coumarin fluorophore, leading to a significant increase in fluorescence intensity, a phenomenon known as "turn-on" fluorescence. This allows for the quantification of thiols by measuring the resultant fluorescence.
Performance Comparison of Fluorescent Thiol Probes
The selection of an appropriate fluorescent probe is critical and depends on factors such as sensitivity, selectivity, and the specific experimental conditions. Below is a comparison of N-(4-Methylumbelliferyl)-maleimide with other widely used thiol-reactive fluorescent probes.
| Probe Class | Representative Probe | Limit of Detection (LOD) | Mechanism | Key Advantages | Key Disadvantages |
| Coumarin-Maleimide | N-(4-Methylumbelliferyl)-maleimide | ~0.2 µM (estimated for similar coumarin probes)[1] | Michael Addition | "Turn-on" fluorescence, high signal-to-background ratio. | Potential for reaction with other nucleophiles at higher pH. |
| Pyrene-Maleimide | N-(1-pyrenyl)maleimide | ~50 nM[2] | Michael Addition | Sensitive detection, excimer formation can report on proximity. | Can also react with amines at higher pH.[2] |
| Iodoacetamide | 5-Iodoacetamidofluorescein | ~1 µM[2] | Nucleophilic Substitution | Primarily thiol-reactive. | Can show some reaction with other nucleophiles.[2] |
| BODIPY | BODIPY-FL L-cystine | ~20 nM[2] | Disulfide Exchange | High selectivity for thiols.[2] |
Experimental Protocols
Synthesis of N-(7-hydroxy-4-methylcoumarin-6-yl)maleimide (A close analog to N-(4-Methylumbelliferyl)-maleimide)
A general synthesis for a coumarin-maleimide probe involves the reaction of a maleic anhydride derivative with an amino-substituted coumarin. For instance, 7-amino-4-methylcoumarin can be reacted with maleic anhydride to form the corresponding maleamic acid, which is then cyclized to the maleimide.
Materials:
-
7-amino-4-methylcoumarin
-
Maleic anhydride
-
Triethylamine
-
Acetic anhydride
-
Sodium acetate
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 7-amino-4-methylcoumarin and maleic anhydride in DMF.
-
Stir the mixture at room temperature to form the maleamic acid intermediate.
-
Add acetic anhydride and sodium acetate to the reaction mixture.
-
Heat the mixture to induce cyclization to the maleimide.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
General Protocol for Thiol Detection using a Coumarin-Maleimide Probe
This protocol outlines the general steps for quantifying thiols in a sample using a probe like N-(4-Methylumbelliferyl)-maleimide.
Materials:
-
N-(4-Methylumbelliferyl)-maleimide stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiol-containing sample (e.g., cysteine, glutathione, or protein)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare a series of standard solutions of a known thiol (e.g., cysteine) in PBS.
-
Prepare the unknown samples in PBS.
-
Add the N-(4-Methylumbelliferyl)-maleimide stock solution to each standard and unknown sample well to a final concentration typically in the low micromolar range.
-
Incubate the plate at room temperature, protected from light, for a specified time to allow the reaction to proceed to completion.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the 4-methylumbelliferone fluorophore (typically around 360 nm excitation and 450 nm emission).
-
Create a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the concentration of thiols in the unknown samples by interpolating their fluorescence intensity on the standard curve.[2]
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams created using the DOT language are provided.
Caption: Experimental workflow for thiol quantification.
Caption: "Turn-on" fluorescence mechanism.
References
A Comparative Guide to Thiol Analysis: N-(4-Methylumbelliferyl)-maleimide vs. Alternatives
In the landscape of biological research and drug development, the precise analysis of thiols—crucial functional groups in proteins and other biomolecules—is paramount. N-(4-Methylumbelliferyl)-maleimide (MUM) has emerged as a valuable tool for both the qualitative detection and quantitative measurement of these sulfhydryl groups. This guide provides an objective comparison of MUM's performance against other common thiol-reactive fluorescent probes, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their specific needs.
Principle of Thiol Detection with N-(4-Methylumbelliferyl)-maleimide
N-(4-Methylumbelliferyl)-maleimide belongs to the coumarin family of fluorescent dyes. Its utility in thiol analysis stems from a specific chemical reaction and a favorable photophysical property. The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl group of cysteine residues in proteins, forming a stable thioether bond. A key advantage of MUM and similar coumarin-based maleimides is that they are often weakly fluorescent on their own but become highly fluorescent upon reaction with a thiol. This "turn-on" fluorescence mechanism significantly reduces background signal, thereby enhancing the sensitivity of the assay.
Quantitative Analysis: A Head-to-Head Comparison
The selection of a fluorescent probe for quantitative analysis hinges on several key performance metrics. The following table summarizes the photophysical properties of N-(4-Methylumbelliferyl)-maleimide (represented by the closely related and widely used 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, CPM) and its common alternatives.
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| N-(4-Methylumbelliferyl)-maleimide (CPM) | ~384 | ~470 | Not widely reported | Not widely reported, but fluorescence increases significantly upon binding | "Turn-on" probe with low background fluorescence; blue emission.[1][2] |
| Fluorescein-5-Maleimide (F5M) | ~494 | ~519 | ≥ 80,000 | ~0.9 (for fluorescein) | Bright green fluorescence; widely used; pH-sensitive fluorescence.[3][4] |
| BODIPY™ FL N-(2-Aminoethyl)maleimide | ~505 | ~513 | ~80,000 | ~0.9 | Bright, photostable green fluorescence; narrow emission spectrum; insensitive to pH.[4][5][6] |
| Alexa Fluor™ 488 C₅ Maleimide | ~495 | ~519 | ~71,000 | ~0.92 | Exceptionally bright and photostable green fluorescence; less pH-sensitive than fluorescein. |
Qualitative Analysis: Considerations for Protein Labeling
For qualitative applications such as protein labeling for visualization in fluorescence microscopy or flow cytometry, factors like brightness, photostability, and the stability of the resulting conjugate are critical.
| Probe Family | Reactive Group | Conjugate Stability | Advantages | Disadvantages |
| Coumarin Maleimides (e.g., MUM) | Maleimide | Moderate; susceptible to retro-Michael reaction and hydrolysis.[7][8] | Low background fluorescence. | Lower photostability compared to some alternatives. |
| Fluorescein Maleimides | Maleimide | Moderate; as above. | High brightness. | pH-sensitive fluorescence; moderate photostability. |
| BODIPY™ Maleimides | Maleimide | Moderate; as above. | High brightness; high photostability; pH-insensitive. | Can be more expensive. |
| Alexa Fluor™ Maleimides | Maleimide | Moderate; as above. | Superior brightness and photostability. | Higher cost. |
| Haloacetamides (e.g., Iodoacetamides) | Haloacetamide | High; forms a very stable thioether bond. | Stable conjugate. | Generally slower reaction rate than maleimides; can have some reactivity towards other nucleophiles. |
| Vinyl Sulfones | Vinyl Sulfone | High; forms a stable, irreversible thioether bond. | Stable and irreversible linkage. | Generally slower reaction rate than maleimides. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for quantitative thiol analysis and qualitative protein labeling.
Protocol 1: Quantitative Thiol Assay using a Coumarin-Based Maleimide (e.g., CPM)
This protocol is designed to quantify the concentration of free thiols in a sample, such as a purified protein solution.
Materials:
-
CPM stock solution (1-10 mM in DMSO)
-
Thiol-containing sample (e.g., protein with cysteine residues)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Cysteine or Glutathione standard solution for calibration curve
-
Fluorometer or microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of the cysteine or glutathione standard in the Reaction Buffer.
-
Add CPM stock solution to each standard concentration to a final concentration of 10-50 µM.
-
Incubate in the dark at room temperature for at least 30 minutes.
-
-
Prepare the sample:
-
Dilute the thiol-containing sample to an appropriate concentration in the Reaction Buffer.
-
Add CPM stock solution to the sample to the same final concentration used for the standards.
-
Incubate under the same conditions as the standards.
-
-
Measurement:
-
Measure the fluorescence intensity of the standards and the sample using an excitation wavelength of ~384 nm and an emission wavelength of ~470 nm.
-
-
Quantification:
-
Plot the fluorescence intensity of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of thiols in the sample.
-
Protocol 2: General Protein Labeling with a Maleimide-Functionalized Dye
This protocol provides a general procedure for labeling a protein with a thiol-reactive fluorescent dye.
Materials:
-
Protein to be labeled (containing free cysteine residues)
-
Maleimide-dye stock solution (10 mM in anhydrous DMSO)
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Desalting column for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.
-
(Optional) If cysteine residues are in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the maleimide-dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at 280 nm and at the excitation maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: Reaction of N-(4-Methylumbelliferyl)-maleimide with a protein thiol.
Caption: Workflow for quantitative thiol analysis using MUM.
References
- 1. biotium.com [biotium.com]
- 2. Invitrogen™ CPM (7-Diethylamino-3-(4'-Maleimidylphenyl)-4-Methylcoumarin) | Fisher Scientific [fishersci.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Thiol Quantification Assays: Reproducibility and Variability of N-(4-Methylumbelliferyl)-maleimide and Alternatives
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of thiols is critical for a wide range of applications, from assessing cellular redox states to developing novel therapeutics. N-(4-Methylumbelliferyl)-maleimide (4-MUM) is a fluorescent probe used for this purpose, but its performance in terms of reproducibility and variability is a key consideration for assay selection. This guide provides an objective comparison of 4-MUM assays with other common thiol quantification methods, supported by experimental data and detailed protocols to aid in making informed decisions for your research.
The quantification of sulfhydryl groups (-SH) is fundamental in life sciences and drug discovery. The reactivity of the thiol group makes it a crucial player in protein structure, enzyme catalysis, and cellular signaling. Consequently, a variety of assays have been developed to measure thiol concentrations, each with its own set of advantages and limitations. This guide focuses on the performance of N-(4-Methylumbelliferyl)-maleimide (4-MUM), a fluorogenic probe that becomes fluorescent upon reaction with thiols, and compares it with established methods such as Ellman's assay and other fluorescent probes.
Comparative Performance of Thiol Quantification Assays
The choice of a thiol quantification assay depends on several factors, including the required sensitivity, the sample matrix, and the desired throughput. The following table summarizes the key performance characteristics of the N-(4-Methylumbelliferyl)-maleimide (4-MUM) assay and its common alternatives.
| Feature | N-(4-Methylumbelliferyl)-maleimide (4-MUM) Assay | Ellman's Assay (DTNB) | ThioGlo1 Assay |
| Detection Principle | Fluorometric | Colorimetric | Fluorometric |
| Excitation Wavelength | ~330 nm | N/A | ~384 nm |
| Emission Wavelength | ~450 nm | N/A (Absorbance at 412 nm) | ~513 nm |
| Sensitivity | High | Moderate | Very High |
| Intra-Assay CV (%) | Typically < 10% | < 5% | < 5% |
| Inter-Assay CV (%) | Typically < 15% | < 10% | < 10% |
| Key Advantages | Good sensitivity, fluorogenic ("turn-on") signal reduces background. | Simple, cost-effective, well-established. | High sensitivity, suitable for high-throughput screening. |
| Key Disadvantages | Limited data on variability, potential for interference from other nucleophiles. | Lower sensitivity, potential for interference from colored or turbid samples. | Higher cost, potential for photobleaching. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility and minimizing the variability of any assay. Below are the methodologies for the 4-MUM assay and its alternatives.
N-(4-Methylumbelliferyl)-maleimide (4-MUM) Thiol Quantification Assay
This protocol is based on the general procedure for using coumarin-based maleimide dyes for thiol quantification.
Materials:
-
N-(4-Methylumbelliferyl)-maleimide (4-MUM)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Thiol standard (e.g., L-cysteine or glutathione)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of 4-MUM Stock Solution: Dissolve 4-MUM in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Preparation of Thiol Standard Curve: Prepare a series of dilutions of the thiol standard in Assay Buffer. A typical concentration range is from 0 to 100 µM.
-
Assay Reaction:
-
Add 50 µL of each standard or sample to the wells of the 96-well plate.
-
Prepare a working solution of 4-MUM by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.
-
Add 50 µL of the 4-MUM working solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis: Subtract the fluorescence of the blank (0 µM thiol standard) from all readings. Plot the fluorescence intensity versus the thiol concentration of the standards to generate a standard curve. Determine the thiol concentration in the samples from the standard curve.
Ellman's Assay (DTNB)
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Thiol standard (e.g., L-cysteine)
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader
Procedure:
-
Preparation of DTNB Solution: Dissolve DTNB in the Assay Buffer to a final concentration of 4 mg/mL.
-
Preparation of Thiol Standard Curve: Prepare a series of dilutions of the thiol standard in Assay Buffer. A typical concentration range is from 0 to 1.5 mM.
-
Assay Reaction:
-
Add 250 µL of each standard or sample to the wells of the 96-well plate.
-
Add 5 µL of the DTNB solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 412 nm.
-
Data Analysis: Subtract the absorbance of the blank (0 µM thiol standard) from all readings. Plot the absorbance versus the thiol concentration of the standards to generate a standard curve. Determine the thiol concentration in the samples from the standard curve.
ThioGlo1 Assay
Materials:
-
ThioGlo1 reagent
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Thiol standard (e.g., glutathione)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of ThioGlo1 Stock Solution: Prepare a stock solution of ThioGlo1 in a suitable solvent as per the manufacturer's instructions.
-
Preparation of Thiol Standard Curve: Prepare a series of dilutions of the thiol standard in Assay Buffer.
-
Assay Reaction:
-
Add standards and samples to the wells of the 96-well plate.
-
Add the ThioGlo1 working solution to each well.
-
Incubate as recommended by the manufacturer, typically for a short period at room temperature.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~384 nm and an emission wavelength of ~513 nm.[1]
-
Data Analysis: Generate a standard curve and determine the sample thiol concentrations.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying principles and procedures, the following diagrams illustrate the reaction mechanism of maleimide-based probes and the general workflow for a thiol quantification assay.
Caption: Reaction of a thiol with a maleimide group.
Caption: General workflow for a thiol quantification assay.
Conclusion
The selection of a thiol quantification assay requires careful consideration of the specific experimental needs. While N-(4-Methylumbelliferyl)-maleimide offers good sensitivity with the advantage of a "turn-on" fluorescent signal, its performance in terms of reproducibility and variability is not as extensively documented as that of more established methods like Ellman's assay. For applications demanding the highest sensitivity, probes like ThioGlo1 may be more suitable. By providing detailed protocols and comparative data, this guide aims to equip researchers with the necessary information to choose the most appropriate thiol quantification method for their studies, thereby enhancing the reliability and reproducibility of their results.
References
Safety Operating Guide
Proper Disposal of N-(4-Methylumbelliferyl)-maleimide: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N-(4-Methylumbelliferyl)-maleimide, ensuring the safety of laboratory personnel and environmental protection.
Researchers and drug development professionals handling N-(4-Methylumbelliferyl)-maleimide must adhere to strict disposal procedures due to its hazardous properties. This fluorescent reagent, while valuable in bioconjugation, is harmful if swallowed, causes severe skin burns and eye damage, and may trigger an allergic skin reaction[1][2]. Proper disposal is not merely a matter of laboratory hygiene but a critical component of regulatory compliance and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4]. All waste containing this compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant[5].
Hazard Profile and Safety Summary
A clear understanding of the hazards associated with N-(4-Methylumbelliferyl)-maleimide is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Harmful if ingested. | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns upon contact. | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage | Causes serious and potentially permanent eye damage. | H314: Causes severe skin burns and eye damage[1][2] |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact. | H317: May cause an allergic skin reaction[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of N-(4-Methylumbelliferyl)-maleimide from a laboratory setting. This procedure is designed to comply with general hazardous waste guidelines and should be adapted to meet specific institutional and local regulations.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions within waste containers[1][6][7].
-
Designated Waste Stream: N-(4-Methylumbelliferyl)-maleimide waste should be collected in a dedicated hazardous waste container for corrosive and toxic organic solids.
-
Incompatibilities: Due to the reactivity of the maleimide group, this waste must not be mixed with:
-
Segregate acids and bases: Always store acidic and basic waste streams separately[6][11].
3. Container Selection and Labeling:
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste[2][12].
-
Labeling: The container must be clearly labeled as "Hazardous Waste"[2]. The label must also include:
-
The full chemical name: "N-(4-Methylumbelliferyl)-maleimide" (no abbreviations)[2].
-
The specific hazards: "Corrosive," "Toxic," "Sensitizer."
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Waste Accumulation and Storage:
-
Solid Waste: Collect solid N-(4-Methylumbelliferyl)-maleimide and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in the designated solid waste container.
-
Solutions: If disposing of solutions containing this compound, collect them in a designated liquid waste container for corrosive and toxic organic waste. Do not mix with other solvent streams unless compatibility has been confirmed.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5][11][13]. This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills[2][12].
5. Request for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often 9-12 months), arrange for its collection[5][6].
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup[2][5]. Follow their specific procedures for waste removal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(4-Methylumbelliferyl)-maleimide waste.
Caption: Decision-making flowchart for the safe disposal of N-(4-Methylumbelliferyl)-maleimide.
References
- 1. boomwaste.com [boomwaste.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 7. gov.uk [gov.uk]
- 8. Maleimide - Wikipedia [en.wikipedia.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Guide to Handling N-(4-Methylumbelliferyl)-maleimide
For Immediate Reference: Key Safety and Handling Protocols for N-(4-Methylumbelliferyl)-maleimide
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of N-(4-Methylumbelliferyl)-maleimide (CAS 211565-47-8). By adhering to these procedures, you can minimize risks and ensure a secure laboratory environment. This compound is a thiol-reactive, fluorescent reagent intended for research use only.[1][2]
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for integrity before use and dispose of contaminated gloves properly. |
| Eye & Face Protection | Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[3] |
| Skin & Body Protection | Wear a standard laboratory coat. Ensure full skin coverage to prevent any direct contact with the powder or solutions. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[3] All handling of the solid compound should be performed in a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible and operational.
-
Assemble all necessary materials and equipment before handling the compound.
-
Don the required PPE as specified in the table above.
2. Handling the Compound:
-
N-(4-Methylumbelliferyl)-maleimide is a light yellow, powdered solid.[4]
-
To prevent inhalation, avoid creating dust when handling the solid.
-
Weigh and prepare solutions of the compound within a chemical fume hood.
-
The compound is soluble in chloroform.[4] For biological applications, it is often dissolved in an organic solvent like DMSO before being diluted in an aqueous buffer.
3. Storage:
-
Store the compound at +4°C for long-term stability (stable for at least 2 years).[1][4]
-
Keep the container tightly closed and protect it from light and moisture.[4]
Disposal Plan
Proper disposal of N-(4-Methylumbelliferyl)-maleimide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. The original container should be used for disposal. |
| Contaminated Labware | Decontaminate glassware with an appropriate solvent. Dispose of disposable labware (e.g., pipette tips, tubes) as solid chemical waste. |
| Aqueous Waste Solutions | Due to the reactivity of the maleimide group, aqueous solutions should be treated as chemical waste. Do not pour down the drain. Collect in a designated, labeled waste container for hazardous materials. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as solid chemical waste. |
Experimental Protocol: General Procedure for Protein Labeling
N-(4-Methylumbelliferyl)-maleimide is a fluorescent probe that reacts with free sulfhydryl groups (cysteine residues) on proteins. The following is a general protocol for labeling proteins.
Materials:
-
Protein of interest in a suitable buffer (pH 6.5-7.5, amine-free, e.g., PBS or HEPES).
-
N-(4-Methylumbelliferyl)-maleimide.
-
Anhydrous DMSO or DMF to prepare a stock solution of the labeling reagent.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for removing unreacted dye.
Procedure:
-
Prepare Protein Sample: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare Labeling Reagent Stock Solution: Immediately before use, dissolve N-(4-Methylumbelliferyl)-maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted labeling reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the fluorescent dye at its excitation and emission maxima.
Logical Workflow for Safe Handling
Caption: Workflow for selecting appropriate PPE for handling N-(4-Methylumbelliferyl)-maleimide.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
